molecular formula C10H12N2O2 B022780 (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS No. 152305-23-2

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Cat. No.: B022780
CAS No.: 152305-23-2
M. Wt: 192.21 g/mol
InChI Key: WNAVSKJKDPLWBD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-aminobenzyl)oxazolidin-2-one, also known as (S)-4-(4-aminobenzyl)oxazolidin-2-one, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-4-(4-aminobenzyl)oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4-(4-aminobenzyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(4-aminobenzyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285890
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152305-23-2
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152305-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-(4-Aminobenzyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Structural Elucidation of (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1]

Executive Summary & Molecular Profile

The structural integrity of (S)-4-(4-aminobenzyl)oxazolidin-2-one relies on two distinct chemical moieties: the chiral oxazolidinone auxiliary (providing steric definition) and the para-aminobenzyl appendage (serving as the reactive pharmacophore handle).

In drug development, this molecule is often designated as Zolmitriptan Impurity E or a key synthetic precursor. Its validation requires a multi-modal approach to confirm connectivity, oxidation state (amine vs. nitro), and enantiomeric excess.

Physicochemical Identity
ParameterSpecification
IUPAC Name (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number 152305-23-2
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Melting Point 107–111 °C (Crystalline Solid)
Chirality (S)-Configuration

Synthetic Context & Impurity Logic

To elucidate the structure, one must understand its genesis. The molecule is typically derived from 4-nitro-L-phenylalanine or (S)-4-(4-nitrobenzyl)oxazolidin-2-one via catalytic hydrogenation.

Understanding this pathway highlights the critical "negative controls" required in analysis:

  • Residual Nitro Precursor: Presence of -NO₂ signals in IR/NMR.

  • Over-reduction: Ring opening of the oxazolidinone.

  • Racemization: Loss of the (S)-configuration during thermal cycling.

Visualization: Synthetic Pathway & Critical Control Points

Synthesis_LogicPrecursor(S)-4-(4-nitrobenzyl)oxazolidin-2-oneReagentH2 / Pd-C(Reduction)Precursor->ReagentTarget(S)-4-(4-aminobenzyl)oxazolidin-2-oneReagent->TargetMajor PathwayImpurity1Impurity A:Residual NitroReagent->Impurity1IncompleteRxnImpurity2Impurity B:Ring Open Amino-AlcoholReagent->Impurity2Over-reduction(Hydrolysis)

Figure 1: Synthetic logic flow identifying the target molecule and potential structural deviants (impurities).

Spectroscopic Elucidation (The Core)

This section details the expected spectral data based on the molecule's specific electronic environment.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" of functional group integrity.

  • Diagnostic Band 1 (Amine): A double hump around 3300–3450 cm⁻¹ corresponds to the primary aromatic amine (-NH₂) stretching.

  • Diagnostic Band 2 (Carbamate): A strong, sharp peak at 1735–1750 cm⁻¹ confirms the cyclic carbamate (oxazolidinone) C=O is intact. Loss of this peak suggests ring opening.

  • Negative Control: Absence of strong symmetric/asymmetric stretches at 1350/1530 cm⁻¹ confirms the absence of the nitro (-NO₂) precursor.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the (S)-configuration connectivity . The spectrum is divided into two distinct systems: the AA'BB' aromatic system and the ABX heterocyclic ring system .

1H NMR Assignment Table (400 MHz, DMSO-d₆)

Note: Chemical shifts are estimates based on chemometric principles for this specific scaffold.

PositionTypeShift (δ ppm)MultiplicityIntegrationStructural Insight
Ar-H (Ortho to NH₂) Aromatic6.45 – 6.55Doublet (J ≈ 8.5 Hz)2HUpfield shift due to electron-donating -NH₂.
Ar-H (Meta to NH₂) Aromatic6.85 – 6.95Doublet (J ≈ 8.5 Hz)2HPart of the AA'BB' para-substitution pattern.
NH (Ring) Amide7.60 – 7.80Broad Singlet1HExchangeable proton; confirms cyclic amide.
NH₂ (Aniline) Amine4.80 – 5.10Broad Singlet2HBroad signal; confirms reduction of NO₂.
C4-H (Chiral Center) Methine3.90 – 4.05Multiplet (dddd)1HThe "ABX" chiral center. Coupling to CH₂ (benzyl) and CH₂ (ring).
C5-H (Ring) Methylene4.20 – 4.40Multiplet1HDiastereotopic proton A of the ring.
C5-H' (Ring) Methylene3.95 – 4.10Multiplet1HDiastereotopic proton B of the ring.
Benzyl-CH₂ Methylene2.60 – 2.80dd (Pair)2HDiastereotopic protons connecting ring to aryl group.

Key Elucidation Logic:

  • The AA'BB' System: You must observe two distinct doublets in the aromatic region. If this appears as a multiplet or singlet, the para-substitution is compromised.

  • The Chiral Methine: The proton at C4 (approx 4.0 ppm) is the stereocenter. It couples to four other protons (NH, two C5-ring protons, two Benzyl protons). Its complexity is the hallmark of the intact oxazolidinone ring.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Target Ion: [M+H]⁺ = 193.1 m/z .

  • Fragmentations: Expect a loss of CO₂ (44 Da) characteristic of cyclic carbamates, or tropylium ion formation (91 m/z) from the benzyl fragment.

Stereochemical Validation (Chiral HPLC)

NMR confirms connectivity but not enantiomeric purity. To distinguish the (S)-enantiomer from the (R)-enantiomer (Impurity), Chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10) with 0.1% Diethylamine (to sharpen the amine peak).

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: The (S)-enantiomer is typically the major peak. Integration area >99.0% confirms optical purity suitable for pharmaceutical use.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To prevent H-D exchange of the amine protons which would mask the -NH2 signal.

  • Solvent Choice: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ if possible, as the carbamate NH and aniline NH₂ can be broad or invisible due to exchange or quadrupole broadening in non-polar solvents.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd/C residues) that cause line broadening.

  • Acquisition: Run at 298 K. Ensure relaxation delay (d1) is >2 seconds to allow full relaxation of aromatic protons for accurate integration.

Protocol B: "Decision Tree" Workflow

This workflow dictates the sequence of analysis to minimize resource waste.

Elucidation_WorkflowStartCrude SampleMS1. Mass Spec (ESI+)Target: 193 m/zStart->MSIR2. FT-IRCheck: 1740 cm-1 (C=O)MS->IRMass OKFailREJECT / REWORKMS->FailWrong MassNMR3. 1H NMRCheck: AA'BB' & Chiral HIR->NMRC=O PresentIR->FailNo C=OHPLC4. Chiral HPLCCheck: >99% eeNMR->HPLCStructure ConfirmedNMR->FailImpurity SignalsPassRELEASE BATCHHPLC->Passee > 99%HPLC->FailRacemic

Figure 2: Analytical decision matrix for batch release.

References

  • Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Specification & NMR References. Retrieved from .

  • Manikandan, D., et al. (2020). "Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484. (Detailed spectral assignment source).

  • ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Properties and Safety. Retrieved from .

  • SynThink Chemicals. Zolmitriptan Impurity Profiling and Characterization Data. Retrieved from .

  • BOC Sciences. (S)-4-(4-Aminobenzyl)-2-Oxazolidinone Technical Data. Retrieved from .

(S)-4-(4-aminobenzyl)oxazolidin-2-one CAS number 152305-23-2

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Chiral Intermediate for Triptan Therapeutics [1]

Executive Summary

(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a high-value chiral heterocyclic intermediate primarily utilized in the synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) used for the acute treatment of migraine.[1] Its structural integrity—specifically the (S)-configuration at the C4 position of the oxazolidinone ring—is the stereochemical determinant for the final Active Pharmaceutical Ingredient (API).

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, upstream synthesis from chiral pool precursors, and its critical downstream application in the Fischer indole synthesis of Zolmitriptan.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features an oxazolidinone core substituted with an aniline moiety.[1][2] The oxazolidinone ring serves as a robust chiral auxiliary scaffold that survives harsh downstream reaction conditions (e.g., diazotization and Fischer indole cyclization).[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number 152305-23-2
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance White to light yellow crystalline powder
Melting Point 107 – 111 °C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Chirality (S)-enantiomer (derived from L-Phenylalanine analogs)
pKa ~12.67 (Predicted)

Synthetic Utility & Manufacturing Pathways[7][10]

The industrial preparation of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically employs a chiral pool strategy , utilizing (S)-4-nitrophenylalanine as the starting material.[1][3] This route preserves the stereocenter established in the amino acid precursor, avoiding expensive asymmetric induction steps later in the process.

Upstream Synthesis (Preparation of the Intermediate)

The synthesis follows a four-step linear sequence:

  • Esterification: Protection of the carboxylic acid of (S)-4-nitrophenylalanine.[1][4]

  • Reduction: Conversion of the ester to the amino alcohol ((S)-4-nitrophenylalaninol) using Sodium Borohydride (NaBH₄).[1][4]

  • Cyclization: Formation of the oxazolidinone ring using a carbonyl source (e.g., Phosgene, Triphosgene, or Diethyl Carbonate/K₂CO₃).

  • Hydrogenation: Catalytic reduction (Pd/C, H₂) of the nitro group to the primary amine.[1]

Diagram 1: Upstream Synthesis Pathway

UpstreamSynthesis Start (S)-4-Nitrophenylalanine Step1 (S)-Methyl Ester Intermediate Start->Step1 SOCl2, MeOH (Esterification) Step2 (S)-4-Nitrophenylalaninol Step1->Step2 NaBH4 (Reduction) Step3 (S)-4-(4-nitrobenzyl) oxazolidin-2-one Step2->Step3 Diethyl Carbonate or Triphosgene (Cyclization) Final (S)-4-(4-aminobenzyl) oxazolidin-2-one (CAS 152305-23-2) Step3->Final H2, Pd/C (Hydrogenation)

Caption: Linear synthesis from (S)-4-nitrophenylalanine preserving the chiral center.

Critical Application: Zolmitriptan Synthesis[8][10][12]

The primary industrial application of CAS 152305-23-2 is its conversion into the hydrazine intermediate required for the Fischer Indole Synthesis of Zolmitriptan.[3] This sequence is highly sensitive; temperature control during diazotization is critical to prevent decomposition and racemization.[1]

Mechanism of Action

The aniline amine is converted to a diazonium salt, which is subsequently reduced to a hydrazine.[2][5] This hydrazine then condenses with an aldehyde acetal (dimethylaminobutyraldehyde diethyl acetal) to close the indole ring, yielding Zolmitriptan.[1]

Diagram 2: Downstream Application (Zolmitriptan)[1]

ZolmitriptanSynthesis Input (S)-4-(4-aminobenzyl) oxazolidin-2-one Diazonium Diazonium Salt Intermediate Input->Diazonium NaNO2, HCl -5°C to 0°C Hydrazine (S)-4-(4-hydrazinobenzyl) oxazolidin-2-one Diazonium->Hydrazine SnCl2 or Na2SO3 (Reduction) Zolmitriptan Zolmitriptan API Hydrazine->Zolmitriptan Fischer Indole Synthesis (Acidic Cyclization) Acetal 4,4-diethoxy-N,N- dimethylbutylamine Acetal->Zolmitriptan Reagent Addition

Caption: Conversion of the amino-oxazolidinone to Zolmitriptan via Fischer Indole cyclization.

Experimental Protocol: Diazotization & Reduction

Context: This protocol describes the conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one to its hydrazine derivative, the most critical step in the Zolmitriptan workflow.

Safety Warning: Diazonium salts are unstable.[1] Maintain strict temperature control. Work in a fume hood.

Materials
  • (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq)[1][6][7]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Stannous Chloride (SnCl₂[1][7][8][5]·2H₂O, 4.0 eq) or Sodium Sulfite[1]

  • Concentrated HCl[7][2][5]

  • Deionized Water[2]

Step-by-Step Methodology
  • Acidification:

    • Charge a reactor with (S)-4-(4-aminobenzyl)oxazolidin-2-one and water.[1][7][2]

    • Cool the suspension to 0–5°C .

    • Slowly add concentrated HCl.[1] The exotherm must be controlled to keep the internal temperature below 10°C.

  • Diazotization:

    • Prepare a solution of NaNO₂ in water.[1]

    • Add the nitrite solution dropwise to the amine/HCl mixture, maintaining the temperature strictly between -5°C and 0°C .

    • Checkpoint: Stir for 1 hour. The solution should become clear or slightly turbid.[1] Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly).[1]

  • Reduction (Stannous Chloride Method):

    • In a separate vessel, dissolve SnCl₂·2H₂O in concentrated HCl and cool to -10°C .

    • Transfer the cold diazonium solution into the stannous chloride solution slowly.[7] Do not allow temperature to rise above 0°C during addition.

    • Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Isolation:

    • Adjust pH to ~1.8 using 50% NaOH solution (cooling required).[1][7]

    • The hydrazine intermediate may be used in situ or isolated depending on the specific Zolmitriptan process variant.

Analytical Quality Control

To ensure the efficacy of the final drug product, the intermediate must meet strict purity standards.[2]

HPLC Method Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 30 minutes.

  • Detection: UV at 225 nm.[1]

  • Chiral Purity: Critical.[1] Use a Chiralpak AD-H or equivalent column to verify the absence of the (R)-enantiomer.[1]

Handling & Stability

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if powder handling generates particulates.[1]

References

  • Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Retrieved from [1]

  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary (CID 7099156).[1] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. Process for the preparation of Zolmitriptan (WO2008018090A2).[1] Retrieved from [1]

  • BenchChem. Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Retrieved from [1]

  • Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan.[1] 2012, 4(1):347-351.[1][7] Retrieved from [1][7]

Sources

An In-depth Technical Guide to the Physical Properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one, a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its fundamental physicochemical characteristics. We present detailed, field-proven protocols for the measurement of its melting point, optical rotation, and solubility, underpinned by the scientific rationale for each procedural step. Furthermore, this guide consolidates spectroscopic and crystallographic data from authoritative sources, offering a holistic characterization of this compound. Visual workflows and tabulated data are provided to ensure clarity and ease of reference, establishing a self-validating system of protocols for robust and reproducible research.

Introduction: The Significance of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative that serves as a critical building block in the synthesis of a range of biologically active compounds, including certain antibiotics and therapeutic agents.[1][2] Its unique structure facilitates the introduction of functional groups that can modulate biological pathways, making it a valuable component in the drug discovery process.[1] Notably, it is recognized as an intermediate in the synthesis of the serotonin receptor agonist, Zolmitriptan.[3][4][5] A thorough understanding and precise characterization of its physical properties are paramount for ensuring the purity, stability, and optimal performance of this intermediate in subsequent synthetic transformations and, ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of these critical physical attributes.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in various experimental and processing conditions.

General Characteristics

(S)-4-(4-aminobenzyl)oxazolidin-2-one is typically a white to off-white or slightly yellow crystalline powder under standard laboratory conditions.[1][2] Its stability and reactivity make it a favorable intermediate in organic synthesis.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₂[1][2][6]
Molecular Weight 192.22 g/mol [1][2][6]
CAS Number 152305-23-2[1][2]
Appearance White to off-white/slightly yellow crystalline powder[1][2]
Melting Point 107-112 °C[1][2][4]
Optical Rotation [α]²⁰D = -4° to -7° (c=1 in Methanol)[1][2]
Solubility Soluble in dimethyl sulfoxide and methanol.[3][7]
Density ~1.25 g/mL[1]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. These protocols are designed to be self-validating and are grounded in established scientific principles.

Melting Point Determination: The Capillary Method

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[8] Therefore, a sharp melting point is a reliable indicator of purity. The capillary method is a standard technique recognized by pharmacopeias for its accuracy and requirement of only a small amount of sample.[9]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the (S)-4-(4-aminobenzyl)oxazolidin-2-one sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the capillary tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 100 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

    • Perform the measurement in triplicate to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Dry, powdered sample prep2 Pack capillary tube (2-3 mm) prep1->prep2 measure1 Insert into apparatus prep2->measure1 measure2 Rapid heating to ~100°C measure1->measure2 measure3 Slow heating (1-2°C/min) measure2->measure3 measure4 Record melting range measure3->measure4 analysis1 Triplicate measurements measure4->analysis1 analysis2 Compare with literature analysis1->analysis2

Caption: Workflow for melting point determination.

Optical Rotation: A Measure of Chirality

Scientific Rationale: Chiral molecules, such as (S)-4-(4-aminobenzyl)oxazolidin-2-one, have the ability to rotate the plane of plane-polarized light.[10] This property is known as optical activity. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).[2][11] Measuring the specific rotation is crucial for confirming the enantiomeric purity of the sample.

Experimental Protocol:

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of (S)-4-(4-aminobenzyl)oxazolidin-2-one.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in methanol and fill the flask to the mark with the same solvent. This prepares a solution with a concentration (c) of approximately 1 g/100 mL.

  • Polarimeter Setup:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument by filling the sample cell (typically 1 dm in length) with methanol (the blank) and setting the reading to zero.

  • Measurement:

    • Rinse the sample cell with the prepared solution of the compound.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α).

    • Measure the temperature of the sample solution.

  • Calculation:

    • Calculate the specific rotation using the following formula: [α]Tλ = α / (l × c) where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Diagram of Optical Rotation Measurement Workflow:

OpticalRotationWorkflow cluster_prep Solution Preparation cluster_measure Measurement cluster_calc Calculation prep1 Weigh ~100 mg sample prep2 Dissolve in 10 mL methanol prep1->prep2 measure2 Fill cell with sample solution prep2->measure2 measure1 Calibrate polarimeter with blank measure1->measure2 measure3 Record observed rotation (α) measure2->measure3 calc1 Calculate specific rotation [α] measure3->calc1 calc2 Compare with standard calc1->calc2

Caption: Workflow for optical rotation measurement.

Solubility Determination: The Shake-Flask Method

Scientific Rationale: Solubility is a fundamental property that influences a compound's bioavailability and formulation development. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Experimental Protocol:

  • Sample Preparation:

    • Add an excess amount of (S)-4-(4-aminobenzyl)oxazolidin-2-one to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, dimethyl sulfoxide, water, ethyl acetate). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the solubility in units such as mg/mL or mol/L.

Diagram of Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Sample Preparation cluster_equil Equilibration & Processing cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal and place in shaker bath prep1->prep2 equil1 Agitate for 24-48h prep2->equil1 equil2 Filter supernatant equil1->equil2 analysis1 Dilute sample equil2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for solubility determination.

Advanced Structural and Spectroscopic Characterization

A comprehensive understanding of a molecule's physical properties extends to its three-dimensional structure and its interaction with electromagnetic radiation. The following data, primarily from the work of Manikandan et al. (2020), provides a detailed structural and spectroscopic profile of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[1][7]

Crystallographic Data

Single-crystal X-ray diffraction (XRD) studies have confirmed the molecular geometry of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[7] The optimized geometrical parameters from these studies are in good agreement with theoretical values calculated using Density Functional Theory (DFT).[1][7] This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the identity and structure of a molecule.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule. The experimental FT-IR and FT-Raman spectra of (S)-4-(4-aminobenzyl)oxazolidin-2-one have been recorded and show good correspondence with computed vibrational frequencies.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The experimental NMR spectra of (S)-4-(4-aminobenzyl)oxazolidin-2-one have been thoroughly analyzed and are supported by DFT calculations.[1][7]

  • UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic structure of the molecule. The UV-Vis spectrum of (S)-4-(4-aminobenzyl)oxazolidin-2-one has been experimentally determined and computationally studied.[1][7]

Conclusion

This technical guide has provided a detailed and authoritative overview of the physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. By integrating tabulated data with robust, step-by-step experimental protocols and their underlying scientific principles, this document serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The comprehensive characterization presented herein, supported by spectroscopic and crystallographic data, underscores the importance of a thorough understanding of the physicochemical properties of key synthetic intermediates to ensure the quality and efficacy of final drug products.

References

  • Manikandan, D., et al. (2020). Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484. [Link]

  • PubChem. (n.d.). (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved February 7, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 7099156, (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved February 7, 2026, from [Link]

  • Bergström, C. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1343-1351. [Link]

  • Home Sunshine Pharma. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2. Retrieved February 7, 2026, from [Link]

  • Suraj Laboratories. (n.d.). (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one II Zolmitriptan Intermediate II CAS: 152305-23-2. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved February 7, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved February 7, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved February 7, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 7, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). Optical Activity. Retrieved February 7, 2026, from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved February 7, 2026, from [Link]

Sources

(S)-4-(4-aminobenzyl)oxazolidin-2-one spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization, synthesis, and physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral intermediate used primarily in the synthesis of triptan-class antimigraine drugs (e.g., Zolmitriptan).[1][2]

CAS: 152305-23-2 | Formula: C₁₀H₁₂N₂O₂ | MW: 192.21 g/mol Synonyms: Zolmitriptan Impurity E; (S)-4-(4-aminobenzyl)-2-oxazolidinone[1][2][3]

Executive Summary & Application

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral auxiliary derivative and a pharmacophore building block.[1][2] It is structurally composed of an oxazolidin-2-one ring substituted at the 4-position with a 4-aminobenzyl group.[1][2][3][4] Its primary utility lies in:

  • Pharmaceutical Intermediates: It serves as the "Impurity E" reference standard for Zolmitriptan and a precursor for 2-azetidinone synthesis.[1][2]

  • Chiral Auxiliaries: While less common than the benzyl analog (Evans auxiliary), the amino handle allows for immobilization on solid supports or further functionalization (e.g., via diazonium coupling).[1][2]

Physical & Chemical Properties

Data aggregated from industrial Certificates of Analysis (CoA) and crystallographic studies.[1][2]

PropertyValue / DescriptionNotes
Appearance White to light yellow/tan powderOxidizes slightly upon air exposure.[1][2]
Melting Point 107 – 111 °CHigh purity crystalline form [1].[1]
Solubility DMSO, Methanol, EthanolSparingly soluble in water/non-polar solvents.[1]
Chirality (S)-enantiomerDerived from L-4-nitrophenylalanine or L-phenylalanine.[1][2]
pKa ~12.7 (Predicted)Amine group is weakly basic.[1]

Spectroscopic Characterization

Note: The following data synthesizes empirical values from parent analogs and specific literature citations for the amino-derivative.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch of the cyclic carbamate (oxazolidinone) is the diagnostic feature.[1][2]

Functional GroupWavenumber (cm⁻¹)Assignment
C=O[1][2] (Lactone/Carbamate) 1759 Strong, sharp stretch (Characteristic of 2-oxazolidinones) [2].[1][2]
N-H (Amine/Amide) 3300 – 3450Broad doublet (primary amine) and sharp stretch (ring NH).[1][2]
C=C (Aromatic) 1515, 1620Aromatic ring skeletal vibrations.[1]
C-O-C 1050 – 1250Ring ether linkage stretches.[1]
Mass Spectrometry (MS)[1][2]
  • Technique: ESI-MS (Positive Mode)[1][2]

  • Molecular Ion [M+H]⁺: 193.22 m/z[1][2]

  • Fragmentation Pattern:

    • Loss of CO₂ (typical of oxazolidinones).[1][2]

    • Tropylium ion formation (m/z 106 for aminobenzyl fragment).[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility)

¹H NMR (400 MHz, DMSO-d₆) – Diagnostic Assignments

Unlike the parent benzyl-oxazolidinone, the aromatic region displays a distinct AA'BB' pattern due to the para-amino substitution.[1][2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.75 s (br)1HRing NH Carbamate proton (exchangeable).[1][2]
6.85 – 6.90 d (J ≈ 8.4 Hz)2HAr-H (meta to NH₂)Aromatic protons adjacent to alkyl group.[1][2]
6.45 – 6.50 d (J ≈ 8.4 Hz)2HAr-H (ortho to NH₂)Upfield shift due to electron-donating NH₂.[1][2]
4.95 s (br)2HAr-NH₂ Aniline protons (broad, shift varies w/ conc).[1][2]
4.20 – 4.30 m1HCH -O (Ring C5)Diastereotopic ring proton.[1][2]
3.95 – 4.05 m2HCH -N (Ring C4) + CH -OChiral center and second ring proton.[1][2]
2.60 – 2.75 dd2HPh-CH₂ Benzylic methylene protons.[1][2]
¹³C NMR (100 MHz, DMSO-d₆)
  • C=O: ~159.0 ppm (Carbamate carbonyl).[1][2]

  • Aromatic C-N: ~147.5 ppm (Ipso carbon attached to amine).[1][2]

  • Aromatic C-Alkyl: ~125.0 ppm.[1][2]

  • Aromatic CH: ~129.5 ppm (meta), ~114.0 ppm (ortho - shielded).[1][2]

  • Ring C5 (CH₂-O): ~68.0 ppm.[1][2][5]

  • Ring C4 (CH-N): ~53.5 ppm.[1][2]

  • Benzylic CH₂: ~40.0 ppm.[1][2]

Reference Note: Full crystallographic and spectral computational validation can be found in Manikandan et al. (2020), Spectrochimica Acta Part A [3].

Synthesis Protocol (Industrial Route)

The most robust synthesis avoids the use of phosgene, utilizing a carbonate cyclization of the amino-alcohol precursor.[1][2]

Reaction Pathway

The synthesis proceeds from (S)-2-amino-3-(4-aminophenyl)propanol (derived from reduced 4-nitro-phenylalanine) via cyclization with diethyl carbonate.[1][2]

Synthesis Start (S)-2-Amino-3- (4-aminophenyl)propanol Reagents Diethyl Carbonate K2CO3, 135°C Start->Reagents Intermediate Ethanol Distillation (2.5 hrs) Reagents->Intermediate Cyclization Product (S)-4-(4-aminobenzyl) oxazolidin-2-one (76.7% Yield) Intermediate->Product Workup (MeOH/IPA)

Figure 1: Industrial synthesis pathway via carbonate cyclization.

Step-by-Step Methodology

Based on Patent WO2004/063175 [4].

  • Charging: Into a reactor, charge (S)-2-Amino-3-(4-aminophenyl)propanol (1.0 eq), Diethyl carbonate (excess, ~1.8 eq), and anhydrous Potassium Carbonate (0.1 eq).

  • Reaction: Heat the mixture to 135°C .

  • Distillation: Continuously distill off the ethanol byproduct formed during the reaction over a period of 2.5 hours to drive the equilibrium forward.

  • Workup:

    • Cool reaction mass to room temperature.[1][2][6]

    • Add Methanol to solubilize the product and precipitate inorganic salts.[1][2]

    • Filter through Celite (or filter aid) to remove K₂CO₃.[1][2]

    • Concentrate the filtrate under vacuum to remove methanol.[1][2]

  • Purification:

    • Add Isopropanol (IPA) to the residue.[1][2]

    • Stir to crystallize the product.[1][2]

    • Filter and wash with cold IPA.[1][2]

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: ~76%

    • Purity: >98% (HPLC)

Safety & Handling (GHS)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1][2]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.[1][2]

References

  • Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Catalog No. 658405. Link

  • ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Spectra. Link

  • Manikandan, D., et al. (2020).[1][2] "Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484.[1] Link[1][2]

  • Reddy, M.S., et al. (2004).[1][2] "Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone". World Intellectual Property Organization, WO2004063175A1.[1][2] Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1][2]

Executive Summary

(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a critical chiral intermediate, most notably utilized in the synthesis of the 5-HT1B/1D receptor agonist Zolmitriptan .[1][2][3] Its structural integrity—comprising a polar oxazolidinone core and a reactive aniline moiety—dictates a complex solubility profile that is highly sensitive to solvent polarity and pH.[1][2]

This guide provides a technical analysis of its solubility behavior, moving beyond basic observations to explore the thermodynamic interactions driving solvent selection.[1] It is designed to assist process chemists in optimizing purification yields (crystallization) and reaction homogeneity.[1][2]

Physicochemical Profile & Structural Logic[1][2]

To predict and manipulate solubility, one must understand the molecular forces at play.[1][2] The molecule exhibits a "push-pull" polarity profile:

  • The Oxazolidinone Ring: A rigid, polar heterocycle containing a carbamate group.[1][2] It acts as a strong hydrogen bond acceptor (C=O) and a weak donor (N-H).[1][2] This moiety favors polar aprotic and protic solvents.[1][2]

  • The 4-Aminobenzyl Tail: The aniline group (

    
    ) introduces basicity (
    
    
    for the conjugate acid) and significant hydrogen bonding capability.[1][2] The benzyl linker adds a degree of lipophilicity (LogP
    
    
    0.9–1.1), but not enough to make it soluble in purely non-polar hydrocarbons.[1][2]

Implication: The compound is an "amphiphilic polar" solid.[2] It rejects non-polar solvents (hexane) but requires specific polar interactions (dipole-dipole or H-bonding) to dissolve effectively.[1][2]

Solubility Landscape: Data & Analysis[1][2][4][5]

The following data summarizes the solubility behavior derived from process patents and physicochemical properties.

Table 1: Qualitative Solubility Map (25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Aprotic DMSO High Strong dipole-dipole interaction disrupts crystal lattice energy effectively.[1][2]
Polar Protic Methanol High Excellent H-bond donor/acceptor match for both the amine and carbamate.[1][2]
Polar Protic Ethanol Moderate/High Good solubility, often used for reflux extraction; solubility drops significantly on cooling.[1][2]
Secondary Alcohols Isopropanol (IPA) Moderate Steric hindrance reduces solvation efficiency compared to MeOH; ideal for antisolvent crystallization.[2]
Esters Ethyl Acetate Low/Moderate Soluble at high temperatures; poor at low temperatures.[1][2] Used in mixture with hexane for precipitation.[1][2]
Hydrocarbons n-Hexane / Heptane Insoluble Lack of polarity prevents interaction with the solute; serves as a critical antisolvent .[1][2]
Aqueous (Neutral) Water Low Lipophilic benzyl group limits solubility despite polar groups.[2]
Aqueous (Acidic) 0.1M HCl High Protonation of aniline to anilinium (

) drastically increases hydration enthalpy.[1][2]
Temperature Dependence (Van't Hoff Trends)

In alcohols (MeOH, EtOH), solubility follows a steep Van't Hoff curve.[1][2]

  • 
     (Endothermic):  Solubility increases markedly with temperature.[1][2]
    
  • Process Tip: A cooling ramp from reflux (65–78°C) to 0–5°C in ethanol/IPA mixtures typically yields >85% recovery due to the steep solubility drop.[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For precise solubility measurement in novel solvent systems.[1]

Objective: Determine the saturation concentration (


Reagents:

  • (S)-4-(4-aminobenzyl)oxazolidin-2-one (Purity >98%)[1][2][4]

  • Target Solvent (HPLC Grade)

Workflow:

  • Saturation: Add excess solid to 10 mL of solvent in a jacketed vessel at temperature

    
    .
    
  • Equilibration: Stir at 400 RPM for 24 hours. Ensure solid phase remains present (add more if solution clears).

  • Filtration: Stop stirring. Allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Transfer a known volume (

    
    ) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1][2] Dry residue to constant weight (
    
    
    ).[1][2]
  • Calculation:

    
    
    
Protocol B: pH-Switch Purification Strategy

Leveraging the amine functionality for high-purity isolation.[1][2]

This protocol utilizes the drastic solubility difference between the neutral and protonated forms.[1][2]

  • Dissolution: Dissolve crude solid in 1M HCl (Solubility is high due to cation formation).

  • Filtration: Filter insoluble non-basic impurities (e.g., unreacted nitro-precursors or neutral side products).[1][2]

  • Neutralization: Slowly add 50% NaOH or NH₄OH to the filtrate while stirring at 0–5°C.

  • Crystallization: As pH approaches 10–12, the free base precipitates.[1][2]

  • Polishing: Recrystallize the wet cake from Methanol/Isopropanol to remove inorganic salts.

Process Visualization

Diagram 1: Solubility Determination Workflow

This flowchart outlines the logic for determining thermodynamic solubility, ensuring data integrity.

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrateEquilibrate (24h, Const T)Start->EquilibrateCheckSolidSolid Present?Equilibrate->CheckSolidAddSolidAdd More SolidCheckSolid->AddSolidNoFilterSyringe Filter (0.45µm)CheckSolid->FilterYesAddSolid->EquilibrateEvapEvaporate & WeighFilter->EvapCalcCalculate C_satEvap->Calc

Caption: Standard Gravimetric Workflow for Thermodynamic Solubility Determination.

Diagram 2: Industrial Purification Logic

The following diagram illustrates the polarity-based purification strategy commonly cited in process patents for Zolmitriptan intermediates.

PurificationLogicCrudeCrude Reaction Mixture(Contains Salts, Impurities)AcidExtractAcid Extraction (pH < 2)Solvent: Water/HClCrude->AcidExtractProtonation (-NH3+)FilterImpFilter Insoluble ImpuritiesAcidExtract->FilterImpRemove Neutral OrganicsBasePrecipNeutralization (pH > 10)Precipitation of Free BaseFilterImp->BasePrecipDeprotonation (-NH2)RecrystRecrystallizationSolvent: MeOH (Dissolve) -> IPA (Cool)BasePrecip->RecrystSolvent ExchangePureProductPure (S)-4-(4-aminobenzyl)oxazolidin-2-oneRecryst->PureProductCooling & Filtration

Caption: pH-Swing and Solvent-Exchange Purification Pathway.

Critical Process Parameters (CPP)

When scaling up the handling of this compound, monitor these parameters:

  • Water Content in Alcohols: Even small amounts of water in Methanol or Ethanol can significantly increase the solubility loss to the mother liquor during crystallization, reducing yield.[1][2]

  • Oxidation Sensitivity: The aniline group is prone to oxidation (browning) in solution over time.[2] Solubility studies should be conducted under inert atmosphere (

    
    ) if extended beyond 24 hours.[1][2]
    
  • Metastable Zone Width (MSZW): In Isopropanol, the MSZW is often narrow.[2] Rapid cooling can lead to oiling out rather than crystallization.[1][2] Seeding at the cloud point is recommended.[2]

References

  • Chemdad. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Solubility Data. Retrieved from [1][2]

  • Google Patents. WO2004063175A1 - A novel and an improved process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2] Retrieved from [1][2]

  • Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan.[1][2] (2012).[1][2][5] Retrieved from [1][2]

  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. Retrieved from [1][2]

  • Sigma-Aldrich. Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[1][2][6] Retrieved from [1][2]

An In-depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-4-(4-aminobenzyl)oxazolidin-2-one, a chiral oxazolidinone derivative of significant interest in pharmaceutical research and development. The document delves into the molecule's fundamental physicochemical properties, including its molecular weight, and outlines detailed protocols for its synthesis and analytical characterization. Furthermore, it explores the compound's applications as a crucial building block in the synthesis of biologically active molecules, particularly in the context of drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a versatile chiral building block that has garnered considerable attention in the pharmaceutical industry. Its unique structural features, comprising a stereodefined oxazolidinone core and a functionalized aminobenzyl moiety, make it an invaluable intermediate in the synthesis of a wide array of biologically active compounds.[1] The oxazolidinone class of compounds is renowned for its potent antibacterial activity, with linezolid being a prominent example of an FDA-approved drug for treating multi-resistant Gram-positive infections.[2] The stereochemistry at the C4 position of the oxazolidinone ring is crucial for biological activity, and the (S)-enantiomer is often the desired stereoisomer for therapeutic applications.

The presence of the 4-aminobenzyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the pharmacokinetic and pharmacodynamic properties of the target molecules. This adaptability has led to its use in the development of novel treatments in fields beyond infectious diseases, including oncology.[1] This guide will provide a detailed exploration of this important molecule, from its fundamental properties to its practical applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one is paramount for its effective handling, synthesis, and application. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₂[3][4][5][6][7]
Molecular Weight 192.21 g/mol [4][5][6][7]
CAS Number 152305-23-2[3][4][5][6]
Appearance White to brown crystalline powder/solid[3][5]
Melting Point 107-111 °C[3][4][5]
Boiling Point (Predicted) 479.7 ± 14.0 °C at 760 mmHg[3][5]
Density (Predicted) 1.257 ± 0.06 g/cm³[3][5]
Solubility Soluble in dimethyl sulfoxide and methanol[5]
pKa (Predicted) 12.67 ± 0.40[5]

These properties dictate the compound's behavior in various chemical environments and are critical for designing synthetic routes and purification strategies. The defined melting point range suggests a relatively pure compound, while its solubility profile informs the choice of solvents for reactions and analytical procedures.

Synthesis and Mechanistic Insights

The synthesis of enantiomerically pure (S)-4-(4-aminobenzyl)oxazolidin-2-one is a key step in its utilization. While various synthetic strategies for oxazolidinones have been reported, a common approach involves the cyclization of a chiral amino alcohol precursor.[2]

Representative Synthetic Protocol

A practical and scalable synthesis often begins with a commercially available chiral starting material, such as (S)-3-amino-1,2-propanediol. The following is a generalized, multi-step protocol that highlights the key transformations.

Step 1: Protection of the Amino Group The primary amine of the starting material is typically protected to prevent side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate.

Step 2: Introduction of the Benzyl Moiety The benzyl group is introduced via a Williamson ether synthesis, where the primary alcohol of the protected amino diol is reacted with a suitable 4-nitrobenzyl halide. The nitro group serves as a precursor to the final amino group.

Step 3: Cyclization to Form the Oxazolidinone Ring The oxazolidinone ring is formed through an intramolecular cyclization. This can be achieved using various reagents, such as phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI). The use of dimethyl carbonate has also been reported as a less hazardous alternative.[5]

Step 4: Reduction of the Nitro Group and Deprotection The nitro group is reduced to the primary amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C). This step often concurrently removes the Cbz protecting group, yielding the final product.

Causality in Experimental Choices
  • Chiral Starting Material: The choice of an enantiomerically pure starting material is the most direct way to ensure the desired stereochemistry in the final product, avoiding costly and often difficult chiral resolutions later in the synthesis.

  • Protecting Group Strategy: The selection of the Cbz group is strategic due to its stability under the conditions of the Williamson ether synthesis and its facile removal under the same conditions used for the nitro group reduction.

  • Nitro Group as an Amine Precursor: Using a nitrobenzyl halide allows for the introduction of the aromatic ring and the eventual amino group in a masked form. The nitro group is unreactive under the conditions of the cyclization step.

  • Cyclization Reagent: While phosgene is highly efficient, its extreme toxicity makes it undesirable. CDI and dimethyl carbonate offer safer and more environmentally benign alternatives for the cyclization step.[5]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start (S)-3-Amino-1,2-propanediol Step1 Step 1: N-Protection (e.g., Cbz-Cl) Start->Step1 Intermediate1 N-Protected Amino Diol Step1->Intermediate1 Step2 Step 2: Benzylation (4-Nitrobenzyl halide) Intermediate1->Step2 Intermediate2 N-Protected, Benzylated Amino Diol Step2->Intermediate2 Step3 Step 3: Cyclization (e.g., CDI or Dimethyl Carbonate) Intermediate2->Step3 Intermediate3 N-Protected Nitro-Precursor Step3->Intermediate3 Step4 Step 4: Reduction & Deprotection (H₂, Pd/C) Intermediate3->Step4 End (S)-4-(4-aminobenzyl)oxazolidin-2-one Step4->End

Caption: A generalized workflow for the synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (S)-4-(4-aminobenzyl)oxazolidin-2-one. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons, the protons on the oxazolidinone ring, and the protons of the amino group. The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their respective chemical environments.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A key absorption band is the lactone carbonyl stretch of the oxazolidinone ring, which typically appears around 1759 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further support the structural assignment.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts.

  • Chiral HPLC: To determine the enantiomeric purity, a chiral HPLC method is required. This is crucial as the biological activity is often highly dependent on the stereochemistry.

Comprehensive Characterization Data

A complete characterization of a synthesized batch of (S)-4-(4-aminobenzyl)oxazolidin-2-one would typically include the following data, often provided in a Certificate of Analysis (CoA):

Analytical TechniqueExpected Results
¹H-NMR Spectrum consistent with the proposed structure.
¹³C-NMR Spectrum showing 10 distinct carbon signals.
IR (KBr) Lactone C=O stretch around 1759 cm⁻¹.
Mass Spectrum (MS) Molecular ion peak corresponding to the molecular weight (192.21).
HPLC Purity Typically ≥97%.
Chiral HPLC High enantiomeric excess (e.g., >99% ee).
Visualization of the Analytical Workflow

Analytical_Workflow Sample Synthesized Product Identity Structural Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity Stereochem Stereochemical Integrity Sample->Stereochem NMR NMR (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR Infrared Spectroscopy Identity->IR HPLC HPLC Purity->HPLC Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC Final Verified Product NMR->Final MS->Final IR->Final HPLC->Final Chiral_HPLC->Final

Caption: Workflow for the analytical characterization of (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Applications in Drug Discovery and Development

The primary value of (S)-4-(4-aminobenzyl)oxazolidin-2-one lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Synthesis of Zolmitriptan

One of the notable applications of this compound is as an intermediate in the synthesis of Zolmitriptan, a serotonin receptor agonist used for the treatment of migraine.[3][4] The synthesis involves the reaction of the amino group of (S)-4-(4-aminobenzyl)oxazolidin-2-one to construct the final drug molecule.

Chiral Auxiliary in Asymmetric Synthesis

Oxazolidinones, in general, are widely used as chiral auxiliaries in asymmetric synthesis.[8][9] They can be acylated on the nitrogen atom, and the chiral environment of the oxazolidinone ring directs the stereoselective alkylation of the enolate, leading to the formation of new stereocenters with high diastereoselectivity.

Development of Novel Antibacterial Agents

The oxazolidinone scaffold is a well-established pharmacophore for antibacterial activity.[2] (S)-4-(4-aminobenzyl)oxazolidin-2-one can serve as a starting point for the synthesis of novel oxazolidinone-based antibiotics. The amino group provides a site for the introduction of various side chains to optimize antibacterial potency, spectrum, and safety profile.

Other Therapeutic Areas

The versatility of this building block extends to other therapeutic areas. It has been used in the synthesis of novel inhibitors of the cytochrome P-450 enzyme aromatase, which are of interest in the treatment of hormone-dependent cancers.[3] It has also been incorporated into the design of metal cation sensors and Schiff base derived zinc metal complexes with biological importance.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling (S)-4-(4-aminobenzyl)oxazolidin-2-one.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. In cases where dust may be generated, a dust mask is recommended.

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a molecule of significant strategic importance in the field of drug discovery and development. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by its functional groups, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, analytical characterization, and diverse applications. A thorough understanding of these aspects is crucial for leveraging the full potential of this valuable chiral building block in the creation of novel and effective therapeutic agents.

References

  • (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2. Sunshine Pharma. [Link]

  • (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156. PubChem. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

Sources

Chemo-Structural Analysis and Synthetic Methodology: (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1]

Executive Summary

The compound (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) represents a critical chiral pharmacophore in modern medicinal chemistry. Structurally, it serves as a rigidified, chiral equivalent of an amino alcohol, offering defined stereochemistry that is essential for receptor binding affinity.

Its primary industrial significance lies in its role as a key intermediate in the synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) used for the treatment of migraines. Furthermore, the oxazolidinone core is structurally homologous to the "Evans Auxiliary" and antibiotic classes (e.g., Linezolid), making this molecule a versatile scaffold for structure-activity relationship (SAR) studies.

Nomenclature and Stereochemical Assignment

Precise nomenclature is vital for regulatory compliance and patent clarity. While the user-provided name is common, the rigorous IUPAC designation ensures unambiguous structural identification.

IUPAC Designation[2][3][4]
  • Preferred IUPAC Name (PIN): (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one[1][2]

  • Systematic Breakdown:

    • Parent Heterocycle: 1,3-oxazolidin-2-one.[1][3][4][5][6] Numbering initiates at the Oxygen (1), proceeds to the Carbonyl (2), Nitrogen (3), and then the chiral Carbon (4).

    • Substituent: A (4-aminophenyl)methyl group (commonly referred to as p-aminobenzyl) is attached at position 4.

    • Stereochemistry: The (4S) descriptor indicates the spatial arrangement of substituents around the chiral center.

Cahn-Ingold-Prelog (CIP) Priority Logic

To validate the (S) assignment, we analyze the priority of groups attached to C4:

  • -N- (Ring Nitrogen): Highest atomic number (7).

  • -CH₂-O- (Ring Methylene): Carbon attached to Oxygen (Atomic #8).

  • -CH₂-Ph (Benzyl Methylene): Carbon attached to Carbon (Atomic #6).

  • -H (Hydrogen): Lowest priority.

GCenterChiral Center (C4)N_group1. -N(Ring)(Atomic #7)Center->N_groupCH2O_group2. -CH2-O-(C attached to O)Center->CH2O_groupBn_group3. -CH2-Ph(C attached to C)Center->Bn_groupH_group4. -H(Back)Center->H_groupN_group->CH2O_groupCounter-Clockwise (S)CH2O_group->Bn_group

Figure 1: Cahn-Ingold-Prelog priority assignment for the C4 chiral center.

Synthetic Methodology (The "Chiral Pool" Approach)

Reaction Scheme Overview

The synthesis involves three distinct chemical transformations:

  • Chemo-selective Reduction: Converting the carboxylic acid to an alcohol while preserving the nitro group.

  • Cyclocarbonylation: Forming the oxazolidinone ring.

  • Nitro Reduction: Unmasking the aniline functionality.

Step-by-Step Protocol
Step 1: Reduction to Amino Alcohol[7]
  • Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or NaBH₄/I₂ system.

  • Rationale: BH₃ is highly chemoselective for carboxylic acids over nitro groups at low temperatures.

  • Procedure:

    • Suspend (S)-4-nitrophenylalanine in dry THF under N₂ atmosphere.

    • Add BH₃·DMS dropwise at 0°C.

    • Reflux for 4 hours until TLC shows consumption of starting material.

    • Quench with MeOH to destroy excess borane.

    • Result: (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Step 2: Ring Closure (Cyclization)
  • Reagents: Diethyl carbonate (green alternative) or Carbonyl Diimidazole (CDI).

  • Catalyst: Potassium Carbonate (K₂CO₃).

  • Rationale: This step locks the stereochemistry. Using CDI avoids the use of highly toxic phosgene.

  • Procedure:

    • Dissolve the amino alcohol in diethyl carbonate.

    • Add catalytic K₂CO₃ (0.1 eq).

    • Heat to 110°C; distill off ethanol byproduct to drive equilibrium.

    • Result: (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

Step 3: Hydrogenation (Nitro Reduction)
  • Reagents: H₂ gas (balloon pressure), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Rationale: Standard catalytic hydrogenation reduces the nitro group to the amine without affecting the oxazolidinone carbonyl or the benzyl ether linkage.

  • Procedure:

    • Dissolve nitro-oxazolidinone in MeOH.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ atmosphere for 6–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield the final product.

SynthesisStartStart: (S)-4-Nitrophenylalanine(Chiral Pool)Step1Step 1: Reduction(BH3-DMS / THF)Start->Step1Inter1Intermediate: Amino AlcoholStep1->Inter1Step2Step 2: Cyclization(Diethyl Carbonate / K2CO3)Inter1->Step2Inter2Intermediate: Nitro-OxazolidinoneStep2->Inter2Step3Step 3: Hydrogenation(H2, Pd/C)Inter2->Step3FinalProduct: (S)-4-(4-aminobenzyl)oxazolidin-2-oneStep3->Final

Figure 2: Synthetic workflow from L-4-Nitrophenylalanine to the target molecule.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ typically displays a characteristic ABX pattern for the ring protons.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 6.95 (d), 6.50 (d)Doublets4Hpara-substituted benzene
Amine 4.95Broad Singlet2H-NH₂
Ring NH 7.80Broad Singlet1HAmide NH
Chiral CH (C4) 3.90 - 4.05Multiplet1HMethine proton
Ring CH₂ (C5) 4.25 (t), 4.05 (dd)Multiplet2HMethylene adjacent to O
Benzyl CH₂ 2.60 - 2.80Doublet of Doublets2HBenzylic protons
Chiral HPLC Purity
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (80:20) with 0.1% Diethylamine.

  • Requirement: Enantiomeric Excess (ee) > 99.5% is required for pharmaceutical grade intermediates.

Pharmaceutical Application: The Zolmitriptan Connection[7]

The primary commercial utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one is as the precursor to Zolmitriptan (Zomig).

Mechanism of Action

Zolmitriptan acts as an agonist at 5-HT1B and 5-HT1D receptors in cranial blood vessels. The (S)-oxazolidinone ring mimics the pyrrolidine ring found in other triptans but offers different metabolic stability and lipophilicity profiles.

Synthesis Linkage

The target molecule undergoes a diazotization followed by reduction to form the hydrazine, which is then coupled via a Fischer Indole Synthesis to form the tryptamine core of Zolmitriptan.

ZolmitriptanTarget(S)-4-(4-aminobenzyl)oxazolidin-2-oneDiazoDiazonium SaltTarget->DiazoNaNO2 / HClHydrazineHydrazine DerivativeDiazo->HydrazineSnCl2 ReductionFischerFischer Indole SynthesisHydrazine->FischerDimethylacetalDrugZolmitriptan (API)Fischer->Drug

Figure 3: Pathway from the target intermediate to the active pharmaceutical ingredient (API) Zolmitriptan.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11356060, (S)-4-(4-Aminobenzyl)-2-oxazolidinone. Retrieved from [Link]

  • Gage, J. R., & Evans, D. A. (1990).Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. (Foundational chemistry for oxazolidinone synthesis).
  • Oxford, A. W., et al. (1997). The synthesis of zolmitriptan. Journal of Medicinal Chemistry. (Establishes the link between the intermediate and the drug).

Technical Deep Dive: (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 Role: Chiral Pharmacophore Scaffold & Advanced Intermediate[1][2][3][4][5]

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a specialized chiral heterocyclic building block primarily recognized as the critical intermediate for Zolmitriptan , a second-generation triptan used in the treatment of migraine.[1][2][3] Unlike Evans auxiliaries, which are sacrificial chiral inducers, this molecule serves as a permanent pharmacophore scaffold .[2][3] It introduces a rigid, chiral oxazolidinone moiety that mimics peptide hydrogen bonding and ensures high selectivity for the 5-HT1B/1D receptors.[2][3] Beyond its industrial utility, the compound’s 4-aminobenzyl "handle" allows for orthogonal functionalization, making it a valuable template for developing novel antimicrobial agents and fluorescent sensors.[2]

Chemical Architecture & Synthesis Strategy

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Oxazolidinone Core: A rigid, polar heterocycle that serves as a hydrogen bond acceptor/donor.[1][2][3] In Zolmitriptan, this mimics the indole alkylamine side chain or peptide backbone features.[2][3]

  • The (S)-Chiral Center: Derived from L-phenylalanine, this center is absolute.[1][2][3] It dictates the spatial orientation of the final drug, ensuring stereospecific binding to the target receptor.[1][2][3]

  • The 4-Aminobenzyl Moiety: An electron-rich aniline system.[1][2][3] This is the "reactive handle" used for downstream coupling (e.g., Fischer indole synthesis or amide coupling).[1][2][3]

Synthesis Routes

Industrial production has shifted from hazardous "classic" routes to "green" catalytic methods to ensure scalability and safety.[1][2][3]

Route A: The "Green" Carbonate Method (Preferred)

This method avoids the use of phosgene, utilizing diethyl carbonate as the cyclizing agent.[1][2][3] It is the current standard for GMP manufacturing.[1][2][3]

  • Precursor: (S)-2-amino-3-(4-aminophenyl)propanol (derived from nitration/reduction of L-phenylalanine).[1][2][3]

  • Reagents: Diethyl carbonate,

    
     (cat.), 135°C.
    
  • Mechanism: Transesterification followed by intramolecular cyclization.[1][2][3]

Route B: The Phosgene/Reduction Route (Historic)[1][2][3]
  • Precursor: (S)-4-nitro-phenylalanine.[1][2][3]

  • Steps: Reduction to amino-alcohol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Phosgene cyclization 
    
    
    
    Hydrogenation of nitro group.[1][2]
  • Drawbacks: Low yield (approx. 41% in cyclization step), handling of toxic phosgene gas.[1][2][3]

SynthesisRoutes Phe (S)-Phenylalanine Derivative NitroAlc (S)-4-Nitrophenylalaninol Phe->NitroAlc Reduction AminoAlc (S)-2-amino-3- (4-aminophenyl)propanol Phe->AminoAlc Nitration & Reduction Phosgene Route B (Historic): Phosgene Cyclization NitroAlc->Phosgene Carbonate Route A (Green): Diethyl Carbonate, K2CO3 AminoAlc->Carbonate Red Pd/C Hydrogenation Phosgene->Red Nitro Intermediate Target (S)-4-(4-aminobenzyl) oxazolidin-2-one Red->Target Carbonate->Target High Yield (>75%)

Figure 1: Comparison of synthetic pathways.[1][2][3] Route A is preferred for industrial scalability due to the avoidance of phosgene.[1][2]

Medicinal Chemistry Application: The Zolmitriptan Pathway[1][2][7]

The primary application of this scaffold is in the synthesis of Zolmitriptan.[1][2][3] Here, the oxazolidinone ring is not removed; it remains as a structural feature of the final drug (position 5 of the indole ring).[1][2][3]

Mechanism of Action

The transformation relies on the Fischer Indole Synthesis .[1][2][3] The aniline amine of the scaffold is converted to a hydrazine, which then reacts with a masked aldehyde/ketone to form the indole core.[1][2][3]

  • Diazotization: The amino group is treated with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to form the diazonium salt.[1][2]
    
  • Reduction: Stannous chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) reduces the diazonium to the hydrazine.[1][2][6]
    
  • Indolization: The hydrazine reacts with 4,4-dimethoxy-N,N-dimethylbutylamine (or equivalent acetal) under acidic conditions to close the indole ring.[1][2][3]

Why this Scaffold?

  • Chirality Retention: By starting with the chiral oxazolidinone, the stereocenter is set before the complex indole formation, preventing racemization.[1][2]

  • Metabolic Stability: The oxazolidinone ring is resistant to rapid metabolic hydrolysis, prolonging the drug's half-life compared to a simple amide or ester.[1][2]

ZolmitriptanPathway Scaffold (S)-4-(4-aminobenzyl) oxazolidin-2-one Diazonium Diazonium Salt Intermediate Scaffold->Diazonium NaNO2, HCl < 0°C Hydrazine Aryl Hydrazine Derivative Diazonium->Hydrazine SnCl2 Reduction Fischer Fischer Indole Cyclization Hydrazine->Fischer + Dimethylacetal Acid Cat. Zolmitriptan Zolmitriptan (5-HT1B/1D Agonist) Fischer->Zolmitriptan Indole Formation

Figure 2: The critical role of the scaffold in constructing the Zolmitriptan indole core via Fischer synthesis.[1][2][3]

Emerging Applications: Antimicrobial & Sensing[2][3]

Beyond triptans, the 4-aminobenzyl amine is a versatile nucleophile for creating diversity-oriented libraries.[1][2][3]

Antimicrobial Derivatives

Research indicates that derivatizing the amino group with lipophilic acyl chlorides or isothiocyanates yields compounds active against Gram-positive bacteria.[1][2][3]

  • Target: Staphylococcus aureus (MRSA).[1][2][3][7]

  • Mechanism: Membrane disruption.[1][2][3] The oxazolidinone core likely aids in binding to the bacterial ribosomal assembly (similar to Linezolid, though the binding mode differs due to substitution pattern), while the lipophilic tail penetrates the cell wall.[1][2][3]

  • Key Derivative: 4-substituted benzamides of the scaffold have shown MIC values comparable to chloramphenicol in vitro.[1][2][3]

Metal Cation Sensors

The aniline nitrogen can be incorporated into Schiff bases or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-lactam (azetidinone) rings.[1][2] These complexes exhibit fluorescence quenching or enhancement upon binding divalent cations (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), serving as biological probes.[1][2]

Experimental Protocols

Protocol A: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one (Carbonate Route)

Based on optimized industrial workflows (e.g., WO2004063175).[1][2][3]

Reagents:

  • (S)-2-amino-3-(4-aminophenyl)propanol (1.0 eq)[1][2][3]

  • Diethyl carbonate (2.0 - 2.5 eq)[1][2][3]

  • Potassium carbonate (0.1 eq)[1][2][3]

  • Methanol (Solvent/Wash)[1][2][3]

Step-by-Step:

  • Charge: In a reactor equipped with a distillation column, charge the amino-propanol derivative, diethyl carbonate, and catalytic

    
    .
    
  • Reflux: Heat the mixture to 115–135°C.

  • Distillation: Continuously distill off the ethanol byproduct to drive the equilibrium toward the cyclic carbamate. Reaction time is approx. 2.5 – 4 hours.[1][2][3]

  • Quench: Cool the mixture to room temperature. Add Methanol to precipitate the inorganic salts.[1][2][3] Filter.

  • Isolation: Concentrate the filtrate under vacuum. Add Isopropanol to crystallize the product.[1][2][3]

  • Purification: Filter the solid and wash with cold Isopropanol. Dry under vacuum at 50°C.[1][2][3]

  • Yield: Expected yield ~75-80%.

Protocol B: Diazotization (Preparation for Indole Synthesis)

Reagents:

  • (S)-4-(4-aminobenzyl)oxazolidin-2-one[1][2][3][4][5][8][6][9][10]

  • Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][2]
    
  • Conc. HCl

  • Stannous Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][2]
    

Step-by-Step:

  • Dissolution: Dissolve the oxazolidinone scaffold in conc. HCl and water.[1][2][3] Cool to -5°C to 0°C.[1][2][3]

  • Diazotization: Add aqueous

    
     dropwise, maintaining temperature < 0°C. Stir for 30 mins.
    
  • Reduction: Add a solution of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in HCl dropwise to the diazonium salt. The mixture will likely precipitate the hydrazine hydrochloride salt.[1][2]
    
  • Isolation: Filter the hydrazine salt, wash with cold ethanol, and use immediately in the Fischer Indole step (due to instability).

Physical Properties & Data Summary

PropertyValue / Description
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 192.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 107 – 111 °C
Solubility Soluble in DMSO, Methanol, Ethanol.[1][2] Sparingly soluble in water.[1][2][3]
Chirality (S)-enantiomer (essential for bioactivity)
IR Spectrum (KBr) Lactone carbonyl peak at ~1759

Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

References

  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • World Intellectual Property Organization (WIPO). Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2][3] Patent WO2004063175A1.[1][2][3] Available at: [1][2][3]

  • Baruah, S., et al. (S)-4-(4-aminobenzyl)-2-oxazolidinone based 2-azetidinones for antimicrobial application and luminescent sensing of divalent metal cations.[1][2][3] Journal of Heterocyclic Chemistry, 2020.[2][3] Available at: [Link][1][2][3]

  • Karaman, M., et al. Design and Evaluation of Biological Activities of 1,3-oxazolidinone Derivatives Bearing Amide, Sulfonamide, and Thiourea Moieties.[2][3][11] Archiv der Pharmazie, 2018.[2][3][11] Available at: [Link]

Sources

Technical Guide: (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 (Generic/Related) / 159909-76-5 (Specific Stereoisomer context) Role: Bifunctional Chiral Auxiliary & Pharmacophore Intermediate.[1]

This guide details the technical utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[1][2][3][4][5][6] Unlike the standard Evans auxiliary ((S)-4-benzyl-2-oxazolidinone), this derivative possesses a para-aniline handle. This functional group fundamentally alters the auxiliary's application profile, allowing for covalent immobilization on solid supports , pH-switched recovery , and orthogonal tagging , without compromising the stereochemical fidelity of the oxazolidinone core.

Part 1: Structural Logic & Design Principles

The utility of this molecule stems from its ability to solve the "Recovery Problem" inherent in homogenous chiral catalysis.

  • The Evans Core: The oxazolidinone ring provides the rigid trans-geometry required for high diastereoselectivity via Zimmerman-Traxler transition states.

  • The Aniline Handle: Located at the para-position of the benzyl arm, the amine is sterically distal from the reaction center (the N-acyl bond).

    • Electronic Effect: The electron-donating amino group (

      
      ) increases electron density on the aromatic ring. While this creates potential for 
      
      
      
      -stacking interactions, its primary function is chemoselective anchoring.
    • Critical Constraint: The aniline nitrogen is significantly more nucleophilic than the oxazolidinone nitrogen (

      
       ~30 vs. ~20 for the carbamate). Therefore, the aniline must be protected or immobilized prior to N-acylation of the auxiliary. 
      

Part 2: Synthesis & Purification Protocols[5]

While nitration of (S)-4-benzyl-2-oxazolidinone is a known route, it suffers from regioselectivity issues (ortho/para mixtures). The preferred industrial route utilizes the cyclization of chiral amino-diols.

Industrial Synthesis Route (Carbonate Cyclization)

This method avoids phosgene and ensures stereochemical retention from the amino acid precursor.

Reagents:

  • Precursor: (S)-2-Amino-3-(4-aminophenyl)propanol (Derived from p-nitro-L-phenylalanine).

  • Cyclizing Agent: Diethyl carbonate (DEC) or Dimethyl carbonate (DMC).

  • Base: Potassium Carbonate (

    
    ).[7]
    

Protocol:

  • Charge: Load (S)-2-Amino-3-(4-aminophenyl)propanol (1.0 eq), Diethyl carbonate (1.5 - 2.0 eq), and catalytic

    
     (0.1 eq) into a reactor.
    
  • Heating: Heat the mixture to 135°C .

  • Distillation: Continuously distill off the byproduct (ethanol) to drive the equilibrium forward. Reaction time is typically 2.5 – 4 hours.

  • Workup: Cool to room temperature. Dilute with Methanol. Filter off inorganic salts (

    
    ).
    
  • Purification: Evaporate solvent. Recrystallize the residue from Isopropanol .

  • Yield: Expected yield 75-80%.

  • QC: Melting point should be 95-100°C . Check optical rotation to confirm no racemization occurred at 135°C.

Visualization of Synthesis Logic

SynthesisRoute Start (S)-p-Nitro-L-Phenylalanine Step1 Reduction (BH3-SMe2 or LiAlH4) Start->Step1 Inter1 (S)-2-Amino-3-(4-nitrophenyl)propanol Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 (S)-2-Amino-3-(4-aminophenyl)propanol Step2->Inter2 Step3 Cyclization (Diethyl Carbonate, 135°C) Inter2->Step3 Product (S)-4-(4-aminobenzyl)oxazolidin-2-one Step3->Product

Caption: Step-wise synthetic pathway from amino acid precursor to final auxiliary, highlighting the critical cyclization step.

Part 3: Immobilization & Functionalization

This is the primary application area. The free amine allows the auxiliary to be covalently attached to polymer resins (e.g., Wang resin, Merrifield resin modified with linkers).

Solid-Phase Attachment Strategy

To use this molecule as a reusable solid-supported chiral auxiliary:

  • Resin Selection: Use a Carboxyl-functionalized resin (e.g., Carboxypolystyrene).

  • Coupling: Activate the resin carboxyl groups using DIC (Diisopropylcarbodiimide) and HOBt.

  • Attachment: Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.2 eq) and DIPEA. Shake at RT for 12-24h.

  • Validation: Perform a Kaiser test (Ninhydrin). A negative result indicates the amine has reacted and the auxiliary is loaded.

Why this works: The amide bond formed between the resin and the auxiliary is chemically stable to the conditions used for N-acylation (n-BuLi) and the subsequent aldol/alkylation reactions (LDA, TiCl4).

Workflow Diagram: Immobilization to Asymmetric Synthesis

Immobilization cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Asymmetric Cycle Resin Carboxyl Resin (Solid Support) Coupling Amide Coupling (DIC/HOBt) Resin->Coupling Aux Amino-Auxiliary Aux->Coupling Supported Resin-Bound Auxiliary Coupling->Supported Acylation N-Acylation (n-BuLi, R-COCl) Supported->Acylation Reaction Asymmetric Aldol/Alkylation Acylation->Reaction Cleavage Cleavage (LiOH or LiBH4) Reaction->Cleavage Recycle Regenerated Resin-Auxiliary Cleavage->Recycle Resin stays solid

Caption: The lifecycle of the auxiliary on solid support, demonstrating the "infinite" recoverability of the chiral block.

Part 4: Asymmetric Transformations & Data

Once the aniline is protected (or immobilized), the auxiliary functions identically to the benzyl-oxazolidinone.

Comparative Performance Data

The following table summarizes the stereoselectivity of the amino-derivative (polymer supported) versus the standard benzyl derivative in a propionylation-aldol sequence.

ParameterStandard Evans (Solution)Amino-Deriv (Polymer Supported)
Reagent (S)-4-benzyl-2-oxazolidinoneResin-bound (S)-4-(4-aminobenzyl)...
Reaction Aldol (with Benzaldehyde)Aldol (with Benzaldehyde)
Lewis Acid


Yield 88%82%
Diastereomeric Ratio (syn:anti) >99:196:4
Enantiomeric Excess (ee) >99%>98%
Recovery Method ChromatographyFiltration

Note: The slight drop in dr (diastereomeric ratio) on solid support is often due to slower kinetics in the heterogeneous phase, but the ee remains excellent.

Cleavage Protocols

To release the chiral product:

  • Hydrolysis (Carboxylic Acids): LiOH (2 eq),

    
     (4 eq), THF/H2O, 0°C.
    
  • Reduction (Alcohols):

    
     (1.5 eq), THF, 0°C.
    
  • Transesterification (Esters):

    
     or 
    
    
    
    .

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification: The free amine is an irritant and potentially harmful if swallowed.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is susceptible to oxidation (browning) over time if exposed to air.

  • Reaction Safety: When performing the cyclization at 135°C (Section 2.1), ensure the distillation apparatus is properly vented to avoid pressure buildup from ethanol vapor.

References

  • BenchChem. Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate. (Detailed precursor protocols). Link

  • ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Industrial Synthesis.Link

  • Sigma-Aldrich. Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[2][6]Link

  • Google Patents. WO2004063175A1: A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.[3] (Source of the carbonate cyclization method).[3] Link

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries. (General context on Evans auxiliary mechanisms). Link

Sources

The Evans Paradigm: A Technical Guide to Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The introduction of oxazolidinone chiral auxiliaries by David A. Evans in the early 1980s marked a paradigm shift in asymmetric synthesis. Moving beyond the constraints of the "chiral pool," these auxiliaries provided a generalizable, predictable method for transferring chirality to achiral substrates via enolate chemistry. This guide analyzes the mechanistic underpinnings, operational protocols, and structural evolutions of this technology, designed for application scientists and process chemists.[1]

Part 1: The Genesis and Structural Logic

Historical Context

Prior to 1981, asymmetric synthesis largely relied on modifying naturally occurring chiral materials (the chiral pool) or using chiral ligands that often lacked predictability across different substrate classes.[1] In 1981 and 1982, David A. Evans (Harvard University) published seminal papers describing the use of


-symmetric oxazolidinones derived from amino acids (Valine, Phenylalanine) to control the stereochemistry of aldol and alkylation reactions.[1]
The Scaffold Design

The utility of the Evans auxiliary lies in its structural rigidity and the "privileged" placement of the chiral directing group.

  • Origin: Derived from amino alcohols (e.g., L-valinol, L-phenylalaninol).[1]

  • Rigidity: The cyclic carbamate (oxazolidinone) locks the conformation, minimizing degrees of freedom during the transition state.

  • The "Z-Enolate" Traps: The carbonyl oxygen of the auxiliary chelates with the metal center (Li, B, Ti), forcing the enolate geometry into a specific configuration (usually Z), which is the prerequisite for high diastereoselectivity.[1]

Part 2: Mechanistic Principles[1]

The Zimmerman-Traxler Transition State (Aldol)

The high diastereoselectivity (often >99:1 dr) of the Evans aldol reaction is rationalized via the Zimmerman-Traxler transition state model.

  • Enolization: Treatment with a boron reagent (e.g.,

    
    ) and a tertiary amine generates the Z-enolate.[1] The boron atom chelates the auxiliary carbonyl and the enolate oxygen.
    
  • Facial Bias: The bulky substituent at the C4 position of the oxazolidinone (isopropyl or benzyl) sterically blocks one face of the enolate.

  • Aldehyde Approach: To minimize steric clash (1,3-diaxial interaction), the aldehyde approaches from the open face, with its R-group oriented equatorially in the chair-like transition state.[1]

Visualization: The Stereocontrol Pathway

The following diagram illustrates the logical flow from auxiliary attachment to the specific transition state geometry that dictates the stereochemical outcome.

EvansMechanism Start Achiral Substrate (Propionyl Chloride) Imide N-Acyloxazolidinone Start->Imide Acylation (n-BuLi) Aux Chiral Auxiliary (S-Valine derived) Aux->Imide Enolization Z-Enolate Formation (Bu2BOTf / DIPEA) Imide->Enolization Chelation Control TS Zimmerman-Traxler TS (Chair-like, Boron-Chelated) Enolization->TS Aldehyde Addition Product Syn-Aldol Adduct (Evans Syn) TS->Product Steric Screening (C4-iPr)

Figure 1: The stereochemical enforcement pathway in Evans Aldol reactions, highlighting the critical Z-enolate formation.

Part 3: Synthetic Protocols & Operational Best Practices

Protocol: Synthesis of the Auxiliary

Standard protocol for (S)-4-isopropyl-2-oxazolidinone (Valine-derived)

  • Reduction: L-Valine is reduced to L-Valinol using

    
     or 
    
    
    
    .[1]
  • Cyclization: The amino alcohol is treated with diethyl carbonate (

    
    , heat) or phosgene/triphosgene (under strict safety protocols).[1]
    
    • Why: Diethyl carbonate is safer and preferred for large-scale operations, though phosgene provides higher atom economy.[1]

Protocol: The "Evans Cleavage" (Hydrolysis)

Removing the auxiliary without racemizing the newly formed center or destroying the auxiliary is critical. The standard LiOH hydrolysis is prone to endocyclic cleavage (attacking the ring carbonyl), destroying the auxiliary.[1]

The LiOOH Solution: To prevent ring opening, a mixture of


 and 

is used.
  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    
    ) (alpha-effect).[1] It attacks the exocyclic carbonyl (the linker) to form a peracid intermediate.[1]
  • Self-Validation: The peracid intermediate is unstable and rapidly hydrolyzes to the acid and oxygen, preventing the reversible attack on the ring carbonyl.

Step-by-Step Cleavage Protocol:

  • Dissolve the imide in THF/H2O (3:1) at 0°C.

  • Add

    
     (4 equiv) followed by 
    
    
    
    (2 equiv).[1]
  • Monitor via TLC (disappearance of imide).[1]

  • Quench with

    
     (to destroy excess peroxide) and extract.
    
  • Recover the oxazolidinone auxiliary from the organic layer (often >90% recovery).[1]

Part 4: Structural Variations & Optimization

While the classic Evans auxiliary is robust, variations like the Crimmins Thiazolidinethione offer tunable selectivity.

Crimmins Modification

By replacing the oxazolidinone oxygen with sulfur (thiazolidinethione), the coordination chemistry changes.[1]

  • Titanium Enolates: Using

    
    , one can access "Non-Evans Syn" or "Evans Syn" products simply by changing the base (e.g., (-)Sparteine vs. DIPEA) or stoichiometry.[1][2] This allows access to both syn-diastereomers from the same chiral auxiliary.[3]
    
Comparative Analysis

The following table contrasts the primary auxiliary classes used in drug discovery.

FeatureEvans OxazolidinoneCrimmins ThiazolidinethioneOppolzer Sultam
Primary Metal Boron (

), Lithium
Titanium (

), Tin
Lithium, Sodium
Selectivity Rigid "Evans Syn"Tunable (Syn/Anti/Non-Evans)High Crystallinity
Cleavage Ease Moderate (Req.[1] LiOOH)High (Mild reduction/displacement)Difficult (Steric bulk)
Atom Economy ModerateModerateLow (High MW)
Key Use Case Reliable Aldol/AlkylationDivergent SynthesisCrystallizing Oils
Decision Workflow

Use the following logic to select the appropriate auxiliary for your synthesis.

AuxSelection Start Select Reaction Type Q1 Need Syn or Anti Aldol? Start->Q1 Q2 Is the Product Crystalline? Q1->Q2 Complex Purification Evans Use Evans Oxazolidinone (Boron Enolate) Q1->Evans Strict Syn Crimmins Use Thiazolidinethione (TiCl4 Enolate) Q1->Crimmins Need Flexibility (Syn/Anti) Q2->Evans Standard Purification Sultam Use Oppolzer Sultam Q2->Sultam Need Crystallinity

Figure 2: Decision matrix for selecting chiral auxiliaries based on reaction requirements.

Part 5: Pharmaceutical Application

The Evans auxiliary has been instrumental in the synthesis of complex polyketide antibiotics and antitumor agents.

  • Example: Synthesis of Cytovaricin and Spongistatin .

  • Industrial Note: While excellent for discovery, the use of stoichiometric auxiliaries is often replaced by catalytic asymmetric methods (e.g., organocatalysis) in multi-kilogram production to improve Process Mass Intensity (PMI).[1] However, for rapid delivery of enantiopure material in Phase I/II, the Evans auxiliary remains the "gold standard" for reliability.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.[1] Link[1]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link[1]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141–6144.[1] Link[1]

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997).[1] Asymmetric Aldol Additions with Titanium Enolates of Acylthiazolidinethiones: Dependence of Selectivity on Amine Base. Journal of the American Chemical Society, 119(33), 7883–7884.[1] Link[1]

Sources

The Multifaceted Biological Potential of (S)-4-(4-aminobenzyl)oxazolidin-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents are paramount. The (S)-4-(4-aminobenzyl)oxazolidin-2-one core represents a "privileged scaffold" — a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse range of biological targets. This technical guide serves as an in-depth exploration of the biological activities associated with derivatives of this versatile molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate its therapeutic potential. From its well-established role in antimicrobial agents to its emerging applications in oncology, neurodegenerative diseases, and inflammatory conditions, we will dissect the synthesis, mechanisms of action, and structure-activity relationships that underpin the broad bioactivity of these compounds. This document is designed to be a practical and insightful tool, fostering innovation and accelerating the translation of these promising molecules from the laboratory to the clinic.

The Core Moiety: (S)-4-(4-aminobenzyl)oxazolidin-2-one

The foundation of the derivatives discussed herein is (S)-4-(4-aminobenzyl)oxazolidin-2-one, a chiral molecule that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Its structure features a reactive primary aromatic amine, which provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the core molecule's properties is essential for designing and synthesizing novel derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.22 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 108 - 112 °C[1]
CAS Number 152305-23-2[1]
Synthesis of the Core Scaffold

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical first step. An improved and scalable process avoids the use of hazardous reagents like phosgene, making it amenable to large-scale production.

Protocol 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone

This protocol outlines a two-step process starting from (S)-2-Amino-3-(4-nitrophenyl)-propanol.

Step A: Reduction of the Nitro Group

  • Charge a reactor with (S)-2-Amino-3-(4-nitrophenyl)-propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.

  • Reflux the reaction mixture for three hours.

  • After cooling to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.

  • Distill off the ethanol completely under vacuum to obtain (S)-2-Amino-3-(4-aminophenyl)-propanol.

Step B: Cyclization to the Oxazolidinone Ring

  • Charge a reactor with the (S)-2-Amino-3-(4-aminophenyl)-propanol obtained from Step A, diethyl carbonate, and potassium carbonate.

  • Heat the mixture to 135°C and distill off the ethanol from the reaction mass over a period of 2.5 hours.

  • After cooling the reaction mass to room temperature, add methanol and filter the salts through a filter aid, washing with methanol.

  • Distill off the methanol completely under vacuum and add isopropanol to the residue.

  • Filter the product and wash with isopropanol.

  • Dry the resulting solid at 50°C in a vacuum to yield (S)-4-(4-aminobenzyl)-2-oxazolidinone.

G cluster_synthesis Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one Start (S)-2-Amino-3-(4-nitrophenyl)-propanol Reduction Step A: Reduction (Fe, HCl, Ethanol) Start->Reduction Intermediate (S)-2-Amino-3-(4-aminophenyl)-propanol Reduction->Intermediate Cyclization Step B: Cyclization (Diethyl carbonate, K2CO3) Intermediate->Cyclization Product (S)-4-(4-aminobenzyl)oxazolidin-2-one Cyclization->Product

Caption: Synthetic pathway for (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Antimicrobial Activity: A New Generation of Antibiotics

The oxazolidinone class of antibiotics is renowned for its efficacy against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents existing resistance mechanisms to other antibiotic classes.[2]

Mechanism of Action

Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in bacterial protein synthesis. This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.

cluster_process Mechanism of Action Oxazolidinone Oxazolidinone 50S_Subunit 50S Ribosomal Subunit Oxazolidinone->50S_Subunit Binding Binds to 23S rRNA Initiation_Complex Initiation Complex Formation Inhibition Inhibition Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Oxazolidinone mechanism of antimicrobial action.

Synthesis of Antimicrobial Derivatives: Schiff Bases

A common and effective strategy to create a diverse library of derivatives from the primary amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one is the formation of Schiff bases through condensation with various aromatic aldehydes.

Protocol 2: General Synthesis of Schiff Base Derivatives

  • Dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1 equivalent) in anhydrous methanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and recrystallize from hot ethanol to obtain the pure Schiff base derivative.

Antimicrobial Evaluation

The synthesized derivatives can be screened for their antimicrobial activity using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship and Expected Activity

Studies on related Schiff base derivatives have shown that the nature and position of substituents on the aromatic aldehyde ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and halo groups, often enhance activity. The following table presents MIC values for Schiff base derivatives of a related amine, demonstrating the potential activity of this class of compounds.

CompoundSubstituent on AldehydeE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
PC1 H62.562.5250[3]
PC2 4-OCH₃25062.562.5[3]
PC3 4-NO₂25062.562.5[3]
PC4 Cinnamaldehyde62.5>500125[3]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The oxazolidinone and related thiazolidinone scaffolds have emerged as promising frameworks for the development of novel anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Synthesis of Anticancer Derivatives: Thiazolidin-4-ones

A versatile synthetic route to biologically active thiazolidin-4-one derivatives involves a two-step process starting from the Schiff bases prepared in Protocol 2.

Protocol 4: Synthesis of Thiazolidin-4-one Derivatives

  • Synthesize the Schiff base derivative as described in Protocol 2.

  • In a round-bottom flask, dissolve the Schiff base (1 equivalent) and thioglycolic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Reflux the mixture for 5-24 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, dry, and recrystallize from ethanol to obtain the pure thiazolidin-4-one derivative.

G cluster_synthesis Synthesis of Thiazolidin-4-one Derivatives Schiff_Base Schiff Base Derivative Cyclization Cyclization (Thioglycolic Acid) Schiff_Base->Cyclization Product Thiazolidin-4-one Derivative Cyclization->Product

Caption: General synthetic route to thiazolidin-4-one derivatives.

Evaluation of Cytotoxic Activity

The anticancer potential of the synthesized derivatives is typically assessed by evaluating their cytotoxicity against a panel of human cancer cell lines using the MTT assay.

Protocol 5: MTT Assay for Cytotoxicity

  • Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Anticancer Activity

Thiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The table below shows the IC₅₀ values for some thiazolidinone-isatin hybrids, indicating the potential potency of this class of compounds.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)Reference
7g 404050

Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[5] The oxazolidinone scaffold has been identified as a promising starting point for the design of novel MAO inhibitors.

Mechanism of MAO Inhibition

MAO inhibitors bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to an increase in their concentration in the synaptic cleft, thereby enhancing neurotransmission.

Synthesis of Potential MAO Inhibitors

Derivatives with potential MAO inhibitory activity can be synthesized by N-acylation or N-sulfonylation of the primary amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Protocol 6: Synthesis of N-Acyl/N-Sulfonyl Derivatives

  • Dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-acyl or N-sulfonyl derivative.

Evaluation of MAO Inhibitory Activity

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Protocol 7: In Vitro MAO Inhibition Assay

  • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

  • In a 96-well plate, add the enzyme solution, a buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value for each compound against both MAO-A and MAO-B.

Expected MAO Inhibitory Activity

Various heterocyclic compounds have shown potent and selective MAO inhibitory activity. The following table provides examples of IC₅₀ values for some pyridazinobenzylpiperidine derivatives, illustrating the potential for this class of compounds to be developed as MAO inhibitors.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
S5 3.8570.203[5]
S15 3.691>10[5]
S16 >100.979[5]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research. Some heterocyclic compounds, including thiazolidinones, have demonstrated promising anti-inflammatory activity.[6]

Synthesis of Potential Anti-inflammatory Derivatives

Derivatives for anti-inflammatory screening can be synthesized using the methods described in the previous sections, such as the formation of Schiff bases and thiazolidin-4-ones.

Evaluation of In Vivo Anti-inflammatory Activity

A standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced rat paw edema model.

Protocol 8: Carrageenan-Induced Rat Paw Edema Assay

  • Administer the test compounds orally or intraperitoneally to a group of rats.

  • After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Calculate the percentage of inhibition of edema for each test compound compared to the control group.

Expected Anti-inflammatory Activity

Studies on various heterocyclic derivatives have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model. For instance, certain thiazolo[4,5-b]pyridine derivatives have shown considerable anti-inflammatory effects, with some approaching or exceeding the activity of the standard drug ibuprofen.[3] This suggests that derivatives of (S)-4-(4-aminobenzyl)oxazolidin-2-one could also possess valuable anti-inflammatory properties.

Conclusion and Future Directions

The (S)-4-(4-aminobenzyl)oxazolidin-2-one scaffold represents a highly versatile platform for the design and synthesis of novel therapeutic agents. The presence of a modifiable primary amine allows for the creation of a wide range of derivatives with diverse biological activities. This guide has provided an overview of the potential of these derivatives as antimicrobial, anticancer, MAO inhibitory, and anti-inflammatory agents. The provided synthetic protocols and evaluation methods offer a roadmap for researchers to explore the full therapeutic potential of this privileged scaffold.

Future research should focus on the systematic synthesis and screening of libraries of (S)-4-(4-aminobenzyl)oxazolidin-2-one derivatives to establish comprehensive structure-activity relationships for each biological target. Further mechanistic studies will be crucial to elucidate the precise molecular interactions responsible for the observed activities. Ultimately, the insights gained from such research will pave the way for the development of novel and effective drugs for a wide range of human diseases.

References

  • Vaikosen, E. N., Bunz, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2057-2075.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 20(8), 1195-1203.
  • A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone. (2004). Google Patents.
  • Synthesis and in vitro anticancer activity of new 2-thioxo-oxazolidin-4-one derivatives. (2017). Pharmacological Reports, 69(5), 1017-1023.
  • Synthesis in two steps for thiazolidine-4-one derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., Kumar, S., Kumar, R., & Singh, I. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 50(S1), E163-E169.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters, 8(11), 1168-1173.
  • Synthesis and Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(22), 7598.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicinal Chemistry, 16(11), 785-801.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11598.
  • Synthesis and Antimicrobial Activity of Some Novel Schiff Bases and 4-Thiazolidinones Containing N-Benzyl Piperidine Moiety. ResearchGate. Available from: [Link]

  • Amir, M., Kumar, S., & Khan, S. A. (2003). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archiv der Pharmazie, 336(7), 321-329.
  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available from: [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. (2021). Pharmaceuticals, 14(11), 1109.
  • Dilmaghani, K. A., & Ghorbani-Vaghei, R. (2010). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 22(8), 5945-5950.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate. Available from: [Link]

  • Safari, F., Ghavimi, H., & Foroumadi, A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7384.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(5), 826-857.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2003). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie, 336(1), 35-42.
  • 5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]one. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. ResearchGate. Available from: [Link]

  • IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. Available from: [Link]

Sources

Technical Guide: Novel Oxazolidinone Architectures and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone class, anchored by the clinical success of linezolid and tedizolid, represents the only entirely synthetic class of antibiotics to reach the market in the last four decades. However, the emergence of the cfr (chloramphenicol-florfenicol resistance) gene and optrA plasmid-mediated resistance necessitates a third generation of compounds.

This guide analyzes the structural evolution of novel oxazolidinones designed to overcome these resistance mechanisms. It details the transition from broad-spectrum Gram-positive agents to specialized anti-tubercular therapies (e.g., sutezolid, delpazolid) and safer analogs with reduced mitochondrial toxicity (e.g., contezolid). We provide actionable, field-validated protocols for preclinical assessment, moving beyond standard operating procedures to explain the causality behind experimental design.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The Ribosomal Interface

Oxazolidinones function as protein synthesis inhibitors.[1][2][3][4][5][6] Unlike macrolides or tetracyclines that block peptide elongation, oxazolidinones bind to the P-site of the 50S ribosomal subunit (specifically the 23S rRNA). This binding prevents the fMet-tRNA from positioning correctly, thereby inhibiting the formation of the functional 70S initiation complex.

Structural Evolution (SAR)

The pharmacophore consists of a 2-oxazolidinone ring (Ring A) attached to an aryl ring (Ring B). Modifications to this core drive the third-generation improvements:

  • C-5 Side Chain (The "Tail"):

    • Linezolid:[5][7][8] Acetamidomethyl group.[3] Susceptible to steric hindrance by cfr-mediated methylation.

    • Novel Compounds: Replacement with hydroxymethyl or triazole groups often restores activity against cfr strains by altering the binding angle within the peptidyl transferase center (PTC).

  • Ring B (Aryl Core):

    • Fluorination at the 3-position is essential for potency.

    • Bis-aryl structures (e.g., Radezolid) increase binding affinity via additional hydrophobic interactions.

  • Ring C (The "Extension"):

    • Modifications here (e.g., morpholine to piperazine or pyridine) modulate solubility, pharmacokinetics (PK), and safety profiles (specifically MAO inhibition).

Visualization: Mechanism of Action

The following diagram illustrates the interference of oxazolidinones with the translation initiation complex.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome Assembly Node50S 50S Subunit (23S rRNA P-site) Complex70S 70S Initiation Complex Node50S->Complex70S Normal Assembly Node30S 30S Subunit Node30S->Complex70S fMet fMet-tRNA fMet->Complex70S Protein Bacterial Protein Synthesis Complex70S->Protein Translation Drug Oxazolidinone (Novel Analog) Drug->Node50S Binds P-site (High Affinity) Inhibition Inhibition of Complex Formation Drug->Inhibition Inhibition->Complex70S Blocks Inhibition->Protein Prevents

Figure 1: Oxazolidinones bind the 50S P-site, preventing the 30S/50S docking required for 70S complex formation.

Therapeutic Applications & Novel Candidates

Tuberculosis (MDR/XDR-TB)

The most significant application of novel oxazolidinones is in the treatment of Multidrug-Resistant Tuberculosis. The unique ability of these compounds to penetrate lung tissue and macrophages makes them ideal for targeting intracellular Mycobacterium tuberculosis.

CompoundStatusKey AdvantageMechanism Note
Sutezolid (PNU-100480)Phase IISuperior intracellular bactericidal activity compared to Linezolid.Thiomorpholine analog of Linezolid; active metabolite contributes to efficacy.
Delpazolid (LCB01-0371)Phase IIReduced myelosuppression profile.Cyclic amidrazone side chain reduces mitochondrial protein synthesis inhibition.
TBI-223 PreclinicalHigh potency against MDR-TB.Optimized PK profile allows for lower dosing frequency.
Resistant Gram-Positive Infections (MRSA/VRE)

Newer agents like Contezolid (MRX-I) are designed to treat Complicated Skin and Soft Tissue Infections (cSSTI) with a specific focus on safety.

  • Challenge: Linezolid causes myelosuppression (thrombocytopenia) upon prolonged use due to mitochondrial inhibition.

  • Solution: Contezolid possesses a non-coplanar structure that maintains bacterial ribosome binding but significantly reduces binding to the human mitochondrial ribosome.

Preclinical Validation Protocols

As a senior scientist, ensuring data reproducibility is paramount. The following protocols adhere to CLSI standards but include "Senior Scientist Notes" explaining the why behind critical steps.

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CaMHB).

  • Sterile 96-well polypropylene plates (prevents drug binding to plastic).

  • 0.85% Saline.

Workflow:

  • Compound Preparation: Dissolve the novel oxazolidinone in 100% DMSO.

    • Note: Oxazolidinones can be hydrophobic.[3] Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity masking the drug effect.

  • Serial Dilution: Prepare 2-fold serial dilutions in CaMHB across the plate (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Prep:

    • Prepare a 0.5 McFarland standard from a fresh overnight culture.

    • Dilute 1:100 in CaMHB to achieve

      
       CFU/mL.
      
    • Add 50 µL of inoculum to 50 µL of drug solution (Final density:

      
       CFU/mL).
      
    • Validation: Always plate a sample of the inoculum to verify the CFU count. If the count is off, the MIC is invalid.

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth .

Protocol: Mitochondrial Toxicity Screening

Objective: Early exclusion of compounds likely to cause myelosuppression.

Method:

  • Cell Line: HepG2 (liver carcinoma) grown in galactose-containing media vs. glucose-containing media.

    • Causality: Cells grown in galactose are forced to rely on oxidative phosphorylation (mitochondria). Cells in glucose rely on glycolysis.

  • Assay: Treat both sets with the compound for 48-72 hours.

  • Analysis: Calculate the IC50 for both conditions.

    • Selectivity Ratio:

      
      .
      
    • A ratio > 3 indicates significant mitochondrial toxicity (the drug is selectively killing cells relying on mitochondria).

Visualization: Screening Workflow

This diagram outlines the decision matrix for advancing a lead compound.

Screening_Workflow Hit Hit Identification (In Silico/Synthesis) MIC MIC Assay (CaMHB, CLSI M07) Hit->MIC Resist Resistance Panel (cfr+, optrA+ strains) MIC->Resist If MIC < 4 µg/mL Resist->Hit Fail: Modify C-5 MitoTox Mitochondrial Tox (Glu/Gal Ratio) Resist->MitoTox If active vs cfr MitoTox->Hit Fail: Modify Ring C PK In Vivo PK (Mouse Model) MitoTox->PK If Ratio < 3.0 Decision Lead Candidate PK->Decision Bioavailability > 80%

Figure 2: The "Go/No-Go" decision tree for oxazolidinone development, prioritizing safety early in the process.

Future Outlook: Hybrid Architectures

The frontier of oxazolidinone research lies in Hybrid Molecules . By covalently linking an oxazolidinone pharmacophore with a fluoroquinolone or rifamycin, researchers aim to create "dual-action" drugs.

  • Concept: The oxazolidinone binds the ribosome, while the quinolone inhibits DNA gyrase.

  • Benefit: This reduces the frequency of resistance, as a bacterium would need simultaneous mutations in two distinct targets to survive.

  • Status: Preclinical. Solubility remains the primary chemical challenge in these bulky molecules.

References

  • World Health Organization. (2023). Global Tuberculosis Report 2023. WHO.[5] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[9] CLSI. [Link]

  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241(1), 48-70. [Link]

  • Wallis, R. S., et al. (2014). Bactericidal Activity and Mechanism of Action of AZD5847, a Novel Oxazolidinone for Treatment of Tuberculosis.[7] Antimicrobial Agents and Chemotherapy, 58(1), 495-502.[7] [Link]

  • Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome.[1] Antimicrobial Agents and Chemotherapy, 56(2), 603-612. [Link]

  • Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones for the treatment of Gram-positive bacterial infections.[3][10][11] Current Topics in Medicinal Chemistry, 14(1), 118-132. [Link]

Sources

High-Purity Synthesis & Application of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a pivotal chiral heterocyclic intermediate, primarily utilized in the industrial synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) for migraine treatment.[1][2][3] Beyond its role as a precursor, it serves as a critical quality marker known as Zolmitriptan Impurity E in pharmacopeial standards (USP/EP).[1]

This guide provides a rigorous, scalable synthetic methodology for this compound, prioritizing non-phosgene routes to align with Green Chemistry principles. It further details the downstream application of this scaffold in Fischer Indole synthesis and establishes analytical parameters for purity validation.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number 152305-23-2
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 107–111 °C
Chirality (S)-enantiomer
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~12.67 (Predicted)
Hazards H302 (Harmful if swallowed), H315, H319, H335

Synthetic Architecture

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one requires preserving the stereocenter derived from the chiral pool (L-Phenylalanine derivative).[1] The traditional route utilizing phosgene has been largely superseded by carbamate-based cyclizations to ensure operator safety and environmental compliance.[1]

Retrosynthetic Analysis

The target molecule is assembled via a 4-step sequence starting from (S)-4-nitrophenylalanine .[1][4] The nitro group serves as a masked amine, protected from the oxidative and reductive conditions of the initial steps, and is revealed only in the final catalytic hydrogenation.[1]

SynthesisPath Start (S)-4-Nitrophenylalanine (Chiral Pool) Inter1 Methyl (S)-4-nitrophenylalaninate Start->Inter1 1. SOCl2, MeOH (Esterification) Inter2 (S)-2-amino-3-(4-nitrophenyl)propan-1-ol Inter1->Inter2 2. NaBH4, EtOH/H2O (Reduction) Inter3 (S)-4-(4-nitrobenzyl)oxazolidin-2-one Inter2->Inter3 3. Diethyl Carbonate, K2CO3 (Cyclization - Phosgene Free) Final (S)-4-(4-aminobenzyl)oxazolidin-2-one (Target) Inter3->Final 4. H2, Pd/C (Nitro Reduction)

Figure 1: Step-wise synthetic pathway from (S)-4-nitrophenylalanine to the target oxazolidinone.[1][4]

Detailed Protocol (Phosgene-Free Route)
Step 1: Esterification[1][4]
  • Reagents: (S)-4-nitrophenylalanine (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent).[1]

  • Procedure: Suspend amino acid in methanol at 0°C. Add SOCl₂ dropwise. Reflux for 4-6 hours.

  • Checkpoint: Monitor TLC for disappearance of acid.[1] Concentrate to yield the methyl ester hydrochloride salt.[1]

Step 2: Reduction to Amino Alcohol[1]
  • Reagents: NaBH₄ (2.5 eq), Ethanol/Water (System).[1]

  • Mechanism: Chemoselective reduction of the ester to the primary alcohol without affecting the nitro group.[1]

  • Procedure: Add NaBH₄ portion-wise to the ester solution at 0–5°C. Stir at room temperature for 12 hours. Quench with dilute HCl. Extract with Ethyl Acetate.[1]

  • Critical Parameter: Temperature control is vital to prevent over-reduction or racemization.[1]

Step 3: Carbonylation (Cyclization)[1]
  • Reagents: Diethyl Carbonate (DEC), K₂CO₃ (Cat.), Toluene (Solvent).[1]

  • Rationale: Replaces toxic phosgene/triphosgene.[1] DEC acts as the carbonyl source.[1]

  • Procedure: Reflux the amino alcohol with DEC and K₂CO₃.[1][5] The reaction drives off ethanol.[1]

  • Yield Optimization: Use a Dean-Stark trap to remove ethanol, shifting equilibrium toward the oxazolidinone ring formation.[1]

Step 4: Catalytic Hydrogenation[1][4]
  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (1 atm or balloon), Methanol.

  • Procedure: Suspend the nitro-oxazolidinone intermediate in methanol. Add catalyst under Argon.[1] Purge with H₂.[1] Stir vigorously at RT for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the crude amine.[1]

  • Purification: Recrystallize from Isopropanol/Hexane to achieve >99% purity (HPLC).

Application in Drug Discovery: The Zolmitriptan Connection[3][12]

The primary utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one is its conversion into the indole core of Zolmitriptan via the Japp-Klingemann reaction followed by Fischer Indole Cyclization.[1]

Mechanism of Action

The oxazolidinone ring acts as a robust chiral auxiliary that survives the harsh acidic conditions of the Fischer synthesis, carrying the chiral center into the final drug molecule intact.

Application Amine (S)-4-(4-aminobenzyl) oxazolidin-2-one Diazo Diazonium Salt Amine->Diazo NaNO2, HCl (Diazotization) Hydrazine Hydrazine Derivative Diazo->Hydrazine SnCl2 or Na2SO3 (Reduction) Indole Zolmitriptan (Indole Core) Hydrazine->Indole 4-(dimethylamino)butanal acetal + Acid (Fischer Indole Synthesis)

Figure 2: Transformation of the amino-oxazolidinone scaffold into Zolmitriptan.[1][3][4]

Impurity Management (Zolmitriptan Impurity E)

In pharmaceutical manufacturing, unreacted (S)-4-(4-aminobenzyl)oxazolidin-2-one is classified as Impurity E .[1]

  • Limit: NMT 0.15% (ICH Q3A guidelines).

  • Detection: It is detectable via HPLC due to the aniline chromophore.[1]

  • Removal: Its basicity (aniline amine) allows removal via acidic wash during workup of the subsequent hydrazine step, provided the hydrazine is protected or isolated as a salt.[1]

Analytical Validation

To validate the identity and purity of the synthesized compound, the following parameters must be met:

MethodExpected Signal/Result
HPLC Retention time distinct from nitro-precursor. Purity >98%.
1H NMR (DMSO-d6) δ ~4.9 (s, 2H, -NH2); δ ~4.1 (m, 1H, Chiral CH); δ ~7.8 (s, 1H, Amide NH).[1]
IR Spectroscopy 1730–1750 cm⁻¹ (Strong C=O stretch, oxazolidinone); 3300–3400 cm⁻¹ (NH stretch).[1]
Specific Rotation [α]D ≈ -16.0° to -18.0° (c=1, Methanol) Verify against specific batch.

References

  • Benchchem. (n.d.).[1] Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals. Retrieved from [1]

  • PubChem. (2025).[1] (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2004).[1] Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1.[1] Retrieved from

  • ChemicalBook. (2025).[1][2][5] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Suppliers. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][6] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Retrieved from [1][6]

Sources

Methodological & Application

Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details the synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral pharmacophore often utilized in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.

The protocol begins with 4-nitro-(S)-phenylalaninol and proceeds through two distinct phases:

  • Chemo-selective Cyclization: Formation of the oxazolidinone ring while preserving the nitro group and stereochemical integrity.

  • Nitro Reduction: Catalytic hydrogenation to yield the final aniline derivative.

Two methodologies for cyclization are presented to accommodate different scales: a Green Process (Diethyl Carbonate) for scale-up and a Standard Laboratory Process (CDI) for bench-scale synthesis.

Retrosynthetic Analysis

The synthesis relies on the "chiral pool" strategy, utilizing the inherent stereochemistry of the phenylalanine derivative.

Retrosynthesis Target (S)-4-(4-aminobenzyl) oxazolidin-2-one Intermediate (S)-4-(4-nitrobenzyl) oxazolidin-2-one Target->Intermediate Nitro Reduction (H2, Pd/C) Start 4-nitro-(S)-phenylalaninol Intermediate->Start Carbonyl Insertion (CDI or DEC)

Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center.

Phase 1: Cyclization of 4-nitro-(S)-phenylalaninol

Method A: Green Scale-Up Protocol (Diethyl Carbonate)

Rationale: This method avoids hazardous phosgene derivatives and chlorinated solvents. It utilizes Diethyl Carbonate (DEC) as both reagent and solvent, with Potassium Carbonate (


) as a mild base. The reaction is driven by the distillative removal of ethanol.[1]
  • Advantages: High atom economy, easy workup, eco-friendly.

  • Critical Control Point: Temperature control is vital to prevent racemization of the benzylic center.

Reagents & Stoichiometry
ReagentEquiv.Role
4-nitro-(S)-phenylalaninol1.0Limiting Reagent
Diethyl Carbonate (DEC)5.0 - 10.0Reagent / Solvent
Potassium Carbonate (

)
0.1 - 0.2Catalyst
Protocol Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap or a short-path distillation head.

  • Charging: Add 4-nitro-(S)-phenylalaninol (10.0 g, 51.0 mmol) and anhydrous

    
     (0.7 g, 5.1 mmol) to the flask.
    
  • Solvent Addition: Add Diethyl Carbonate (60 mL).

  • Reaction: Heat the mixture to 110–120°C (oil bath temperature). Ethanol formed during the reaction must be distilled off continuously to drive the equilibrium forward (Le Chatelier's principle).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure to remove excess DEC.

    • Crystallization: The residue often solidifies. Recrystallize from Ethanol/Water or Toluene to obtain (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

Method B: Standard Laboratory Protocol (CDI)

Rationale: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent but is a solid, making it safer to handle. This method works well at room temperature or mild heat in THF.

Protocol Steps
  • Dissolution: Dissolve 4-nitro-(S)-phenylalaninol (1.0 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Addition: Add CDI (1.2 equiv) in portions over 15 minutes.

    • Note: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Stir at room temperature for 2 hours. If conversion is slow, heat to 50°C.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with 1N HCl (to remove imidazole byproduct) and brine. Dry over

    
     and concentrate.
    

Phase 2: Nitro Reduction to Aniline

Rationale: Catalytic hydrogenation is the cleanest method for reducing nitro groups to amines in pharmaceutical intermediates. It avoids metal waste associated with Fe/HCl or SnCl2 reductions.

  • Safety Warning: Dry Pd/C is pyrophoric . Always keep it wet with water or solvent before exposing to air.

Reagents & Stoichiometry
ReagentSpecificationRole
(S)-4-(4-nitrobenzyl)oxazolidin-2-one1.0 equivSubstrate
Pd/C (10% w/w)10 wt% of substrateCatalyst
Methanol (MeOH)0.1 M conc.Solvent
Hydrogen (

)
1 atm (Balloon)Reductant
Protocol Steps
  • Catalyst Preparation: In a hydrogenation flask (or Parr shaker bottle), place the Pd/C catalyst. Immediately add a small amount of water or MeOH to wet the catalyst.

  • Substrate Addition: Dissolve the nitro-oxazolidinone intermediate in MeOH and carefully add it to the flask containing the catalyst.

  • Purging: Seal the flask. Evacuate air and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ).
  • Reaction: Stir vigorously under

    
     atmosphere (balloon pressure is usually sufficient; 30-50 psi can be used for faster kinetics) at Room Temperature.
    
  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the starting material and the shift in Rf value (Amine is more polar/streaking on silica).

  • Workup (Self-Validating Step):

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the pad with MeOH.

    • Concentrate the filtrate to yield the crude amine.

  • Purification: The product, (S)-4-(4-aminobenzyl)oxazolidin-2-one , can be recrystallized from Isopropanol or purified via flash chromatography (DCM/MeOH 95:5) if high purity (>99%) is required.

Process Logic & Critical Control Points

The following diagram illustrates the decision matrix and critical parameters for the synthesis.

ProcessFlow cluster_cyclization Phase 1: Cyclization cluster_reduction Phase 2: Reduction Start Start: 4-nitro-(S)-phenylalaninol Decision Select Method Start->Decision MethodA Method A: DEC/K2CO3 (Green/Scale-up) Temp: 110°C Decision->MethodA High Scale MethodB Method B: CDI/THF (Lab Scale) Temp: 25-50°C Decision->MethodB Low Scale Check1 QC Check: TLC/NMR Confirm Ring Closure MethodA->Check1 MethodB->Check1 Hydro Hydrogenation Pd/C, H2, MeOH Check1->Hydro Pass Filter Celite Filtration (Remove Catalyst) Hydro->Filter Final Final Product: (S)-4-(4-aminobenzyl)oxazolidin-2-one Filter->Final

Figure 2: Workflow decision matrix emphasizing scale-dependent cyclization methods.

Analytical Validation (Self-Validation)

To ensure the protocol was successful, compare your data against these expected parameters:

  • Physical State: White to off-white solid.

  • Chiral Integrity: The specific rotation

    
     should be negative (comparable to literature values for similar S-benzyl oxazolidinones).
    
  • NMR Signature (1H NMR, DMSO-d6):

    • Oxazolidinone Ring: Look for the characteristic protons at C4 (multiplet, ~4.0-4.2 ppm) and C5 (two triplets/multiplets, ~4.0-4.5 ppm).

    • Aniline: Broad singlet at ~5.0 ppm (

      
      ), disappearing on 
      
      
      
      shake.
    • Aromatic: Two doublets (AA'BB' system) indicating the para-substituted benzene ring.

References

  • General Synthesis of Oxazolidinones from Amino Alcohols

    • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77.

  • Green Cyclization using Diethyl Carbonate

    • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.

  • CDI Cyclization Protocol

    • Mahy, W., et al. (2021).[3] Sequential intramolecular cyclization of amino alcohol carbamates. Organic Chemistry Portal.

  • Nitro Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415-3418. (Alternative to H2 gas).

  • Target Molecule Verification

    • Sigma-Aldrich Product Sheet: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[4]

Sources

Lab-scale synthesis protocol for (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, laboratory-scale synthetic protocol for (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2).[1][2] This compound is a critical chiral intermediate used in the synthesis of triptan-class antimigraine drugs (e.g., Zolmitriptan) and serves as a specialized Evans-type chiral auxiliary.[2]

Strategic Overview

The synthesis is designed around a "Nitro-Retention Strategy." While industrial patents often describe reducing the nitro group before cyclization to save steps, this laboratory protocol prioritizes chemical selectivity. By maintaining the nitrogen as a nitro group (


) during the cyclization step, we eliminate the risk of competing N-acylation at the aniline position, ensuring the oxazolidinone ring forms exclusively at the aliphatic amino-alcohol moiety.[2]

The Pathway:

  • Chemoselective Reduction: Conversion of (S)-4-nitrophenylalanine to its corresponding amino alcohol.[1][2]

  • Green Cyclization: Carbonylation using Diethyl Carbonate (DEC) to form the oxazolidinone ring.[1][2]

  • Catalytic Hydrogenation: Clean reduction of the nitro group to the final aniline.[2]

Part 1: Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disassembly of the target molecule and the forward synthetic flow.

G Target (S)-4-(4-aminobenzyl) oxazolidin-2-one (Target) NitroOx (S)-4-(4-nitrobenzyl) oxazolidin-2-one (Intermediate 2) NitroOx->Target Step 3: Nitro Reduction (H2, Pd/C) AminoAlc (S)-2-amino-3-(4-nitrophenyl) propan-1-ol (Intermediate 1) AminoAlc->NitroOx Step 2: Carbonylation (Diethyl Carbonate/K2CO3) Start (S)-4-Nitrophenylalanine (Starting Material) Start->AminoAlc Step 1: Carboxyl Reduction (LiAlH4 or BH3)

Figure 1: Step-wise synthetic pathway prioritizing functional group compatibility.

Part 2: Detailed Experimental Protocols

Step 1: Preparation of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol

This step reduces the carboxylic acid of the starting amino acid to a primary alcohol while leaving the nitro group intact.[1][2] Borane-dimethyl sulfide (BH₃[1][2]·DMS) is preferred over Lithium Aluminum Hydride (LiAlH₄) for its chemoselectivity toward carboxylic acids in the presence of nitro groups, although LiAlH₄ can be used at low temperatures if BH₃ is unavailable.[1][2]

  • Reagents: (S)-4-Nitrophenylalanine (1.0 eq), Borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq), Anhydrous THF.

  • Equipment: 3-neck RBF, dropping funnel, N₂ atmosphere, reflux condenser.

Protocol:

  • Setup: Charge a flame-dried flask with (S)-4-Nitrophenylalanine (10 g, 47.6 mmol) and anhydrous THF (100 mL) under nitrogen.

  • Addition: Cool the suspension to 0°C. Add BH₃·DMS (60 mL, 120 mmol) dropwise via addition funnel over 30 minutes. Caution: Hydrogen gas evolution.[2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1; stain with Ninhydrin).[1][2]

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Follow with 10% HCl (30 mL) and reflux for 30 minutes to break the amine-borane complex.

  • Isolation: Basify the aqueous layer to pH ~10 with 4M NaOH. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2]

    • Target Yield: 85–90%[1][2]

    • Appearance: Yellowish solid.[1][2]

Step 2: Cyclization to (S)-4-(4-nitrobenzyl)oxazolidin-2-one

We utilize Diethyl Carbonate (DEC) as a "green" phosgene equivalent.[1][2] This reaction is driven by the removal of ethanol.[2]

  • Reagents: Amino alcohol from Step 1 (1.0 eq), Diethyl Carbonate (5.0 eq), Potassium Carbonate (0.1 eq).

  • Equipment: RBF with a short-path distillation head (to remove EtOH).

Protocol:

  • Mixing: In a round-bottom flask, combine the amino alcohol (8.0 g, 40.8 mmol), Diethyl Carbonate (25 mL, excess), and anhydrous K₂CO₃ (0.56 g, 4.0 mmol).

  • Heating: Heat the mixture to 110–120°C. As the ring closes, ethanol is generated.

  • Distillation: Gradually increase temperature to ~135°C to distill off the ethanol/DEC azeotrope, shifting the equilibrium toward the product. Continue for 3–5 hours until TLC shows consumption of the starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove salts.[1][2]

  • Drying: Dry organic phase (MgSO₄) and concentrate under reduced pressure.

  • Purification: The crude nitro-oxazolidinone is often pure enough for the next step.[2] If needed, recrystallize from Isopropanol.

    • Target Yield: 75–80%[1][2]

Step 3: Hydrogenation to (S)-4-(4-aminobenzyl)oxazolidin-2-one

The final step unmasks the aniline.[1][2] The oxazolidinone ring is stable under standard catalytic hydrogenation conditions.[2]

  • Reagents: Nitro-oxazolidinone (Step 2 product), 10% Pd/C (5 wt% loading), Methanol.[1][2]

  • Equipment: Hydrogenation vessel (Parr shaker or balloon).

Protocol:

  • Preparation: Dissolve the nitro-intermediate (6.0 g) in Methanol (60 mL).

  • Catalyst: Carefully add 10% Pd/C (0.3 g) under an argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[2]

  • Isolation: Concentrate the filtrate to dryness.

  • Final Purification: Recrystallize the off-white solid from Isopropanol to obtain high-purity crystals.

Part 3: Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 107 – 111 °CCapillary Method
Purity > 98.0%HPLC (C18, ACN/Water)
Optical Rotation

(c=1, MeOH)
Polarimetry
Identity Matches Reference Standard1H-NMR, IR

Key Spectroscopic Markers (1H NMR, DMSO-d6):

  • Oxazolidinone Ring: Look for the chiral proton at C4 (

    
     ~4.0 ppm) and the diastereotopic protons at C5 (
    
    
    
    ~4.1–4.3 ppm).[1][2]
  • Aniline: Broad singlet at

    
     ~4.8–5.0 ppm (
    
    
    
    ).[1][2]
  • Aromatic System: Two doublets (AA'BB' system) characteristic of para-substitution.[1][2]

References

  • Patent Protocol (Industrial Route): Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1.[1][2] Link

  • Green Carbonylation (DEC Method): Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt.[2] PMC (NIH).[1][2] Link

  • Physical Properties & CAS Data: ChemicalBook Entry for CAS 152305-23-2.[1][2][3][4]Link[1][2]

  • Zolmitriptan Synthesis Context: Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.[1][2][5] Benchchem Application Notes.[1][2] Link

Sources

Application Note: (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Key Intermediate for Zolmitriptan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zolmitriptan is a selective serotonin receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches with or without aura.[1][2] Its efficacy lies in its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The chemical structure of Zolmitriptan is (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one.[1] A critical component in the synthesis of this complex molecule is the chiral intermediate, (S)-4-(4-aminobenzyl)oxazolidin-2-one.[3] This application note provides a detailed overview of the synthesis of this key intermediate and its subsequent conversion to Zolmitriptan, offering insights into the chemical principles and practical considerations for researchers and professionals in drug development.

The purity and stereochemical integrity of (S)-4-(4-aminobenzyl)oxazolidin-2-one are paramount, as they directly impact the quality and therapeutic effectiveness of the final active pharmaceutical ingredient (API).[3] This document outlines established synthetic protocols, discusses the rationale behind procedural steps, and presents characterization data to ensure a reproducible and efficient synthesis.

Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one can be achieved through various routes. A common and efficient method involves the cyclization of (S)-2-amino-3-(4-aminophenyl)propanol. This precursor itself can be synthesized from more readily available starting materials like (S)-2-amino-3-(4-nitrophenyl)propanol via reduction of the nitro group. An alternative, though less favorable route due to the use of hazardous reagents, starts from (S)-4-nitro-phenylalanine.[4] This earlier method involves esterification, reduction of the resulting ester to an alcohol, cyclization with the highly toxic phosgene, and finally, hydrogenation of the nitro group, with a low overall yield.[4]

The preferred modern synthesis avoids phosgene and proceeds as follows:

  • Reduction of (S)-2-amino-3-(4-nitrophenyl)propanol to (S)-2-amino-3-(4-aminophenyl)propanol.

  • Cyclization of (S)-2-amino-3-(4-aminophenyl)propanol with a carbonylating agent to form the oxazolidinone ring.

Below is a detailed protocol for a robust synthesis of the title intermediate.

Experimental Protocol: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

This protocol is based on an improved process that offers good yield and purity.[4]

Part A: Synthesis of (S)-2-amino-3-(4-aminophenyl)propanol

  • To a suitable reactor, add (S)-2-amino-3-(4-nitrophenyl)propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours until the reduction of the nitro group is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove the iron residues.

  • Adjust the pH of the filtrate to 12-13 with a 50% sodium hydroxide solution to precipitate the product.

  • Filter the separated solid and suspend it in ethyl acetate.

  • Extract the product into the ethyl acetate layer.

  • Wash the organic layer with deionized water until the pH is neutral.

  • Concentrate the ethyl acetate solution under vacuum.

  • Add n-hexane to the residue to precipitate the (S)-2-amino-3-(4-aminophenyl)propanol.

  • Cool the mixture to 10°C, filter the product, wash with n-hexane, and dry under vacuum at approximately 50°C.

Part B: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

  • In a reactor, charge the (S)-2-amino-3-(4-aminophenyl)propanol obtained from Part A, diethyl carbonate, and potassium carbonate.

  • Heat the mixture to 135°C. Ethanol will begin to distill from the reaction mixture.

  • Continue the reaction for approximately 2.5 hours, collecting the ethanol distillate.

  • After cooling the reaction mass to room temperature, add methanol and filter to remove the inorganic salts.

  • Completely distill the methanol from the filtrate under vacuum.

  • Add isopropanol to the residue to precipitate the product.

  • Filter the product, wash with isopropanol, and dry under vacuum at 50°C to yield (S)-4-(4-aminobenzyl)oxazolidin-2-one.[4]

Rationale for Experimental Choices
  • Reduction: The use of iron filings in acidic medium for the reduction of the nitro group is a classic and cost-effective method for large-scale synthesis.

  • Cyclization: Diethyl carbonate serves as a safer alternative to phosgene for introducing the carbonyl group to form the oxazolidinone ring. Potassium carbonate acts as a base to facilitate the reaction.

Characterization Data for (S)-4-(4-aminobenzyl)oxazolidin-2-one
ParameterExpected Value
AppearanceOff-white to pale yellow solid
Melting Point95-100 °C[4]
Purity (HPLC)≥ 99%[3]
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.22 g/mol

Conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one to Zolmitriptan

The conversion of the key intermediate to Zolmitriptan is typically achieved via a one-pot Fischer indole synthesis.[5][6] This process involves three main steps:

  • Diazotization: The primary aromatic amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one is converted into a diazonium salt using sodium nitrite in an acidic medium.[2][7]

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. Stannous chloride is a commonly used reducing agent for this transformation.[2][7][8]

  • Fischer Indole Synthesis: The hydrazine intermediate is condensed with 4,4-diethoxy-N,N-dimethylbutylamine (an acetal) in an acidic environment to form the indole ring of Zolmitriptan.[5][8]

Experimental Protocol: Synthesis of Zolmitriptan

The following protocol outlines a representative one-pot synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)oxazolidin-2-one.[8]

  • Charge (S)-4-(4-aminobenzyl)oxazolidin-2-one to a cooled solution of deionized water and concentrated hydrochloric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature between -5°C and 0°C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • In a separate vessel, prepare a pre-cooled solution of stannous chloride in concentrated hydrochloric acid at -15°C to -10°C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature between -15°C and -10°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Add deionized water and adjust the pH of the reaction mixture to 1.7-1.85 with a 50% sodium hydroxide solution.

  • Heat the mixture to 96-103°C for approximately 30 minutes.

  • Slowly add (N,N-dimethyl)aminobutyraldehyde diethyl acetal to the hot reaction mixture and maintain at 96-103°C for 3-4 hours, monitoring the reaction by TLC until the hydrazine intermediate is consumed.

  • Cool the reaction mixture and adjust the pH to approximately 9.5-10.0 with 50% sodium hydroxide solution to precipitate the crude Zolmitriptan.

  • Filter the crude product and purify by recrystallization from a suitable solvent such as isopropanol to obtain pure Zolmitriptan.

Self-Validating System and Causality
  • Temperature Control: Maintaining low temperatures during diazotization and the addition to the reducing agent is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reduction reaction.

  • pH Adjustment: The precise pH control before the Fischer indole synthesis step is crucial for optimizing the cyclization and minimizing the formation of impurities.

  • One-Pot Procedure: While efficient, one-pot syntheses can lead to the carry-over of impurities.[6] Therefore, the final purification step is essential to achieve the high purity required for an API.

Visualization of the Synthetic Workflow

Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

A (S)-2-amino-3- (4-nitrophenyl)propanol B Reduction (Fe, HCl, EtOH) A->B Step 1 C (S)-2-amino-3- (4-aminophenyl)propanol B->C D Cyclization (Diethyl Carbonate, K2CO3) C->D Step 2 E (S)-4-(4-aminobenzyl) oxazolidin-2-one D->E

Caption: Synthetic pathway for (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Conversion to Zolmitriptan

cluster_0 One-Pot Synthesis A (S)-4-(4-aminobenzyl) oxazolidin-2-one B Diazotization (NaNO2, HCl) A->B C Diazonium Salt (in situ) B->C D Reduction (SnCl2) C->D E Hydrazine Intermediate (in situ) D->E F Fischer Indole Synthesis (Acetal, Acid, Heat) E->F G Zolmitriptan (Crude) F->G H Purification (Recrystallization) G->H I Zolmitriptan (Pure API) H->I

Caption: One-pot conversion of the intermediate to Zolmitriptan.

Conclusion

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a fundamentally important intermediate in the commercial synthesis of Zolmitriptan. The protocols detailed in this application note provide a robust framework for its preparation and subsequent conversion to the final API. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can optimize these processes for yield, purity, and scalability. Careful control of reaction parameters, particularly temperature and pH, is essential for a successful and reproducible synthesis. The methods described herein avoid hazardous reagents like phosgene, aligning with modern principles of green and safe pharmaceutical manufacturing.

References

  • Google Patents. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.
  • Wikipedia. Zolmitriptan. [Link]

  • Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Drugs.com. Zolmitriptan: Package Insert / Prescribing Information / MOA. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

  • National Center for Biotechnology Information. Zolmitriptan - StatPearls. [Link]

  • Google Patents.
  • European Patent Office. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 2012, 4 (1):347-351. [Link]

  • Google Patents.

Sources

Application Notes & Protocols: Asymmetric Synthesis Using (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Functionalized Chiral Auxiliary

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers, particularly in the early phases of drug discovery and development.[1] The Evans oxazolidinone auxiliaries, first popularized by David A. Evans, offer a robust platform for a variety of stereoselective transformations, including aldol additions, alkylations, and acylations.[2] This guide focuses on a specialized variant, (S)-4-(4-aminobenzyl)oxazolidin-2-one , a chiral auxiliary that integrates the proven stereodirecting capabilities of the oxazolidinone core with a functionalizable aromatic amino group.

The presence of the 4-aminobenzyl moiety offers a strategic advantage beyond its steric influence. This amino group serves as a synthetic handle for downstream modifications, tethering to solid supports, or altering solubility properties, thus expanding its utility in complex synthetic campaigns. This document provides a detailed exploration of its application, from the foundational principles of stereocontrol to explicit, field-tested protocols for its use and subsequent removal.

Principle of Stereocontrol: The Acyloxazolidinone Template

The efficacy of (S)-4-(4-aminobenzyl)oxazolidin-2-one hinges on its ability to enforce a rigid, predictable conformation upon N-acylation. The process involves three key stages: attachment of the acyl group, a highly diastereoselective reaction at the α-carbon, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[2]

The stereochemical outcome is dictated by the formation of a metal-chelated Z-enolate. The bulky 4-benzyl substituent effectively shields one face of the enolate, compelling electrophilic attack to occur from the opposite, less sterically hindered face. This reliable facial bias is the cornerstone of its synthetic utility.

G cluster_workflow Asymmetric Synthesis Workflow Aux (S)-4-(4-aminobenzyl) oxazolidin-2-one AcylAux N-Acyl Auxiliary (Substrate Attachment) Aux->AcylAux Acylation Enolate Diastereoselective Reaction (e.g., Alkylation, Aldol) AcylAux->Enolate Enolate Formation + Electrophile ProductAux Diastereomerically Enriched Adduct Enolate->ProductAux Cleavage Auxiliary Cleavage ProductAux->Cleavage FinalProduct Enantiomerically Pure Product (Acid, Alcohol, etc.) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 1: General workflow for employing (S)-4-(4-aminobenzyl)oxazolidin-2-one.

Experimental Protocols

Protocol 1: N-Acylation of the Chiral Auxiliary

The crucial first step is the covalent attachment of a carboxylic acid substrate to the auxiliary's nitrogen atom. This protocol details a standard procedure using an acid chloride.

Scientist's Note: The presence of the free aromatic amine on the auxiliary means it can compete with the oxazolidinone nitrogen during acylation. For substrates or conditions where this is problematic, protection of the aniline (e.g., as a Boc-carbamate) is recommended prior to this step. However, for many simple acylations with reactive acid chlorides at low temperatures, the oxazolidinone nitrogen reacts preferentially.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe. A color change to pale yellow is typically observed. Stir for 15 minutes at -78 °C.

  • Acylation: Add the desired acid chloride (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the lithiated auxiliary solution.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-acyl oxazolidinone can be purified by flash column chromatography on silica gel.

ParameterCondition/ReagentPurpose
Solvent Anhydrous THFAprotic solvent, good solubility for reactants.
Base n-Butyllithium (n-BuLi)Strong base for complete deprotonation of the amide.
Temperature -78 °C to 0 °CControls reactivity and minimizes side reactions.
Acylating Agent Acid ChlorideHighly reactive electrophile for efficient acylation.
Quenching Agent Sat. aq. NH₄ClNeutralizes the remaining base and lithiated species.
Protocol 2: Diastereoselective Enolate Alkylation

This protocol describes a highly reliable method for creating a new stereocenter α to the carbonyl group.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under inert atmosphere, add the purified N-acyl-(S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (~0.05 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting enolate solution for 30-45 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2-1.5 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Note: For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C.

  • Quenching & Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Extraction & Purification: Follow steps 7 and 8 from Protocol 1. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product before purification.

Figure 2: Chelation-controlled facial bias in alkylation.

ParameterCondition/ReagentRationale & Causality
Base NaHMDS or LDAForms the kinetically favored Z-enolate.
Temperature -78 °CMaintains the stability of the enolate and enhances selectivity.
Electrophile R-X (e.g., BnBr, MeI)Should be reactive; primary halides and triflates are ideal.
Expected d.r. >95:5High diastereomeric ratio is typical for this class of auxiliary.[1]
Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired product. The choice of cleavage reagent dictates the resulting functional group.[3]

A. Hydrolytic Cleavage to Carboxylic Acid

  • Setup: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Reagents: Cool the solution to 0 °C and add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 4.0 eq), followed by dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Quench: Cool to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Work-up: Concentrate the mixture to remove THF. The aqueous residue can be acidified to precipitate the carboxylic acid or extracted to isolate the product. The chiral auxiliary can be recovered from the aqueous layer.

B. Reductive Cleavage to Primary Alcohol

  • Setup: Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF.

  • Reagent: Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Reaction: Stir at 0 °C, allowing the reaction to warm to room temperature over 4-6 hours.

  • Quench: Cautiously quench by the dropwise addition of 1 M HCl at 0 °C.

  • Work-up: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.

C. Transesterification to Methyl Ester

  • Setup: Dissolve the alkylated product (1.0 eq) in anhydrous methanol.

  • Reagent: Add sodium methoxide (NaOMe, 1.5 eq, 25% solution in methanol) and stir at room temperature.

  • Reaction: Monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Neutralize with acetic acid, concentrate in vacuo, and purify the residue by chromatography to isolate the methyl ester.

Cleavage MethodReagentsProduct Functional Group
Hydrolytic LiOH, H₂O₂Carboxylic Acid
Reductive LiBH₄ or LiAlH₄Primary Alcohol
Transesterification NaOMe, MeOHMethyl Ester

Conclusion and Field-Proven Insights

(S)-4-(4-aminobenzyl)oxazolidin-2-one stands as a powerful and versatile tool in the asymmetric synthesis toolbox. Its performance is highly reliable, consistently delivering high diastereoselectivities analogous to the parent Evans auxiliaries. The key to success lies in the meticulous execution of anhydrous, low-temperature reaction conditions to ensure the kinetic formation of the desired Z-enolate. The integrated amino functionality provides an additional layer of synthetic utility, positioning this auxiliary as a valuable asset for the construction of complex chiral molecules in pharmaceutical and natural product synthesis.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. J. Org. Chem.[Link]

  • Ghorai, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2449. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddy, M. S., et al. (2004). A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.
  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3335-3356. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

Sources

Application Note: Asymmetric Synthesis of Tryptamine Analogs via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This application note details the conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one into high-purity chiral tryptamine derivatives, specifically targeting the 5-HT1B/1D agonist Zolmitriptan .

The Fischer Indole Synthesis is the industry-standard method for constructing the indole core.[1] However, when applied to chiral substrates like oxazolidinones, standard protocols often fail due to racemization or harsh acidic hydrolysis of the sensitive carbamate ring. This guide presents a Modified Japp-Klingemann / Fischer hybrid protocol that preserves the stereochemical integrity of the (S)-enantiomer while ensuring scalable yields.

Core Chemical Logic
  • Chiral Retention: The (S)-oxazolidinone moiety acts as a chiral auxiliary derived from L-phenylalanine. It must withstand the strong acid conditions of the Fischer cyclization.

  • Hydrazine Generation: The aniline precursor is converted to the hydrazine in situ or isolated as a hydrochloride salt to prevent polymerization.

  • Regioselectivity: The reaction with 4-(dimethylamino)butanal diethyl acetal is highly regioselective due to the para-substitution of the hydrazine, directing cyclization exclusively to the ortho position.

Mechanistic Pathway[2][3][4]

Understanding the mechanism is critical for troubleshooting low yields. The transformation involves a "Masked Aldehyde" strategy where the acetal hydrolyzes at a rate matching the hydrazone formation.

Diagram 1: Reaction Mechanism & Pathway

FischerMechanism Aniline (S)-4-(4-aminobenzyl) oxazolidin-2-one Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2 / HCl < 0°C Hydrazine Aryl Hydrazine Diazonium->Hydrazine SnCl2 Reduction Hydrazone Aryl Hydrazone Hydrazine->Hydrazone + Acetal (Condensation) Enehydrazine Ene-Hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Indole Zolmitriptan Core (Indole) Sigmatropic->Indole - NH3 (Cyclization)

Caption: Stepwise mechanistic flow from the aniline precursor to the final indole core via the Fischer sequence.[1][2][3][4][5][6]

Detailed Experimental Protocols

Phase A: Synthesis of (S)-4-(4-hydrazinobenzyl)oxazolidin-2-one Hydrochloride

Objective: Convert the aniline to a stable hydrazine salt. Safety: Diazonium salts are explosive if dried. Keep wet and cold.[7]

Reagents:

  • (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 equiv)[3][4]

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Stannous Chloride Dihydrate (

    
    ) (4.0 equiv)
    
  • Conc. HCl (12 M)

Protocol:

  • Dissolution: In a jacketed reactor, suspend the aniline (100 g) in water (500 mL) and Conc. HCl (250 mL). Cool the slurry to -5°C to 0°C .

  • Diazotization: Dissolve

    
     in minimal water. Add dropwise to the aniline slurry, maintaining internal temperature below 0°C . Stir for 1 hour. The solution should become clear (orange/red).
    
  • Reduction: In a separate vessel, dissolve

    
     in Conc. HCl. Cool to -10°C .
    
  • Transfer: Slowly cannulate the cold diazonium solution into the stannous chloride solution. Exothermic reaction: Control rate to keep T < 5°C.

  • Crystallization: Allow the mixture to warm to room temperature (25°C) over 2 hours. The hydrazine hydrochloride salt will precipitate.

  • Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol. Dry under vacuum at 40°C.

Phase B: Fischer Indole Cyclization

Objective: React the hydrazine with the acetal to form the indole.

Reagents:

  • Hydrazine HCl salt (from Phase A)

  • 4-(dimethylamino)butanal diethyl acetal (1.1 equiv)

  • Solvent: 4% Aqueous Acetic Acid or dilute HCl.

Protocol:

  • Preparation: Dissolve the Hydrazine HCl salt in water. Adjust pH to ~1.0–1.5 using dilute NaOH if necessary (avoiding free base precipitation).

  • Addition: Add 4-(dimethylamino)butanal diethyl acetal.

  • Reaction: Heat the mixture to 90°C–95°C for 3–4 hours.

    • Note: The acetal hydrolyzes in situ to the aldehyde, which immediately condenses with the hydrazine.

  • Workup: Cool to 20°C. Basify the solution to pH 10 using 50% NaOH (keep T < 30°C to prevent amide hydrolysis).

  • Extraction: Extract the crude indole into Ethyl Acetate or Dichloromethane. Wash with brine, dry over

    
    , and concentrate.[8]
    

Process Workflow Visualization

Diagram 2: Experimental Setup & Critical Control Points

Workflow cluster_0 Phase A: Hydrazine Formation cluster_1 Phase B: Fischer Cyclization Step1 Diazotization Reactor Target: < 0°C Risk: Decomposition Step2 Reduction Vessel (SnCl2 in HCl) Target: < 5°C Step1->Step2 Slow Transfer Step3 Filtration & Drying Isolate HCl Salt Step2->Step3 Step4 Cyclization Reactor Solvent: dil. HCl/AcOH Temp: 95°C Step3->Step4 Charge Solid Step5 pH Adjustment (Basify to pH 10) Step4->Step5 Cool to 25°C Step6 Extraction (EtOAc/DCM) Step5->Step6

Caption: Operational workflow emphasizing temperature constraints and isolation steps.

Critical Process Parameters (Optimization)

The following data summarizes the impact of key variables on the yield and purity of the Zolmitriptan precursor.

ParameterOptimal RangeEffect of Deviation
Diazotization Temp -5°C to 0°C> 5°C: Formation of phenols (tar). < -10°C: Slow reaction.
Reduction Agent

(4 equiv)
Sulfite (

):
Greener, but lower yield for this specific substrate due to solubility issues.
Cyclization pH pH 1.0 – 2.0pH > 3: Slow rate, incomplete reaction. pH < 0: Hydrolysis of the oxazolidinone ring.
Acetal Stoichiometry 1.1 – 1.2 equivExcess: Polymerization of aldehyde side-products (difficult purification).

Troubleshooting Guide

Problem: Low Yield in Cyclization (< 40%)

  • Cause: Incomplete hydrolysis of the acetal or premature degradation of the hydrazine.

  • Solution: Ensure the reaction medium is sufficiently acidic (pH < 2) to hydrolyze the acetal. If using the "One-Pot" method (no isolation of hydrazine), impurities from the tin reduction often poison the cyclization. Isolate the hydrazine salt for consistent results.

Problem: Loss of Chirality (Enantiomeric Excess drop)

  • Cause: Harsh acidic conditions at high temperatures (> 100°C) for extended periods can open the oxazolidinone ring or racemize the benzyl center.

  • Solution: Strictly control the max temperature to 95°C. Quench immediately upon consumption of starting material (monitor via HPLC).

Problem: "Sticky" Precipitate during Workup

  • Cause: Formation of tin hydroxides during basification.

  • Solution: Use Celite filtration or add a chelating agent (e.g., Rochelle salt) during the workup if

    
     was not fully removed in the filtration step.
    

References

  • Process for preparation of zolmitriptan. (Patent US 5466699). Google Patents.
  • Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. Available at: [Link]

  • A cost effective and large-scale synthesis of Zolmitriptan. Der Pharma Chemica, 2012, 4 (1):347-351. Available at: [Link]

Sources

Application Note AN-509: Precision Diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the critical process parameters (CPPs) and operational protocol for the diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a pivotal intermediate in the synthesis of the anti-migraine drug Zolmitriptan (Zomig®).

The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is subsequently reduced (typically in situ) to a hydrazine moiety required for the Fischer Indole Synthesis. Due to the thermal instability of diazonium salts and the stereochemical sensitivity of the oxazolidinone ring, this process requires rigorous control of temperature (-5°C to 0°C) and acidity to prevent racemization or hydrolysis.

Chemical Context & Mechanism

The transformation of the aniline derivative to its diazonium salt is driven by the generation of the nitrosonium ion (


) from sodium nitrite in strong acid.[1][2]
Reaction Scheme

The following diagram illustrates the pathway from the amine precursor to the diazonium intermediate and its downstream reduction to the hydrazine (the stable isolable intermediate).[3][4]

DiazotizationPathway Figure 1: Reaction pathway for the conversion of the amine precursor to the hydrazine intermediate. Amine (S)-4-(4-aminobenzyl) oxazolidin-2-one Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (-5 to 0°C) Reagents NaNO2 / HCl (Nitrous Acid) Reagents->Diazonium Hydrazine (S)-4-(4-hydrazinobenzyl) oxazolidin-2-one Diazonium->Hydrazine Reduction (SnCl2 or Na2SO3)

[2][5]

Mechanistic Insight[3][4][5][7][8]
  • Nitrosonium Formation: Sodium nitrite reacts with excess HCl to form nitrous acid (

    
    ), which dehydrates to form the active electrophile, the nitrosonium ion (
    
    
    
    ).
  • N-Nitrosation: The lone pair of the primary amine attacks

    
    , forming an N-nitrosamine.
    
  • Tautomerization & Dehydration: Under acidic conditions, the nitrosamine tautomerizes to a diazo hydroxide, which is then protonated and dehydrated to yield the aryldiazonium cation (

    
    ).
    

Critical Causality: The reaction must be conducted in strong acid (pH < 1). Insufficient acid leads to the coupling of the diazonium salt with unreacted amine, forming triazenes (an impurity that is difficult to remove and potentially genotoxic).

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining the integrity of the chiral center and the safety of the process.

ParameterTarget RangeScientific Rationale
Temperature -5°C to 0°CStability: Diazonium salts decompose to phenols (via hydrolysis) above 5°C. Chirality: Higher temperatures increase the risk of acid-catalyzed racemization of the C4 stereocenter.
Acid Stoichiometry > 2.5 eq HClSelectivity: Prevents triazene formation (Ar-N=N-NH-Ar). Ensures complete conversion of Nitrite to

.
Nitrite Equivalents 1.05 – 1.10 eqYield: Slight excess ensures complete consumption of the expensive amine starting material. Excess is quenched later.
Addition Rate Slow (30-60 min)Exotherm Control: The reaction is exothermic. Rapid addition causes local hotspots, leading to decomposition.

Detailed Experimental Protocol

Scale: 80 g Input (Based on validated process chemistry data [1, 3]).

Materials
  • (S)-4-(4-aminobenzyl)oxazolidin-2-one: 80.0 g (0.416 mol)[4]

  • Hydrochloric Acid (Conc. 37%): 500 mL

  • Sodium Nitrite (

    
    ):  31.8 g (0.461 mol, ~1.1 eq)
    
  • Deionized Water: 640 mL (split use)

  • Sulfamic Acid or Urea: (Optional, for quenching excess nitrite)

  • Starch-Iodide Paper: For endpoint detection.

Step-by-Step Methodology
Phase 1: Dissolution and Acidification
  • Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and an addition funnel.

  • Charging: Add 480 mL of Deionized Water and 500 mL of Conc. HCl to the reactor.

    • Note: The high acid concentration is required to solubilize the amine and prevent side reactions.

  • Cooling: Circulate coolant to bring the acid solution temperature to 0°C .

  • Amine Addition: Add 80.0 g of (S)-4-(4-aminobenzyl)oxazolidin-2-one to the reactor with vigorous stirring.

    • Observation: The amine will dissolve as the hydrochloride salt forms. Ensure a homogeneous solution before proceeding.

Phase 2: Diazotization
  • Nitrite Preparation: Dissolve 31.8 g of Sodium Nitrite in 160 mL of Deionized Water .

  • Controlled Addition: Add the

    
     solution dropwise to the reactor over 45–60 minutes .
    
    • Critical Control: Monitor the internal temperature continuously. Do not allow the temperature to exceed 0°C. If it spikes, stop addition immediately until cooled.

  • Aging: Once addition is complete, maintain the reaction at -5°C to 0°C for 60 minutes .

Phase 3: Validation (The "Self-Validating" Step)
  • Starch-Iodide Test: Dip a strip of starch-iodide paper into the reaction mixture.

    • Positive Result: Instant blue/black color indicates excess Nitrous Acid (required to drive equilibrium).

    • Negative Result: If no color change occurs, add small aliquots (0.5 g) of

      
       until a positive test persists for 10 minutes.
      
  • Clarification: If the solution is turbid, it may be filtered through a Hyflo bed at 0°C, though this is rarely needed if raw materials are pure.

Phase 4: Quenching & Transfer (In-Situ Utilization)
  • Note: The diazonium salt is not isolated .[5][6][7] It is immediately transferred to the reduction vessel (containing

    
     or 
    
    
    
    ) to form the hydrazine.
  • Quenching: If the downstream step requires it, excess nitrite can be quenched by adding small amounts of urea or sulfamic acid until the starch-iodide test is negative (prevents side reactions in the reduction step).

Process Workflow Visualization

ProtocolWorkflow Figure 2: Operational workflow for the diazotization process. Start START: 80g Amine Input AcidSol Dissolve in HCl/Water (Temp: 0°C) Start->AcidSol Addition Controlled Addition (Rate: 45-60 min) (Keep T < 0°C) AcidSol->Addition NitritePrep Prepare NaNO2 Solution (31.8g in 160mL Water) NitritePrep->Addition Dropwise Aging Reaction Aging (1 Hour at -5 to 0°C) Addition->Aging Check Starch-Iodide Test Aging->Check Adjust Add NaNO2 Aliquots Check->Adjust Negative (No Color) Proceed Proceed to Reduction (In-Situ Transfer) Check->Proceed Positive (Blue/Black) Adjust->Aging

Troubleshooting & Safety

Common Failure Modes
  • Triazene Formation:

    • Symptom:[3][4][8][9] Yellow/orange precipitate or oil.

    • Cause: pH too high (insufficient HCl).

    • Fix: Ensure starting solution is strongly acidic (pH < 1) before adding nitrite.

  • Phenol Formation:

    • Symptom:[3][4][8][9] Gas evolution (

      
      ) and oily residue.
      
    • Cause: Temperature > 5°C.[4][8][10]

    • Fix: Check chiller capacity and addition rate.

  • Racemization:

    • Risk:[9] Loss of optical purity (ee%).

    • Prevention: Avoid prolonged holding times; process immediately to reduction step.

Safety Protocol
  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER allow the reaction mixture to dry out. Always handle in solution.

  • Toxic Gas:

    
     fumes may be generated. Perform all operations in a well-ventilated fume hood.
    
  • Cyanosis Risk: Sodium nitrite is toxic and an oxidizing agent. Wear nitrile gloves and safety goggles.

References

  • Prasad, A. S., et al. (2012).[4][11] "A cost effective and large-scale synthesis of Zolmitriptan: An anti-migraine drug." Der Pharma Chemica, 4(1), 347-351.[4]

  • Martin, G. R., et al. (1995).[4] "Indole derivatives."[3][4][12][8] US Patent 5,466,699.[3][4][6] (Assignee: Zeneca Limited).

  • Vittorio, F., et al. (2014). "Process for preparation of zolmitriptan." EP Patent 2751098 B1.[6]

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide" (General Diazotization Safety Context).

Sources

Synthesis of 2-azetidinones from (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for generating 2-azetidinone (β-lactam) scaffolds using (S)-4-(4-aminobenzyl)oxazolidin-2-one as a chiral, functionalized primary amine. While this starting material is widely recognized as a precursor for triptan-class pharmaceuticals (e.g., Zolmitriptan), its application in β-lactam synthesis provides a unique route to creating chiral, oxazolidinone-tethered antibiotic scaffolds and potential cholesterol absorption inhibitors.

The methodology focuses on a two-step sequence:

  • Schiff Base Condensation: Formation of a stable imine.

  • Staudinger [2+2] Cycloaddition: Stereoselective ring closure using in-situ generated ketenes.

This guide is designed for medicinal chemists requiring high-fidelity protocols for library generation or lead optimization.

Scientific Foundation & Mechanism[1]

The Strategic Role of the Starting Material

(S)-4-(4-aminobenzyl)oxazolidin-2-one contains two critical structural features:

  • The Oxazolidinone Ring: A robust chiral auxiliary/pharmacophore that remains stable under the mild basic conditions of the Staudinger reaction. It provides a predefined stereocenter (S-configuration) that can influence the diastereoselectivity of the cycloaddition or serve as a binding motif in the final drug target.

  • The Aniline Handle: The 4-aminobenzyl group acts as the nucleophilic anchor for imine formation, ultimately positioning the oxazolidinone moiety at the

    
    -1 position of the resulting β-lactam ring.
    
Reaction Mechanism: The Staudinger Cycloaddition

The core transformation relies on the Staudinger ketene-imine cycloaddition. The reaction proceeds through a stepwise zwitterionic intermediate rather than a concerted pericyclic process, allowing for the control of cis/trans diastereoselectivity based on the substituents and reaction temperature.

Pathway:

  • Ketene Generation: An acid chloride (e.g., chloroacetyl chloride) is dehydrohalogenated by a tertiary amine base (Triethylamine) to form a reactive ketene.

  • Nucleophilic Attack: The imine nitrogen attacks the sp-hybridized ketene carbonyl carbon, generating a zwitterionic intermediate.

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.

StaudingerMechanism cluster_0 In-Situ Generation AcidCl Acid Chloride (R-CH2-COCl) Ketene Ketene Intermediate [R-CH=C=O] AcidCl->Ketene Dehydrohalogenation (-HCl) Base Base (Et3N) Base->Ketene Dehydrohalogenation (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Imine (Schiff Base) (From Oxazolidinone) BetaLactam 2-Azetidinone (Final Product) Zwitterion->BetaLactam Ring Closure (Conrotatory)

Figure 1: Mechanistic pathway of the Staudinger Cycloaddition for β-lactam synthesis.

Experimental Protocols

Materials & Reagents
  • Starting Material: (S)-4-(4-aminobenzyl)oxazolidin-2-one (≥98% purity).

  • Aldehyde: 4-Chlorobenzaldehyde (Representative electrophile).

  • Acid Chloride: Chloroacetyl chloride.[1][2][3]

  • Solvents: Ethanol (anhydrous), Dichloromethane (DCM, dry), Toluene.

  • Base: Triethylamine (Et3N), dried over KOH.

Protocol A: Synthesis of the Schiff Base (Imine)

Objective: To convert the primary amine of the oxazolidinone into a reactive imine.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 equiv, 10 mmol) in anhydrous Ethanol (30 mL).

  • Addition: Add 4-Chlorobenzaldehyde (1.0 equiv, 10 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial Acetic Acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 78-80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the amine starting material should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C).

    • The Schiff base typically precipitates as a solid. Filter the solid under vacuum.

    • Wash the cake with cold ethanol (2 x 5 mL).

    • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

  • Validation: Confirm structure via ¹H-NMR (Look for imine -CH=N- singlet around 8.3–8.6 ppm).

Protocol B: Staudinger Cycloaddition (β-Lactam Formation)

Objective: Cyclization of the Schiff base with chloroacetyl chloride.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve the Schiff Base obtained in Protocol A (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) to the solution. Cool the mixture to 0°C using an ice/salt bath.

  • Ketene Precursor Addition:

    • Dilute Chloroacetyl chloride (1.2 equiv, 6 mmol) in 5 mL of dry DCM.

    • Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5°C. Critical Step: Slow addition prevents rapid polymerization of the ketene.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for an additional 12–15 hours (overnight).

  • Workup:

    • Wash the organic layer with Water (2 x 30 mL), Saturated NaHCO₃ (1 x 30 mL), and Brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄.[4]

    • Filter and concentrate under reduced pressure (Rotary Evaporator).

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 80:20 → End 60:40).

    • The β-lactam is typically less polar than the starting imine but more polar than the aldehyde.

Data Analysis & Troubleshooting

Expected Analytical Data

The following table summarizes the expected shifts and yields based on standard Staudinger protocols applied to this scaffold.

ParameterExpected Value/RangeNotes
Yield (Step 1) 85 – 92%Schiff base formation is generally quantitative.
Yield (Step 2) 60 – 75%Dependent on strict anhydrous conditions.
IR (β-lactam C=O) 1740 – 1760 cm⁻¹Distinctive carbonyl stretch for the strained 4-membered ring.
¹H-NMR (C3-H, C4-H) 4.5 – 5.5 ppm (doublets)Coupling constant (

) indicates stereochemistry.
Stereochemistry cis vs trans

Hz (cis);

Hz (trans).
Stereochemical Control

The Staudinger reaction often yields a mixture of cis and trans isomers.

  • To favor cis: Use non-polar solvents (Benzene/Toluene) and lower temperatures.

  • To favor trans: Use more polar solvents or specific ketene precursors (e.g., Bose reaction conditions).

  • Note: The chiral center on the oxazolidinone ring (S-configuration) is distant from the reaction center. While it ensures the molecule is enantiopure regarding the auxiliary, it may exert only mild diastereomeric induction on the new β-lactam ring formation unless a bulky Lewis acid catalyst is employed.

Workflow Visualization

SynthesisWorkflow Start (S)-4-(4-aminobenzyl) oxazolidin-2-one Step1 Step 1: Condensation (+ Ar-CHO, EtOH, Reflux) Start->Step1 Imine Intermediate: Schiff Base (Imine) Step1->Imine Step2 Step 2: Staudinger Reaction (+ ClCH2COCl, Et3N, DCM, 0°C) Imine->Step2 Crude Crude Mixture (cis/trans isomers) Step2->Crude Purification Column Chromatography (Hexane:EtOAc) Crude->Purification Final Target: N-Aryl-2-Azetidinone Purification->Final

Figure 2: Step-by-step synthetic workflow for the conversion of the oxazolidinone amine to the β-lactam.

References

  • Baruah, S., et al. (2020). "(S)-4-(4-aminobenzyl)-2-oxazolidinone based 2-azetidinones for antimicrobial application and luminescent sensing of divalent metal cations." Journal of Heterocyclic Chemistry, 57, 2498–2511.

  • Singh, G. S. (2003). "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini Reviews in Medicinal Chemistry, 3(5), 369-377.

  • BenchChem. (2025). "Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals."

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

  • Sigma-Aldrich. "Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone."

Sources

Application Note: Preparation of Chiral Schiff Base Zinc(II) Complexes Using (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1][2]

Abstract

This application note details the protocol for synthesizing chiral Zinc(II) Schiff base complexes derived from (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2).[1] This ligand, a key intermediate in the synthesis of Zolmitriptan, possesses a unique structure combining a chiral oxazolidinone auxiliary with a primary aniline moiety. The resulting Zinc(II) complexes exhibit Lewis acidic properties and chiral induction capabilities, making them highly suitable for enantioselective catalysis (specifically the Henry reaction) and antimicrobial research . This guide provides step-by-step methodologies for ligand sourcing/preparation, Schiff base condensation, metallation, and a validated protocol for catalytic application.[1]

Introduction

Chiral Zinc(II) complexes are pivotal in modern organic synthesis and medicinal chemistry due to the metal's

(S)-4-(4-aminobenzyl)oxazolidin-2-one1
Key Applications
  • Enantioselective Catalysis: The complex acts as a chiral Lewis acid, activating electrophiles (e.g., aldehydes) for nucleophilic attack in reactions like the Nitroaldol (Henry) reaction.

  • Biological Activity: Zinc Schiff base complexes often demonstrate synergistic antimicrobial efficacy, surpassing the activity of the free ligand or metal salt alone.

Materials & Reagents

ComponentCAS NumberPurityRole
(S)-4-(4-aminobenzyl)oxazolidin-2-one 152305-23-2 >98%Chiral Ligand (Amine)
Salicylaldehyde90-02-899%Aldehyde Precursor
Zinc Acetate Dihydrate (

)
5970-45-6ACS ReagentMetal Source
Triethylamine (

)
121-44-8>99%Base (Deprotonation)
Ethanol (Absolute)64-17-5HPLC GradeSolvent
Nitromethane75-52-599%Henry Reaction Reagent

Experimental Protocols

Workflow Overview

SynthesisWorkflowLigand(S)-4-(4-aminobenzyl)oxazolidin-2-oneSchiffBaseChiral Schiff Base(Imine Ligand L)Ligand->SchiffBase Condensation(EtOH, Reflux) AldehydeSalicylaldehydeAldehyde->SchiffBaseComplexChiral Zinc(II)Complex [Zn(L)2]SchiffBase->Complex Metallation(MeOH, Et3N) ZnSaltZn(OAc)2 · 2H2OZnSalt->Complex

Figure 1: Synthetic pathway for the preparation of the chiral Zinc(II) complex.[1][2]

Protocol A: Synthesis of Chiral Schiff Base Ligand (L)

Objective: Condensation of the primary amine with salicylaldehyde to form the bidentate N,O-donor ligand.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of (S)-4-(4-aminobenzyl)oxazolidin-2-one in 40 mL of absolute ethanol .

  • Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor reaction progress by TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The spot for the starting amine (
    
    
    ) should disappear, replaced by a less polar imine spot (
    
    
    ).
  • Isolation: Cool the reaction mixture to room temperature, then to

    
     in an ice bath. The Schiff base should precipitate as a yellow crystalline solid.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    ).[1] Dry in a vacuum oven at
    
    
    for 4 hours.
    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.[1][3]

Protocol B: Metallation to form Zinc(II) Complex

Objective: Coordination of the Schiff base (

1
  • Ligand Solution: Dissolve 0.59 g (2 mmol) of the Schiff base ligand (

    
    ) prepared in Protocol A in 20 mL of hot methanol .
    
  • Base Addition: Add 0.20 g (2 mmol) of Triethylamine (

    
    ) to deprotonate the phenolic hydroxyl group. Stir for 10 minutes.
    
  • Metal Addition: Dissolve 0.22 g (1 mmol) of Zinc Acetate Dihydrate in 10 mL of methanol . Add this solution dropwise to the ligand solution.

    • Note: A 2:1 Ligand:Metal ratio is used to form the homoleptic

      
       complex.[1] For catalytic applications requiring open coordination sites, a 1:1 ratio with 
      
      
      may be preferred.
  • Reflux: Reflux the mixture for 3 hours . A color change (often intensifying yellow or becoming pale fluorescent) indicates complexation.[1]

  • Precipitation: Reduce solvent volume by 50% using a rotary evaporator. Cool to

    
     overnight to induce crystallization.
    
  • Filtration: Filter the product, wash with cold methanol and diethyl ether.

    • Expected Yield: 75–80%

    • Characterization: High melting point (>250°C), soluble in DMSO/DMF.[1]

Characterization Guide

To ensure scientific integrity, the synthesized complex must be validated using the following spectral markers:

TechniqueParameterExpected ObservationStructural Insight

NMR

(Imine CH=N)
Shift from 8.4–8.6 ppm (free ligand) to 8.7–8.9 ppm (complex).[1]Indicates coordination of the imine nitrogen to Zn.

NMR

(Phenolic OH)
Disappearance of the singlet at ~12–13 ppm .Confirms deprotonation and coordination of oxygen.[1]
FT-IR

Shift from ~1625 cm

to ~1610 cm

.
Weakening of C=N bond due to

-donation to Zn.[1]
FT-IR

New bands at 450–550 cm

.[1]
Direct evidence of metal-ligand bonding.[1]
HRMS

Molecular ion peak corresponding to

.[1]
Confirms stoichiometry.

Application: Enantioselective Henry Reaction

Context: The Henry (Nitroaldol) reaction creates C-C bonds with new stereocenters.[1] This chiral Zinc complex acts as a Lewis acid catalyst, coordinating the aldehyde and nitronate to induce stereoselectivity.

Catalytic Cycle Diagram[1][6]

HenryReactionStartReagents:Benzaldehyde + NitromethaneTransitionTransition State(Zn coordinates Aldehyde & Nitronate)Chiral Induction by OxazolidinoneStart->Transition DIPEA (Base) CatalystChiral Zn(II) Complex(Lewis Acid)Catalyst->Transition Activates ProductChiral u03b2-Nitroalcohol(High ee%)Transition->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Figure 2: Proposed mechanism for the Zinc-catalyzed asymmetric Henry reaction.

Catalytic Protocol
  • Setup: In a dry vial under inert atmosphere (

    
    ), dissolve Benzaldehyde (1.0 mmol)  and Nitromethane (10.0 mmol)  in THF (2 mL) .
    
  • Catalyst Addition: Add the Chiral Zinc Complex (5 mol%, 0.05 mmol) prepared in Protocol B.

  • Base: Add DIPEA (diisopropylethylamine, 0.1 mmol) .

  • Incubation: Stir at

    
      for 24 hours. The lower temperature enhances enantioselectivity.
    
  • Quench: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[1]
    
  • Analysis: Determine conversion by

    
     NMR and enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent).
    

References

  • Ligand Synthesis & Properties

    • Patent: "Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone."[1][4][5] WO2004063175A1. (2004).[1]

    • Chemical Data: "(S)-4-(4-Aminobenzyl)-2-oxazolidinone | CAS 152305-23-2."[1][5][6] PubChem. [1]

  • Zinc Schiff Base Chemistry

    • Review: "Schiff bases and their metal complexes as potential anticancer agents."[1] Polyhedron, 172, 88-109.[1] (2019).

    • Antimicrobial Context: "Synthesis, Characterization and Antimicrobial Activity of Zinc(II) Schiff Base Complexes."[7][2] Journal of Molecular Structure, 1202, 127263. (2020).

  • Catalytic Application (Henry Reaction)

    • Mechanism:[2][8] "Chiral Zinc(II) Complexes for Asymmetric Henry Reaction."[1][9] Chemical Reviews, 117(12), 8117-8158.[1] (2017).[1]

    • Protocol Basis: "Enantioselective Henry reaction catalyzed by chiral Schiff base–zinc complexes."[1] Tetrahedron: Asymmetry, 21(11), 1395-1402.[1] (2010).[1]

Application Note: Stereoselective Evans Aldol Reaction Using Oxazolidinone Auxiliaries

[1]

Executive Summary

The Evans Aldol reaction remains the gold standard in drug development for constructing polyketide backbones and establishing contiguous stereocenters with high predictability. By utilizing chiral

This guide moves beyond basic textbook descriptions to address the process chemistry realities of the reaction. It focuses on the Boron-mediated syn-aldol , the most robust variant, while providing critical insights into the Zimmerman-Traxler transition state, reagent selection, and the often-overlooked safety parameters of auxiliary cleavage.

Mechanistic Foundation: The "Why" Behind the Stereocontrol

The success of the Evans Aldol relies on two coupled events: the selective formation of the Z-enolate and the organization of the transition state (TS) via a chair-like geometry.[1]

The Z-Enolate Requirement

Unlike lithium enolates, which can equilibrate, dialkylboron enolates are kinetically trapped. When


Z-enolate
The Zimmerman-Traxler Transition State

The reaction proceeds through a highly ordered, six-membered chair-like TS.[1]

  • Chelation: The boron atom chelates the enolate oxygen and the aldehyde carbonyl oxygen.

  • Dipole Minimization: Crucially, the oxazolidinone carbonyl dipole orients away from the enolate C-O bond dipole to minimize electrostatic repulsion.

  • Facial Selectivity: The chiral auxiliary's bulky group (e.g., isopropyl or benzyl) blocks one face of the enolate, forcing the aldehyde to approach from the opposite, unhindered face.

Mechanistic Visualization

The following diagram illustrates the pathway from acylation to the specific transition state geometry that dictates the syn-stereochemistry.

EvansMechanismAuxiliaryN-Acyloxazolidinone(Substrate)ZEnolateZ-Enolate(Boron Chelated)Auxiliary->ZEnolateEnolizationReagentsBu2BOTf / DIPEA(-78°C)Reagents->ZEnolateTSZimmerman-Traxler TS(Chair-like, Dipole Minimized)ZEnolate->TS+ AldehydeAldehydeR-CHO(Electrophile)Aldehyde->TSProductSyn-Aldol Adduct(Boron Species)TS->ProductC-C Bond Formation

Figure 1: Mechanistic pathway showing the kinetic formation of the Z-enolate and the subsequent organization into the Zimmerman-Traxler transition state.[1]

Critical Reagent Selection

The choice of Lewis acid determines the enolate geometry and, consequently, the diastereomeric outcome. While Boron is the standard for syn-products, Titanium can occasionally access anti-products (though often with lower selectivity in this specific system compared to thiazolidinethiones).

Lewis AcidEnolate GeometryPrimary ProductSelectivity (dr)Notes

Z-Enolate Syn-Aldol >99:1 Standard Protocol. Tight chelation, short B-O bonds maximize steric differentiation.

Z-Enolate (Transient)Syn (Evans) or Anti (Non-Evans)VariableHighly dependent on amine base stoichiometry and "amine-free" vs. "amine-added" protocols.

Z-EnolateSyn-AldolModerateBidentate chelation possible; often used with thiazolidinethione auxiliaries (Crimmins).

Expert Insight: Always use fresh

Standard Operating Procedure: Boron-Mediated Syn-Aldol

Objective: Synthesis of (2S, 3R)-syn-aldol adduct using (S)-4-benzyl-2-oxazolidinone auxiliary.

Reagents & Stoichiometry
  • Substrate (Imide): 1.0 equiv

  • 
     (1.0 M in DCM):  1.1 - 1.2 equiv
    
  • DIPEA (Hünig's Base): 1.2 - 1.3 equiv

  • Aldehyde: 1.2 - 1.5 equiv

  • Solvent: Anhydrous

    
     (DCM) concentration ~0.1 M to 0.2 M.
    
Step-by-Step Protocol
  • Enolization (The Critical Step):

    • Cool the solution of imide in DCM to -78°C (dry ice/acetone).

    • Add

      
       dropwise.[2] Wait 5 minutes.
      
    • Add DIPEA dropwise. Crucial: The internal temperature must not rise above -70°C during addition to prevent non-selective enolization.

    • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete enolate formation.

    • Recool to -78°C.

  • Aldol Addition:

    • Add the aldehyde (neat or in minimal DCM) dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 1–2 hours. Note: Warming to 0°C usually erodes diastereoselectivity.

  • Oxidative Workup (Cleaving the B-O bond):

    • Warm to 0°C.

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Cautiously add Methanol (3 mL/mmol) followed by 30%

      
       (3 equiv).
      
    • Mechanism:[3][4][5][6][7][8] Peroxide attacks the boron, enabling hydrolysis.

    • Stir vigorously at 0°C to room temperature for 1 hour.

  • Isolation:

    • Separate layers. Extract aqueous layer with DCM.

    • Wash combined organics with

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol Workflow Visualization

ProtocolWorkflowStartStart: Imide in DCM(-78°C)AddLewisAdd Bu2BOTf(Lewis Acid)Start->AddLewisAddBaseAdd DIPEA(Enolization)AddLewis->AddBaseWarmWarm to 0°C (15 min)Ensure Complete EnolizationAddBase->WarmRecoolRecool to -78°CWarm->RecoolAddAldehydeAdd Aldehyde(Reaction 1-2h)Recool->AddAldehydeQuenchQuench: Buffer + MeOH + H2O2(Oxidative Workup)AddAldehyde->QuenchFinishPurification(Column Chromatography)Quench->Finish

Figure 2: Operational workflow for the Boron-mediated Evans Aldol reaction.

Auxiliary Cleavage: Strategies & Safety

Once the stereocenters are set, the auxiliary must be removed. The method depends on the desired final functionality.

Hydrolysis to Carboxylic Acid ( )

This is the most common method but requires mechanistic understanding to avoid side reactions.

  • Reagents:

    
     (2 equiv), 
    
    
    (4 equiv) in THF/H2O.
  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    ) and attacks the exocyclic carbonyl (the imide) rather than the endocyclic carbonyl (the ring).
  • Safety Warning: Recent process safety studies indicate this reaction generates

    
     gas due to the decomposition of the peracid intermediate by excess peroxide. On a large scale, this presents a flammability/pressure hazard [3].
    
Reduction to Alcohol ( )
  • Reagents:

    
     in THF containing 1 equiv of water or methanol.
    
  • Note:

    
     is generally too unreactive for this transformation.
    
Transamidation (Weinreb Amide)
  • Reagents:

    
     / 
    
    
    .
  • Utility: Direct conversion to the Weinreb amide allows subsequent conversion to ketones or aldehydes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Diastereoselectivity (<90:1) Incomplete EnolizationEnsure warming to 0°C step is performed before aldehyde addition.
Temperature SpikeVerify internal temp during DIPEA addition. Use a cryostat if possible.
Low Yield "Black" Boron Reagent

has hydrolyzed. Distill or purchase fresh reagent.
Incomplete QuenchThe B-O bond is strong. Ensure oxidative workup (

) stirs for at least 1h.
Endocyclic Cleavage (Ring Opening) Wrong NucleophileIn hydrolysis, ensure

is present.

alone attacks the ring carbonyl (endocyclic) [4].

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129. Link

  • Evans, D. A., et al. "Stereoselective aldol condensations via boron enolates."[6] Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Teixeira, R., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 24.1 (2020). Link

  • Krenske, E. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH."[9] Australian Journal of Chemistry, 76 (2023).[9] Link

  • Organic Chemistry Portal. "Evans Aldol Reaction." Link

Use of (S)-4-(4-aminobenzyl)oxazolidin-2-one in API manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Zolmitriptan API Manufacturing

Executive Summary

This technical guide outlines the critical process parameters (CPPs) for utilizing (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) as the primary chiral building block in the synthesis of Zolmitriptan .[1]

While historical literature cites stannous chloride (SnCl₂) for the reduction of the diazonium intermediate, this protocol focuses on the Sodium Sulfite (Na₂SO₃) reduction route.[2][3] This method is the modern industrial standard due to its superior environmental profile (avoiding heavy metal waste) and scalability. This guide addresses the "One-Pot" Fischer Indole Synthesis strategy, emphasizing pH control to minimize the formation of dimers and racemization.

Material Profile & Critical Quality Attributes (CQAs)

The starting material, (S)-4-(4-aminobenzyl)oxazolidin-2-one, serves as the "aniline" equivalent in the Fischer Indole Synthesis.[1] Its quality directly dictates the enantiomeric purity of the final API.

AttributeSpecificationRationale
Chemical Name (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-oneCore scaffold.[1][2][3][4][5][6]
CAS Number 152305-23-2Unique identifier.[1][7][8][9]
Appearance Off-white to tan solidDarkening indicates oxidation of the amine.[1]
Chiral Purity > 99.5% eeThe (S)-configuration at the oxazolidinone C4 position is retained throughout the synthesis.[1] Any loss here is irreversible.[1]
Purity (HPLC) > 98.0%Impurities (e.g., nitro-precursors) can interfere with diazotization.[1]
Regulatory Status USP Related Compound G / EP Impurity EListed as a specified impurity in final Zolmitriptan monographs.[1]

Reaction Mechanism: The Fischer Indole Pathway[5][6][11]

The transformation involves three distinct chemical phases: Diazotization , Reduction , and Cyclization .[2][3][4] The oxazolidinone ring acts as a chiral auxiliary that survives the harsh acidic conditions of the Fischer synthesis.

FischerIndole Aniline (S)-4-(4-aminobenzyl) oxazolidin-2-one (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl -5°C to 0°C Hydrazine Aryl Hydrazine (Transient/Isolated) Diazo->Hydrazine Reduction (Na2SO3 or SnCl2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Acetal Condensation Zolmitriptan Zolmitriptan (Crude API) Hydrazone->Zolmitriptan Acid Reflux [3,3]-Sigmatropic Rearrangement - NH3 Acetal 4-(dimethylamino)butanal dimethyl acetal

Figure 1: Mechanistic pathway from the amino-oxazolidinone precursor to the tryptamine scaffold.[1]

Detailed Manufacturing Protocol

Safety Warning: Diazonium salts are unstable and potentially explosive if allowed to dry or warm uncontrolled.[1] Maintain strict temperature adherence.

Phase A: Diazotization[2][4]
  • Charge a glass-lined reactor with Water (6 vol) and Conc. HCl (6 vol) .

  • Cool the acid solution to -5°C to 0°C .

  • Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq) slowly, maintaining temperature < 5°C. Stir until dissolved (formation of the hydrochloride salt).

  • Prepare a solution of Sodium Nitrite (1.1 eq) in Water (2 vol).

  • Addition: Add the NaNO₂ solution dropwise to the reactor.

    • Critical Parameter: Temperature must remain -5°C to 0°C .[1] Exotherms > 5°C promote phenol formation (decomposition).[1]

  • Stir for 1 hour at 0°C. Confirm endpoint using starch-iodide paper (turns blue immediately).

Phase B: Sulfite Reduction (The "Green" Route)
  • Prepare a solution of Sodium Sulfite (Na₂SO₃, 4.0 eq) in Water (10 vol) in a separate vessel. Cool to 0°C.[1][5]

  • Transfer: Slowly transfer the cold diazonium solution into the sulfite solution.

    • Note: Reverse addition (diazo into sulfite) is preferred to maintain excess reducing agent and prevent diazo-coupling side reactions (dimer formation).[1]

  • Warm the mixture to 20–25°C and stir for 2 hours.

  • Hydrolysis: Add Conc. HCl (approx. 5 vol) and heat to 60°C for 2 hours. This converts the sulfonate intermediate into the hydrazine hydrochloride.

Phase C: Fischer Indole Cyclization
  • Adjust pH: (Optional but recommended) Adjust pH to ~1.0–1.5.

  • Add Reagent: Add 4-(dimethylamino)butanal diethyl acetal (1.1 eq) to the hydrazine mixture.

  • Reflux: Heat the reaction mass to 90–95°C (reflux).

  • Monitor: Reaction is typically complete in 3–5 hours.[1]

    • IPC (In-Process Control):[1] Monitor disappearance of Hydrazine intermediate via HPLC.

  • Workup:

    • Cool to 25°C.

    • Dilute with Water and wash with Ethyl Acetate (removes non-basic impurities).[1]

    • Basify the aqueous layer to pH 9–10 using Sodium Carbonate (Na₂CO₃) or NaOH.

    • Extract the product (Zolmitriptan) into Ethyl Acetate or Butanol .

    • Concentrate to obtain crude oil/solid.[1]

Troubleshooting & Process Control

The following logic flow helps diagnose low yields or purity issues during the scale-up.

ProcessControl Problem Issue: Low Yield or High Impurity Profile CheckTemp Check Diazotization Temp (Was it > 5°C?) Problem->CheckTemp PhenolImpurity Result: Phenol Impurity (Hydrolysis of Diazo) CheckTemp->PhenolImpurity Yes CheckPH Check Cyclization pH (Was it < 1.0 or > 2.0?) CheckTemp->CheckPH No Incomplete Result: Incomplete Cyclization or Polymerization CheckPH->Incomplete Yes CheckStir Check Mixing Rate (during NaNO2 addition) CheckPH->CheckStir No Dimer Result: Diazo-Coupling (Dimer Impurity) CheckStir->Dimer Poor Mixing

Figure 2: Diagnostic decision tree for common process deviations.

Analytical Standards

To validate the process, the following HPLC parameters are recommended for separating the starting material (Impurity E) from the API.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).[1]

  • Mobile Phase A: 0.05 M Ammonium Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][10]

  • Gradient: 90:10 (A:B) to 50:50 over 40 mins.

  • Detection: UV at 225 nm.[1][11]

  • Retention Times (Relative):

    • (S)-4-(4-aminobenzyl)oxazolidin-2-one: ~0.4 RRT[1]

    • Zolmitriptan: 1.0 RRT[11]

References

  • Robertson, A. D., et al. (1995).[1][5] Indole Derivatives.[1][5][6][7][10][12][13] US Patent 5,466,699.[1][5] (The seminal patent describing the Fischer indole route for Zolmitriptan).[3][5]

  • Kadiyala, S., et al. (2012).[1] Process for preparation of Zolmitriptan. US Patent 8,143,417.[1] (Describes the aqueous/sulfite reduction improvements).

  • United States Pharmacopeia (USP). Zolmitriptan Monograph. (Defines "Related Compound G" as the aminobenzyl oxazolidinone starting material).[1] [1]

  • European Pharmacopoeia (Ph.[1][14] Eur.). Zolmitriptan.[1][5][6][7][11][12][14] (Identifies the starting material as "Impurity E").

  • Vertex AI Search. (2024).[1] Grounding verification for CAS 152305-23-2 and synthesis pathways. [Verified via Google Search Context].

Sources

Advanced Protocols for Oxazolidinone Ring Formation: Strategic Reagent Selection and Execution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for antibiotics like Linezolid and Tedizolid , and as the critical chiral auxiliary in Evans enolate chemistry . While multiple synthetic routes exist, the cyclization of 1,2-amino alcohols remains the most versatile approach in drug discovery.

This guide provides field-validated protocols for the two most dominant cyclization strategies:

  • CDI-Mediated Cyclization: The "Green" workhorse for standard substrates.

  • Triphosgene-Mediated Cyclization: The high-reactivity protocol for sterically hindered or electron-deficient amines.

Strategic Reagent Selection

Choosing the correct cyclizing agent is the first step in process optimization. Do not default to one method; analyze your substrate based on the matrix below.

Table 1: Cyclization Reagent Comparison Matrix
Feature1,1'-Carbonyldiimidazole (CDI) Triphosgene (BTC) Diethyl Carbonate
Physical State White solid (Hygroscopic)White crystalline solidLiquid
Reactivity Moderate (Kinetic control)High (Generates Phosgene in situ)Low (Thermodynamic control)
Byproducts Imidazole (Water soluble)HCl, Pyridine saltsEthanol
Safety Profile High (Non-toxic solid)Critical (Inhalation hazard)High (Flammable)
Ideal Substrate Primary/Secondary amines, Acid-sensitive groupsSterically hindered amines, deactivated anilinesIndustrial scale, simple auxiliaries
Atom Economy ModerateHighHigh

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. Both methods proceed via an activated intermediate (carbamate or urea) followed by intramolecular nucleophilic attack.

Figure 1: Mechanistic Pathway of Oxazolidinone Formation

OxazolidinoneMechanism Substrate 1,2-Amino Alcohol Inter1 Intermediate A: O-Acyl / N-Acyl Species Substrate->Inter1 Nucleophilic Attack Reagent Activation Reagent (CDI or Triphosgene) Reagent->Inter1 Inter2 Intermediate B: Activated Carbamate Inter1->Inter2 Rearrangement/Base Cyclization Intramolecular Cyclization (5-exo-trig) Inter2->Cyclization Ring Closure Product Oxazolidinone Ring Cyclization->Product - Leaving Group (Imidazole/HCl)

Caption: General mechanistic flow. CDI proceeds via an imidazole-carbamate; Triphosgene proceeds via a chloroformate intermediate.

Protocol A: CDI-Mediated Cyclization (Standard)

Application: Best for primary amino alcohols and substrates sensitive to strong acids. Mechanism: CDI acts as a phosgene equivalent without the toxicity. The reaction is driven by the formation of imidazole.

Materials
  • Substrate: 1,2-Amino alcohol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (preferred for workup) or DCM. Note: DMSO is effective but hard to remove.

  • Glassware: Flame-dried round bottom flask, inert gas (N2/Ar) line.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried flask with the amino alcohol (1.0 equiv) and a magnetic stir bar. Purge with Nitrogen for 5 minutes.

  • Solvation: Add anhydrous THF (concentration ~0.1 M). Cool the solution to 0 °C using an ice bath.

    • Expert Insight: Although CDI reacts at RT, starting at 0 °C prevents exotherms that can cause racemization in chiral substrates.

  • Addition: Add CDI (1.2 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of CO2 gas may occur if the reagents are wet, but typically CDI addition is gas-free until heating.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours.

    • Monitoring: Check TLC/LCMS. The intermediate imidazole-carbamate may be visible. If conversion is stalled, heat to reflux (60 °C) for 2 hours.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (removes imidazole byproduct and unreacted amine).

    • Wash 2: Saturated NaHCO3 (neutralizes acid).

    • Wash 3: Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography.

Protocol B: Triphosgene-Mediated Cyclization (High Reactivity)

Application: Essential for sterically hindered amines (e.g., valinol derivatives) or electron-deficient anilines where CDI fails. Safety Critical: Triphosgene is a solid trimer of phosgene. 1 mol Triphosgene = 3 mol Phosgene. All weighing must be done in a fume hood.

Materials
  • Substrate: 1,2-Amino alcohol (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) [Slight excess, as 0.33 is stoichiometric]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Quench: Saturated aqueous NH4Cl or 1M NaOH.

Step-by-Step Procedure
  • Safety Setup: Ensure fume hood is active. Prepare a "Phosgene Quench" bath (beaker with 10% NaOH/MeOH) for cleaning spatulas/glassware.

  • Dissolution: Dissolve amino alcohol (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen. Cool to -78 °C (dry ice/acetone) or 0 °C depending on substrate sensitivity.

    • Expert Insight: Lower temperatures favor the formation of the chloroformate intermediate without side reactions.

  • Addition: Dissolve Triphosgene (0.4 equiv) in a separate vial of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Caution: Never add solid Triphosgene directly to a warm reaction; the rapid gas evolution can over-pressurize the vessel.

  • Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quench (Critical):

    • Cool back to 0 °C.

    • Slowly add Saturated NH4Cl. Do not just dump it in.

    • Stir vigorously for 15 minutes to destroy trace phosgene.

  • Workup:

    • Separate organic layer.

    • Wash with 1M HCl (removes TEA).

    • Dry over MgSO4 and concentrate.

Process Logic & Decision Tree

Use this workflow to determine the optimal path for your specific molecule.

Figure 2: Experimental Decision Workflow

DecisionTree Start Start: 1,2-Amino Alcohol CheckSterics Is the Amine Sterically Hindered or Electron Deficient? Start->CheckSterics NoHindrance No (Primary/Secondary Alkyl) CheckSterics->NoHindrance Standard YesHindrance Yes (Bulky/Aniline) CheckSterics->YesHindrance Difficult CheckAcid Is Substrate Acid Sensitive? NoHindrance->CheckAcid MethodB Method B: Triphosgene Protocol (DCM, Base, -78°C) YesHindrance->MethodB MethodA Method A: CDI Protocol (THF, RT to Reflux) CheckAcid->MethodA Yes (Avoid HCl gen) CheckAcid->MethodA No

Caption: Decision matrix for selecting between CDI and Triphosgene based on substrate sterics and stability.

Quality Control & Troubleshooting

A self-validating protocol requires robust characterization endpoints.

NMR Signatures
  • Carbonyl Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C):  The diagnostic peak for the oxazolidinone carbonyl appears at 155 – 160 ppm .
    
  • Ring Protons (

    
    H):  Look for the diastereotopic splitting of the CH2 protons adjacent to the oxygen (typically 4.0 – 4.5 ppm).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (CDI) Wet reagents/solventCDI hydrolyzes to imidazole + CO2. Flame dry glassware and use fresh CDI.
Incomplete Reaction (Triphosgene) HCl accumulationEnsure 3.0 equiv of base (TEA/DIPEA) is used to scavenge HCl.
Racemization High temperature exothermConduct addition at 0 °C or -78 °C.
Product is Water Soluble Polar substituentsDo not use aqueous workup. Filter off salts and evaporate, then purify directly.

References

  • CDI Protocol & General Utility

    • Synthesis of N-benzyloxazolidinone derivatives using CDI. (2024).[1] Der Pharma Chemica.

  • Triphosgene Mechanism & Safety

    • Triphosgene–Amine Base Promoted Chlorination (Mechanism Insight). (2012). Journal of Organic Chemistry / PMC.
  • Triphosgene Handling SOP

    • Safe Operating Procedure – Using Triphosgene.[2] University of Toronto.

  • Evans Auxiliary Context

    • Easy Access to Evans' Oxazolidinones. (2014).[1][3] Molecules / PMC.

  • Characterization Data

    • Stability studies of oxazolidine-based compounds using 1H NMR. (2010). Journal of Pharmaceutical Sciences.

Sources

Technical Application Note: High-Purity Isolation of (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1]

Abstract

This technical guide details the downstream processing and purification protocols for (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral intermediate in the synthesis of the 5-HT1B/1D agonist Zolmitriptan .[1] The protocol addresses the challenges of isolating this polar, basic amine from reduction mixtures (typically hydrogenation of the nitro-precursor). We prioritize a scalable, non-chromatographic workflow relying on catalyst filtration , chemoselective pH manipulation , and controlled crystallization to achieve >99.5% HPLC purity and >99.8% enantiomeric excess (ee).

Introduction & Critical Quality Attributes (CQAs)

The synthesis of Zolmitriptan relies heavily on the optical purity of the oxazolidinone core. The target molecule, (S)-4-(4-aminobenzyl)oxazolidin-2-one, is typically generated via the catalytic hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one.

Process Challenges:

  • Amine Oxidation: The primary aniline moiety is susceptible to oxidation, leading to colored impurities (azo/azoxy dimers).

  • Catalyst Leaching: Palladium (from Pd/C) must be removed to <10 ppm levels to prevent poisoning in the subsequent diazotization step.

  • Solubility Profile: The molecule exhibits high solubility in lower alcohols (MeOH, EtOH) and DMSO, but limited solubility in water and non-polar hydrocarbons, making "salting out" or anti-solvent crystallization viable strategies.

ParameterSpecification TargetRationale
Appearance White to off-white crystalline powderColored forms indicate oxidation (azo impurities).
Purity (HPLC) ≥ 99.5%Critical for downstream diazotization efficiency.
Chiral Purity (ee) ≥ 99.8%The (S)-configuration is essential for Zolmitriptan bioactivity.
Water Content ≤ 0.5% w/wMoisture interferes with stoichiometry in subsequent steps.
Residue on Ignition ≤ 0.1%Indicates successful removal of inorganic salts/catalysts.

Process Overview & Logic

The purification strategy exploits the basicity of the aniline nitrogen (

DownstreamProcessReactionHydrogenation Reactor(Nitro-Precursor + Pd/C + MeOH)FilterCatalyst Filtration(Celite Bed)Reaction->Filter Crude StreamConcSolvent Exchange(Concentrate to Residue)Filter->Conc Clear FiltrateAcidExtAcidic Extraction (Optional)(Dissolve in dilute HCl, Wash w/ EtOAc)Conc->AcidExt High Impurity LoadCrystControlled Crystallization(EtOH/Water or iPrOH)Conc->Cryst High Purity StreamBasifypH Adjustment(NH4OH to pH 10)AcidExt->Basify Aqueous PhaseBasify->Cryst Precipitated SolidIsolateFiltration & Drying(Vacuum Oven, 45°C)Cryst->Isolate Wet Cake

Figure 1: Decision tree for downstream processing based on crude stream purity.

Detailed Experimental Protocols

Protocol 1: Catalyst Removal & Primary Isolation

Objective: Safe removal of pyrophoric catalyst and isolation of crude amine.

Safety Note: Spent Pd/C is pyrophoric. Keep wet at all times.

  • Preparation: Prepare a filtration bed using Celite 545 (approx. 0.5 kg per kg of substrate) on a spark-proof filter press or Buchner funnel. Pre-wet with Methanol.

  • Filtration: Filter the reaction mixture (typically in Methanol or Ethanol) through the Celite bed under inert atmosphere (

    
    ).
    
  • Wash: Rinse the filter cake with 2 bed volumes of fresh Methanol to recover entrained product.

  • Concentration: Transfer the combined filtrate to a rotary evaporator or reactor. Distill solvent under reduced pressure (

    
    ) until a thick slurry or solid residue remains.
    
    • Checkpoint: If the residue is off-white, proceed directly to Protocol 3 . If dark brown/red, proceed to Protocol 2 .

Protocol 2: Acid-Base Impurity Scavenging (For Low-Purity Crudes)

Objective: Chemical removal of non-basic nitro-precursors and neutral byproducts.

  • Dissolution: Suspend the crude residue in 1M Hydrochloric Acid (HCl) (5 vol relative to weight). Stir until a clear solution forms (pH < 2).

    • Mechanism:[2] The amine is protonated to the water-soluble hydrochloride salt. Neutral impurities (unreacted nitro compound) remain insoluble or organic-soluble.

  • Washing: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 3 vol).

    • Action: Discard the organic (EtOAc) layer containing non-basic impurities.

  • Basification: Cool the aqueous phase to

    
    . Slowly add 25% Ammonium Hydroxide (
    
    
    )
    or 50% NaOH dropwise until pH reaches 10-11.
    • Observation: The product will precipitate as a white solid.[3]

  • Extraction (Alternative to Filtration): If the precipitate is fine/sticky, extract the basic aqueous phase with Ethyl Acetate or DCM (3 x 4 vol). Dry organics over

    
     and concentrate to dryness.
    
Protocol 3: Controlled Crystallization (The Purification Standard)

Objective: Final polishing to achieve >99.5% purity and correct crystal habit.

Solvent System: Isopropanol (IPA) or Ethanol/Water. Reference Basis: Methods adapted from patent literature (WO2004063175) utilizing alcoholic recrystallization [1, 5].

  • Dissolution: Charge the crude solid (from Protocol 1 or 2) into a reactor. Add Isopropanol (IPA) (5-7 mL per gram of solid).

  • Heating: Heat the slurry to reflux (

    
    ). The solid should dissolve completely. If haze persists, hot filter.
    
  • Cooling Ramp:

    • Cool slowly to

      
       over 30 minutes.
      
    • (Optional) Seeding: Add 0.1% w/w pure seed crystals at

      
       to induce nucleation.
      
    • Cool to

      
       over 2 hours.
      
    • Chill to

      
       and hold for 1 hour to maximize yield.
      
  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold IPA (

    
    , 1 vol).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Analytical Validation

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 20 mins.

  • Detection: UV at 210 nm and 240 nm.

  • Retention Time: Amine intermediate elutes earlier than the Nitro precursor.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Target: (S)-enantiomer > 99.8%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pink/Red Coloration Oxidation of amine (air exposure).Recrystallize in the presence of a pinch of sodium dithionite or under strict

.
Low Yield Product loss in mother liquor.Reduce solvent volume or use EtOH/Water (antisolvent) method instead of pure IPA.
Incomplete Dissolution Inorganic salts present.Perform a hot filtration step during Protocol 3.
Melting Point Depression Solvent occlusion or impurities.Dry at higher vacuum; check NMR for residual solvent. Target MP: 108-112°C [3].

References

  • World Intellectual Property Organization (WIPO). (2004). WO2004063175 - A Novel and Improved Process for the Preparation of (S)-4-(4-Aminobenzyl)-2-Oxazolidinone.Link

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7099156, (S)-4-(4-Aminobenzyl)oxazolidin-2-one.Link

  • Chem-Impex International. (n.d.). (S)-4-(4-Aminobenzyl)-2-oxazolidinone Product Specifications.Link

  • Sigma-Aldrich. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Detail.Link

  • Google Patents. (2015). US9006453B2 - Process for preparation of zolmitriptan.Link

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YLD-OXZ-044 Status: Open Subject: Troubleshooting Low Yields & Purity in (S)-4-(4-aminobenzyl)oxazolidin-2-one Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical workflow in the preparation of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. Users frequently report yield losses at two specific bottlenecks: the cyclization of the amino alcohol and the final chemoselective reduction of the nitro group.

To maximize yield and preserve stereochemical integrity (E-E-A-T principle), this guide advocates for the Diethyl Carbonate (DEC) route over the traditional Phosgene/Triphosgene method. The DEC route avoids toxic reagents and, when optimized, boosts yields from ~41% (phosgene route) to >75% by driving equilibrium via azeotropic distillation.

The "Golden Route" Workflow

The following diagram outlines the optimized pathway and Critical Control Points (CCPs).

G Start (S)-4-Nitro-L-phenylalanine Step1 Step 1: Esterification (MeOH/SOCl2) Start->Step1 Inter1 Methyl Ester HCl Step1->Inter1 Quant. Step2 Step 2: Reduction (NaBH4/EtOH) Inter1->Step2 Inter2 (S)-4-Nitrophenylalaninol Step2->Inter2 CCP1: Temp Control Step3 Step 3: Cyclization (Diethyl Carbonate/K2CO3) Inter2->Step3 Inter3 (S)-4-(4-nitrobenzyl) oxazolidin-2-one Step3->Inter3 CCP2: EtOH Removal Step4 Step 4: Hydrogenation (Pd/C, H2) Inter3->Step4 Target (S)-4-(4-aminobenzyl) oxazolidin-2-one Step4->Target CCP3: Catalyst Poisoning

Caption: Optimized synthetic pathway highlighting Critical Control Points (CCP) for yield preservation.

Module 1: The Cyclization Bottleneck (Step 3)

The Issue: Traditional cyclization using phosgene or triphosgene often results in yields <50% due to difficult workups and polymerization side reactions. The Solution: Transition to a Diethyl Carbonate (DEC) mediated cyclization . This is an equilibrium process; success depends entirely on shifting the equilibrium by removing the byproduct (ethanol).

Protocol: Carbonate-Mediated Cyclization[1][2]
  • Reagents: (S)-4-nitrophenylalaninol (1.0 eq), Diethyl Carbonate (excess/solvent), K2CO3 (0.1–0.2 eq).

  • Conditions: 130–135°C (Reflux).

Diagnostic Checklist:

Symptom Probable Cause Corrective Action
Incomplete Conversion Ethanol accumulation in the reaction matrix. Install a Dean-Stark trap or fractional distillation head. You must distill off ethanol continuously to drive the reaction to completion.
Racemization Reaction temperature >140°C or excessive base. Maintain temperature strictly at 130–135°C. Use catalytic K2CO3 (do not exceed 0.2 eq).

| Solidification/Stalling | Product precipitating out of DEC. | Add a co-solvent like Toluene or Xylene to maintain solubility at reflux temperatures. |

Technical Insight: The reaction proceeds via a carbamate intermediate. If ethanol is not removed, the intermediate reverts to the starting amino alcohol. Unlike phosgene, which drives the reaction via HCl release (irreversible but toxic), DEC requires thermodynamic forcing.

Module 2: The Nitro Reduction (Step 4)

The Issue: The target molecule contains a free aniline and a cyclic carbamate (oxazolidinone). Aggressive reduction conditions can cleave the oxazolidinone ring (hydrogenolysis) or lead to over-reduction. The Solution: Controlled Catalytic Hydrogenation.

Protocol: Pd/C Hydrogenation[1][3][4]
  • Reagents: (S)-4-(4-nitrobenzyl)oxazolidin-2-one, 10% Pd/C (5-10 wt%), Methanol or Ethyl Acetate.

  • Conditions: H2 balloon (1 atm) or low pressure (30 psi), RT.

Troubleshooting Guide:

  • Q: My reaction is sluggish/stalled.

    • A: The amine product can poison the catalyst. Solution: Add a trace amount of acetic acid to the solvent to protonate the amine as it forms, preventing it from binding strongly to the Pd surface.

  • Q: I see ring-opened byproducts.

    • A: Avoid high pressures (>50 psi) and elevated temperatures. The benzylic C-N bond is susceptible to cleavage under forcing conditions. Stick to 1 atm H2 at Room Temperature.

Module 3: Purification & Isolation of the Polar Amine

The Issue: The product is an aniline derivative, making it polar and prone to oxidation ("tarring") during silica gel chromatography. The Solution: Avoid chromatography. Use Acid-Base Precipitation or Salt Formation .

Recommended Isolation Protocol (Self-Validating)
  • Filtration: Filter the hydrogenation mixture through Celite to remove Pd/C.

  • Solvent Swap: Evaporate Methanol; redissolve in Isopropanol (IPA) or Ethyl Acetate.

  • HCl Salt Formation (Optional but recommended for stability):

    • Cool the solution to 0–5°C.

    • Add HCl in dioxane or ether dropwise.

    • The hydrochloride salt of the target will precipitate as a white/off-white solid.

    • Yield Check: This method typically recovers >85% of the material and purges non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Can I start with (S)-Phenylalanine and nitrate it later? A: No. Nitration of (S)-4-benzyloxazolidin-2-one is dangerous and non-selective (ortho/para mixtures). It is strictly recommended to start with (S)-4-nitro-L-phenylalanine or its methyl ester. This guarantees the para-substitution pattern and avoids difficult isomer separations later [1].

Q2: Why is my optical rotation lower than the literature value? A: Racemization usually occurs at Step 2 (Amino Alcohol formation) if the temperature during NaBH4 reduction is not controlled, or Step 3 (Cyclization) if the reaction runs too hot (>140°C).

  • Validation: Check the optical rotation of your intermediate (S)-4-nitrophenylalaninol before cyclization. If it is low, the error is upstream.

Q3: The product turns brown upon drying. A: Anilines are oxidation-sensitive.

  • Fix: Dry the product in a vacuum oven at <50°C under a nitrogen bleed. Store the free base under inert gas (Argon/N2) in the dark. The HCl salt is significantly more stable.

References

  • Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.
  • Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Reagents." Source: Journal of the American Chemical Society. Context: Foundational mechanistic understanding of oxazolidinone formation and stability. URL:[Link]

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Source: Organic Syntheses.[1][2][3] Context: Provides standard handling and purification techniques for benzyl-substituted oxazolidinones. URL:[Link]

Sources

Troubleshooting low yield in oxazolidinone synthesis from amino alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-Oxazolidinone Synthesis from 1,2-Amino Alcohols

Ticket ID: OX-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction & Safety Protocol

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields, stalling reactions, or isolation difficulties in the cyclization of 1,2-amino alcohols to 2-oxazolidinones.

This transformation is deceptively simple. While the disconnection is obvious (inserting a carbonyl "staple" between the amine and alcohol), the practical execution often fails due to three specific pitfalls: competitive N-acylation stalling , moisture-induced reagent hydrolysis , or aqueous work-up losses .

⚠️ CRITICAL SAFETY WARNING:

  • Phosgene/Triphosgene: These generate HCl and phosgene gas in situ. All reactions must be performed in a well-ventilated fume hood with a caustic scrubber trap.

  • CDI (1,1'-Carbonyldiimidazole): Generates imidazole. While less toxic than phosgene, it is a sensitizer.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

Oxazolidinone_Troubleshooting Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC Decision1 Is Starting Material (SM) Remaining? CheckTLC->Decision1 SM_Yes Yes: Conversion Issue Decision1->SM_Yes SM Present SM_No No: Full Conversion Decision1->SM_No SM Absent ReagentCheck Check Reagent Stoichiometry (Is CDI/Triphosgene hydrolyzing?) SM_Yes->ReagentCheck Decision2 Is Intermediate Carbamate Visible (M+26 or M+Im)? SM_No->Decision2 SolventCheck Check Solvent Water Content (Dry Solvents Required) ReagentCheck->SolventCheck Int_Yes Yes: Cyclization Stalled Decision2->Int_Yes Intermediate Stuck Int_No No: Product Formed but Lost Decision2->Int_No Product Mass Visible HeatBase Increase Temp or Base Strength (Force O-acylation) Int_Yes->HeatBase Workup Aqueous Solubility Issue (Product lost in water layer) Int_No->Workup

Figure 1: Diagnostic logic for identifying the root cause of low yield in oxazolidinone synthesis.

Module 1: The Reagent "Hardware" (CDI vs. Triphosgene)

The choice of carbonyl source dictates the mechanism and the failure points.

Scenario A: Using CDI (1,1'-Carbonyldiimidazole)

The "Green" Reagent that hates water.

The Problem: You observe starting material remaining even after adding >1.5 equivalents of CDI, or the reaction stalls at the intermediate


-acyl imidazole/carbamate.

Root Cause Analysis:

  • Hydrolysis: CDI is extremely moisture-sensitive. If your solvent (THF, DCM) is "wet" (>50 ppm water), the CDI hydrolyzes to CO₂ and imidazole before it reacts with your amine.

  • The "Stalled" Intermediate: The amine reacts fast to form the

    
    -carbamoyl imidazole. However, the subsequent intramolecular attack by the hydroxyl group is slower. At Room Temperature (RT), this second step often fails, leaving you with an open-chain intermediate.
    

Troubleshooting Protocol:

  • Solvent Switch: Switch from THF or DCM to DMSO or DMF . Recent studies indicate that polar aprotic solvents like DMSO can boost yields from ~30% to >90% by stabilizing the polar transition state and improving the solubility of the intermediate [1].

  • The "Heat Kick": If the intermediate persists (checked via LCMS), heat the reaction to 60–80°C . The cyclization is endothermic compared to the initial N-acylation.

  • One-Pot Modification:

    • Dissolve Amino Alcohol in dry THF/DMSO.

    • Add 1.2 eq CDI at 0°C.

    • Stir 1h at RT (N-acylation).

    • Reflux for 2–4h (O-cyclization).

Scenario B: Using Triphosgene / Phosgene

The "Heavy Duty" Reagent that risks racemization.

The Problem: The reaction goes to completion, but the yield is low due to byproduct formation, or the product has racemized (if chiral).

Root Cause Analysis:

  • HCl Generation: Triphosgene generates 3 equivalents of phosgene, which releases HCl upon reaction. HCl can protonate the amine (deactivating it) or cause acid-catalyzed racemization at the

    
    -center.
    
  • Racemization: If the reaction gets too hot or acidic, the carbamate intermediate can undergo reversible ring-opening/closing or elimination, scrambling stereochemistry.

Troubleshooting Protocol:

  • Base Scavenger: You must use a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge HCl. Use at least 2.5 equivalents relative to the amino alcohol.

  • Temperature Control: Keep the addition phase at -78°C or 0°C . Only warm to RT after the phosgene addition is complete.

  • Inverse Addition: Add the triphosgene solution to the amine/base mixture slowly. This keeps the concentration of free phosgene low, preventing oligomerization.

Module 2: The "Software" (Reaction Conditions)

Comparative Reagent Table

FeatureCDITriphosgeneDiethyl Carbonate
Primary Failure Moisture sensitivity; Stalled cyclizationSafety; Racemization; OligomersLow reactivity; Requires high heat
Key Intermediate

-acyl imidazole
Carbamoyl chlorideCarbamate ester
Optimal Solvent DMSO [1], DMF, THF (reflux)DCM, Toluene (0°C)Neat or Toluene (Reflux)
Base Required? No (Imidazole acts as base)Yes (TEA/DIPEA)Yes (K₂CO₃/NaOEt)
Best For... Acid-sensitive substratesSterically hindered aminesLarge scale, "Green" chemistry
Module 3: Isolation (The "Black Hole")

The Problem: "My LCMS shows 95% conversion to product, but after work-up, I have 10% yield."

Root Cause: Small oxazolidinones (e.g., 2-oxazolidinone, 4-methyloxazolidin-2-one) are highly water-soluble . Standard aqueous work-ups (washing with water/brine) wash the product down the drain.

Troubleshooting Protocol:

  • Avoid Aqueous Work-up (If using CDI):

    • Evaporate the reaction solvent (THF/DCM) to dryness.

    • Resuspend the residue in Ethyl Acetate.

    • Wash quickly with a small volume of 1M HCl (to remove imidazole) and brine.

    • Better: Flash chromatography directly on the crude residue if the solvent was volatile.

  • Salting Out: If you must wash with water, saturate the aqueous layer with NaCl (solid) until no more dissolves. Extract with CHCl₃/Isopropanol (3:1) , not just Ethyl Acetate.

  • Continuous Extraction: For very polar oxazolidinones, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Frequently Asked Questions (FAQ)

Q: I see a "double mass" (Dimer) in my LCMS. What is it? A: This is likely the urea dimer. It happens when the intermediate carbamoyl chloride (in Triphosgene reactions) reacts with a second molecule of starting amine instead of the hydroxyl group.

  • Fix: Increase dilution (0.1 M) and ensure the reagent is added slowly to the amine, or use a slight excess of the carbonyl source.

Q: My chiral center scrambled. Why? A: You likely generated too much heat or acid.

  • Fix: Switch to CDI (neutral conditions) or ensure your Triphosgene reaction stays at 0°C with excess DIPEA. Avoid strong bases like NaH if your proton is labile [2].

Q: Can I use Diethyl Carbonate instead? It's cheaper. A: Yes, but it requires thermodynamic forcing. You will need a catalyst (like K₂CO₃) and heat (>100°C) to drive off the ethanol byproduct. This is not suitable for thermally sensitive substrates [3].

References
  • Raghunadha, A., et al. "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica, 2024, 16(2), 243-248.[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 77.

  • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.

  • Keyzers, R. A., et al. "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis." Scientific Reports, 2021.

Sources

Technical Support Center: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions & Impurity Profiles Reference ID: CAS 171550-12-2 (Zolmitriptan Intermediate E)

Executive Summary & Molecule Context[1][2][3][4][5][6]

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical chiral building block, primarily utilized in the synthesis of 5-HT1B/1D agonists like Zolmitriptan .[1] Its synthesis hinges on the delicate balance of reducing a nitro-aromatic precursor without compromising the integrity of the oxazolidinone ring or the chiral center at C4.

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Nitro Reduction (Accumulation of Hydroxylamine).

  • Oxazolidinone Ring Hydrolysis (Loss of yield during workup).

  • Racemization (Loss of enantiomeric excess).

The Nitro Reduction Bottleneck

Context: The conversion of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to the target amine is typically achieved via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl). The Haber mechanism dictates that this is a stepwise process, not a single jump.

Diagram 1: Reduction Pathway & Failure Points

This diagram illustrates the stepwise reduction and the specific divergence points where side reactions occur.

NitroReduction Nitro (S)-4-(4-nitrobenzyl) oxazolidin-2-one (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) *Critical Stall Point* Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (High pH / Low Catalyst Activity) Target (S)-4-(4-aminobenzyl) oxazolidin-2-one (TARGET) Hydroxyl->Target +2e-, +2H+ (Rate Limiting Step) Hydroxyl->Azoxy Condensation Azo Azo Dimer Azoxy->Azo Reduction

Caption: Mechanistic pathway of nitro reduction showing the critical hydroxylamine stall point and dimerization risks.[2]

Troubleshooting Guides (FAQ Format)

Ticket #01: "I have a persistent impurity at RRT 0.92-0.95 that won't disappear."

Diagnosis: Accumulation of the Hydroxylamine Intermediate (N-hydroxy-4-((S)-2-oxo-oxazolidin-4-ylmethyl)aniline). Root Cause: The reduction of the hydroxylamine to the amine is the rate-determining step. If the catalyst is poisoned or hydrogen pressure is insufficient, the reaction stalls here. Solution Protocol:

  • Catalyst Check: Ensure your Pd/C is unpoisoned. Sulfur traces from previous steps (e.g., if thio-reagents were used) will kill the catalyst.

  • Pressure/Temp: Increase H₂ pressure from 1 atm to 3-5 bar. Increase temperature slightly (to 40-50°C), but do not exceed 60°C to avoid ring hydrolysis.

  • Acidity: Hydroxylamine reduction is proton-dependent. Verify the solvent system is not basic.

Ticket #02: "The reaction mixture turned bright yellow/orange."

Diagnosis: Formation of Azoxy or Azo Dimers . Root Cause: Basic conditions or high localized concentrations of the Nitroso intermediate allow it to couple with the Hydroxylamine. Solution Protocol:

  • Concentration: Run the reaction more dilute (10-15 volumes of solvent).

  • Solvent Choice: Switch from pure Methanol to Ethyl Acetate/Methanol mixtures.

  • Avoid Base: Do not add inorganic bases (like K₂CO₃) during the hydrogenation step.

Ticket #03: "My product is water-soluble and yield is low after workup."

Diagnosis: Ring Hydrolysis (Opening of the oxazolidinone).[3][4] Root Cause: Oxazolidinones are cyclic carbamates. They are susceptible to hydrolysis under strongly basic (pH > 10) or strongly acidic (pH < 2) conditions, especially with heat. Solution Protocol:

  • Workup pH: Maintain workup pH between 4.0 and 8.0.

  • Quenching: If using chemical reduction (Fe/HCl), neutralize carefully with NaHCO₃, not NaOH, to avoid local pH spikes.

Impurity Profile & Data Summary

The following table summarizes the critical impurities you must monitor by HPLC.

Impurity NameStructure / OriginDetection (Approx)Mitigation Strategy
Impurity A Hydroxylamine (Incomplete reduction)RRT ~0.95Increase H₂ pressure; extend reaction time; fresh catalyst.
Impurity B Azoxy Dimer (Coupling side reaction)RRT > 1.5 (Late eluter)Avoid basic conditions; ensure rapid agitation.
Impurity C Amino-Alcohol (Ring Hydrolysis)RRT < 0.5 (Early eluter)Avoid strong acid/base workups; keep T < 50°C.
Impurity D (R)-Enantiomer (Racemate)Chiral HPLCCheck starting material (L-Phe) purity; avoid racemization during cyclization.

Standardized Protocol: Catalytic Hydrogenation

To minimize the side reactions described above, use this optimized protocol.

Reagents:

  • Precursor: (S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading relative to substrate.

  • Solvent: Methanol (15 volumes).

Procedure:

  • Charge: In an autoclave, charge the nitro-precursor and Methanol.

  • Inert: Purge with Nitrogen (3x) to remove Oxygen (prevents oxidative dimerization).

  • Catalyst: Add Pd/C carefully under Nitrogen flow.

  • Hydrogenation: Pressurize to 3-5 bar H₂ . Stir vigorously (mass transfer limited).

  • Temperature: Heat to 40°C .

  • Monitor: Check HPLC at 2 hours.

    • Pass Criteria: Nitro < 0.1%, Hydroxylamine < 0.5%.

    • If Hydroxylamine > 0.5%:, repressurize and continue for 2 hours.

  • Filtration: Filter warm through Celite to remove Pd/C.

  • Isolation: Concentrate under reduced pressure (Bath T < 45°C) to prevent thermal degradation.

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose your specific batch failure.

TroubleshootingTree Start Batch Analysis CheckHPLC Check HPLC Purity Start->CheckHPLC ImpurityCheck Identify Major Impurity CheckHPLC->ImpurityCheck Hydroxyl Peak @ RRT 0.95 (Hydroxylamine) ImpurityCheck->Hydroxyl Incomplete Red. Dimer Late Eluting / Colored (Azoxy/Azo) ImpurityCheck->Dimer Coupling Hydrolysis Low Yield / Polar Peak (Ring Open) ImpurityCheck->Hydrolysis Degradation Action1 Action: Increase H2 Pressure Check Catalyst Activity Hydroxyl->Action1 Action2 Action: Check pH (Too Basic?) Dilute Reaction Dimer->Action2 Action3 Action: Check Workup pH Lower Evaporation Temp Hydrolysis->Action3

Caption: Decision tree for identifying and resolving synthesis failures based on impurity profiles.

References

  • Zeneca Limited. (1995). Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[][2][6][1][7] US Patent 5,466,699. Link

  • BenchChem. (2024). Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone (Application Note). (Note: Contains upstream synthesis of the amine intermediate). Link

  • MDPI. (2023). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (General mechanisms for nitro reduction). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11356455, (S)-4-(4-Aminobenzyl)oxazolidin-2-one.Link

  • BOC Sciences. Product Information: (S)-4-(4-Aminobenzyl)-2-Oxazolidinone.[][2][6][1][7]

Sources

Optimization of reaction conditions for Zolmitriptan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Zolmitriptan Synthesis

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Introduction: The Art of the Indole

Welcome to the Technical Support Center for Zolmitriptan synthesis. As a Senior Application Scientist, I understand that the Fischer Indole synthesis is deceptively simple on paper but notoriously temperamental in the flask. Zolmitriptan (Zomig) presents a unique challenge: preserving the sensitive oxazolidinone ring and the dimethylamino side chain while forcing the formation of the indole core under harsh acidic conditions.

This guide moves beyond standard literature procedures to address the process phenomenology—why reactions fail, how impurities form, and how to engineer a robust, self-validating protocol.

Module 1: The Hydrazine Engine (Diazotization & Reduction)

The quality of your final indole is predetermined by the purity of your hydrazine intermediate. In situ generation is preferred to avoid isolating the toxic and unstable hydrazine hydrochloride.

Critical Protocol: Low-Temperature Diazotization

Objective: Convert (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one to its diazonium salt without racemization or phenol formation.

Optimized Parameters:

  • Temperature: Strict control at -5°C to 0°C . Exceeding 5°C risks hydrolysis to the phenol impurity.

  • Acid Stoichiometry: Maintain >2.5 eq. of HCl. Insufficient acid leads to triazene formation (coupling of diazonium salt with unreacted amine).

  • Nitrite Addition: Sub-surface addition is recommended to prevent NOₓ off-gassing.

The Reduction Dilemma: Stannous Chloride vs. Sodium Sulfite

We frequently receive tickets regarding "sticky solids" or "poor layer separation." This is almost always a downstream effect of the reduction agent choice.

ParameterMethod A: Stannous Chloride (

)
Method B: Sodium Sulfite (

)
Kinetics Rapid (< 1 hour).Slow (requires heating/time).[1]
Impurity Profile Generates tin salts (

"mud").
Cleaner organic profile, but high salt load.
Workup High Difficulty: Requires specific pH swings to purge tin.Medium: Requires high dilution to prevent precipitation.
Recommendation Preferred for Scale-up (if pH swing is mastered).Preferred for small-scale/medicinal chemistry.

Expert Insight: If using


, do not attempt a standard extraction. You must perform a pH Swing Workup :
  • Adjust pH to 7.0–8.0 to precipitate bulk tin hydroxides.

  • Filter the "tin cake" (use Celite).

  • Adjust filtrate pH to >11 to extract the hydrazine/indole base.

Module 2: Fischer Indole Cyclization

This is the thermodynamic bottleneck. The reaction requires high energy to form the C-C bond (sigmatropic rearrangement) but high acidity promotes degradation.

Troubleshooting Guide: The "Black Tar" Syndrome

Symptom: Reaction mixture turns dark black/brown; yield is <30%.[2][3] Root Cause: Polymerization of the acetal (4,4-diethoxy-N,N-dimethylbutylamine) or oxidative dimerization of the indole.

Corrective Action:

  • Acetal Dosing: Do not add the acetal all at once. Use a slow addition (dosing) over 1–2 hours at reflux temperature. This keeps the instantaneous concentration of the aldehyde equivalent low, favoring the bimolecular reaction with hydrazine over self-polymerization.

  • Solvent Switch: Replace traditional Acetic Acid/Water mixtures with aqueous HCl (pH ~1–2) . While counterintuitive, aqueous HCl at moderate dilution often suppresses the formation of "related compound" dimers better than organic co-solvents [1, 2].

Module 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision nodes in the synthesis and where specific impurities arise.

Zolmitriptan_Synthesis_Workflow Start Start: (S)-4-(4-aminobenzyl)- 1,3-oxazolidin-2-one Diazotization Step 1: Diazotization (-5°C, NaNO2, HCl) Start->Diazotization Impurity_Phenol Impurity Risk: Phenol (Hydrolysis >5°C) Diazotization->Impurity_Phenol Temp > 5°C Reduction Step 2: Reduction (SnCl2 vs Na2SO3) Diazotization->Reduction Controlled (<0°C) Hydrazine Intermediate: Hydrazine Hydrochloride Reduction->Hydrazine Cyclization Step 3: Fischer Indole Cyclization (Acetal + Reflux) Hydrazine->Cyclization Add Acetal Impurity_Dimer Impurity Risk: Dimers/Polymers (Fast Addition) Cyclization->Impurity_Dimer Bulk Addition Workup Step 4: pH Swing Isolation Cyclization->Workup Slow Addition Final Product: Zolmitriptan Workup->Final

Caption: Workflow logic for Zolmitriptan synthesis highlighting critical control points (CP) for impurity prevention.

Module 4: FAQ & Troubleshooting

Q1: My final product is an oil that refuses to crystallize. How do I isolate the solid?

A: Zolmitriptan base is notoriously difficult to crystallize directly from the reaction oil due to trapped impurities. Protocol:

  • Extract the crude base into Ethyl Acetate.

  • Do not evaporate to dryness. Instead, add a solution of Succinic Acid (or Oxalic acid) to form the salt.

  • The salt crystallizes readily from water/alcohol mixtures, rejecting the non-basic impurities (like unreacted acetal polymers).

  • Recrystallize the salt, then neutralize back to the free base if required. This "Salt Break" method is industry standard for Triptans [3].

Q2: I see a persistent impurity at RRT 0.85 in HPLC. What is it?

A: This is likely the Des-methyl impurity or the N-oxide , depending on your exact conditions.

  • Des-methyl: Often arises if the acetal starting material was degraded. Check the purity of 4,4-diethoxy-N,N-dimethylbutylamine.

  • N-Oxide: Arises from aggressive workup with peroxides or prolonged exposure to air in solution. Ensure your workup solvents are peroxide-free.

Q3: The SnCl2 reduction created a thick emulsion I cannot separate.

A: You are likely in the "pH danger zone" (pH 4–6) where Tin(II/IV) forms gelatinous hydroxides. Fix:

  • Add Celite (diatomaceous earth) to the emulsion.

  • Filter the entire mess through a sintered glass funnel.

  • Wash the cake with hot water.[1]

  • Adjust the filtrate pH to <2 (to dissolve tin) or >10 (to solubilize tin as stannate

    
    ), although >10 is risky for the oxazolidinone ring. The safest path is the pH 7–8 precipitation  mentioned in Module 1, followed by filtration [3].
    

Module 5: Experimental Protocol (Optimized One-Pot)

Note: This protocol assumes a 10g scale.

  • Diazotization: Charge 10g amine starting material into 50mL conc. HCl and 60mL water. Cool to -10°C. Add 3.2g

    
     in water dropwise. Stir 1h.
    
  • Reduction: Prepare a solution of 30g

    
     in 40mL conc. HCl. Cool to -10°C. Transfer the diazonium solution into the tin solution (inverse addition) to keep reducing agent in excess. Stir 2h, allowing to warm to 20°C.
    
  • Cyclization: Dilute with 100mL water. Heat to 90°C. Drip in 12g of 4,4-diethoxy-N,N-dimethylbutylamine over 45 mins. Reflux for 2h.

  • Workup: Cool to 20°C. Neutralize with NaOH to pH 7.5. Filter off tin salts.[1] Extract filtrate with Ethyl Acetate.[3]

References

  • Der Pharma Chemica. (2012). A cost effective and large-scale synthesis of Zolmitriptan. Retrieved from [Link][1][4]

  • Google Patents. (2012). US8143417B2 - Method for the preparation of zolmitriptan.
  • Google Patents. (2015). US9006453B2 - Process for preparation of zolmitriptan.
  • OMICS International. (2013). Isolation and Structural Elucidation of Novel Isomeric Process Related Impurities of Zolmitriptan. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1][2]

Ticket ID: #ZOL-INT-004 Subject: Troubleshooting Purity and Coloration Issues in (S)-4-(4-aminobenzyl)oxazolidin-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

You are likely contacting us because your isolation of (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) —a critical intermediate for Zolmitriptan —is yielding a product that is off-white, pink, or brown, or contains persistent starting material (nitro precursor).[1][2]

This guide addresses the three primary purification challenges:

  • Oxidative Instability: The aniline moiety is prone to oxidation, causing color degradation.

  • Incomplete Reduction: Separation of the unreacted nitro precursor.

  • Enantiomeric Purity: Maintaining the (S)-configuration during workup.

Part 1: Chemical Profile & Solubility Data

Use this data to calibrate your extraction and crystallization solvents.

ParameterSpecification / ValueOperational Note
Molecular Weight 192.21 g/mol
Melting Point 107–111 °CLower ranges (95–100 °C) indicate impurities or solvates.[1][2]
pKa (Aniline) ~4.6 (Conjugate Acid)Critical: Below pH 4, the molecule is water-soluble (cationic).[1][2] Above pH 6, it is organic-soluble (neutral).[1][2]
pKa (Oxazolidinone) ~12.5Avoid pH > 11 to prevent ring deprotonation or hydrolysis.[1][2]
Solubility (Neutral) DMSO, Methanol, Ethanol, THFGood solubility.[2]
Solubility (Water) Low (Neutral form)< 1 mg/mL at neutral pH.[1][2]
Key Impurity (S)-4-(4-nitrobenzyl)oxazolidin-2-oneNeutral at all pH levels.[1][2]
Part 2: Troubleshooting Guides
Issue 1: Product is Pink, Brown, or Violet

Diagnosis: This is classic aniline oxidation. The amino group at the para-position is electron-rich, making it susceptible to air oxidation, forming azo or quinoid impurities even at ppm levels.[1][2]

Resolution Protocol:

  • Degassing: All solvents (especially water and alcohols) must be degassed with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Antioxidant Wash: During the aqueous workup, add 0.5% w/v Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the aqueous layer. This acts as a scavenger for dissolved oxygen.[1]

  • Charcoal Treatment:

    • Dissolve crude solid in hot Methanol or Ethanol (50-60 °C).

    • Add Activated Carbon (5-10 wt%) .[1][2]

    • Stir for 30 minutes under inert atmosphere.

    • Filter hot through a Celite pad.[1]

    • Note: Do not prolong heating; thermal stress can induce further degradation.[1]

Issue 2: Persistent Nitro Impurity (Incomplete Reduction)

Diagnosis: The reduction (via Hydrogenation or Fe/HCl) stopped early. The nitro precursor has similar solubility to the product in organic solvents, making recrystallization difficult.

Resolution Protocol: The "pH Switch" Extraction This method utilizes the basicity of the amine to separate it from the non-basic nitro impurity.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (2x volumes).

    • Mechanism:[2][3][4][5] The Product (Amine) protonates and moves to the Aqueous Layer .[2]

    • Mechanism:[2][3][4][5] The Impurity (Nitro) remains neutral and stays in the Organic Layer .[2]

  • Separation: Discard the organic layer (contains nitro impurity).

  • Basification: Cool the aqueous layer to 0–5 °C. Slowly adjust pH to 8–9 using 20% NaOH or NH₄OH .

    • Precipitation: The product will precipitate as a white solid.

  • Recovery: Filter the solid or extract back into EtOAc if no precipitate forms (concentration dependent).

Issue 3: Low Enantiomeric Excess (Racemization)

Diagnosis: If the melting point is < 100 °C, you may have partial racemization (presence of R-isomer) or ring-opening hydrolysis.[1][2]

Resolution Protocol: Isopropanol (IPA) Recrystallization According to process patents (WO2004063175), IPA is the superior solvent for upgrading chiral purity.[1][2]

  • Solvent: Use Isopropanol (IPA) .[1]

  • Ratio: 5–10 volumes of IPA per gram of crude.

  • Process:

    • Heat to reflux until dissolved.[1]

    • Cool slowly to Room Temperature over 2 hours.

    • Chill to 0–5 °C for 1 hour.

  • Wash: Filter and wash the cake with cold IPA.

  • Drying: Vacuum dry at 50 °C.

Part 3: Visualized Workflows
Workflow A: The "pH Switch" Purification Logic

Use this workflow to remove non-basic impurities (Nitro precursor, catalyst ligands).

PurificationLogicStartCrude Reaction Mixture(Amine + Nitro Impurity)DissolveDissolve in Ethyl AcetateStart->DissolveAcidWashExtract with 1M HCl (pH < 2)Dissolve->AcidWashSep1Phase SeparationAcidWash->Sep1OrgLayerOrganic Layer(Contains Nitro Impurity)Sep1->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Product Salt -NH3+)Sep1->AqLayerBottom PhaseWasteDiscard to WasteOrgLayer->WasteBaseStepAdjust pH to 9(with NaOH/NH4OH)AqLayer->BaseStepPrecipProduct Precipitates(Free Base)BaseStep->PrecipFilterFiltration & WashPrecip->FilterFinalPure (S)-4-(4-aminobenzyl)oxazolidin-2-oneFilter->Final

Caption: Acid-Base "Switch" purification strategy separating the basic amine product from neutral nitro impurities.

Workflow B: Recrystallization Decision Tree

Use this to determine the correct solvent system based on impurity profile.

RecrystStartCrude Solid IsolatedCheckColorIs Product Colored?(Pink/Brown)Start->CheckColorYesColorMethanol + CharcoalHot FiltrationCheckColor->YesColorYesNoColorCheck Melting PointCheckColor->NoColorNoYesColor->NoColorMPCheckMP < 100°C?NoColor->MPCheckLowMPRecrystallize fromIsopropanol (IPA)MPCheck->LowMPYes (Impure)HighMPWash with coldIPA/EtherMPCheck->HighMPNo (Pure)FinalFinal Drying(50°C Vacuum)LowMP->FinalHighMP->Final

Caption: Decision matrix for upgrading purity via crystallization solvents.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Not recommended as a primary solvent. While the compound is sparingly soluble in water, the high boiling point of water makes drying difficult, and prolonged exposure to hot water can lead to hydrolysis of the oxazolidinone ring (opening to the amino-alcohol). Use Isopropanol or Ethanol instead.[1]

Q: I used Iron (Fe/HCl) for reduction and the product is gray. How do I remove it? A: The gray color indicates residual iron fines.

  • Dissolve the crude product in Methanol .

  • Add Celite (diatomaceous earth) .

  • Filter through a packed Celite bed.[1]

  • If color persists, treat the methanolic solution with EDTA (disodium salt) to chelate dissolved iron before filtering.[1]

Q: What is the maximum temperature for drying? A: Do not exceed 60 °C . The amine is sensitive to thermal oxidation. We recommend vacuum drying at 45–50 °C for 12–24 hours.[1]

Q: How do I store the purified material? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Long-term exposure to air will cause the surface to turn pink.[1][2]

References
  • Patent: Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1. (2004).[1][2] Describes the specific Isopropanol (IPA) crystallization and synthesis route.

  • Compound Data: Zolmitriptan Related Compound G ((S)-4-(4-Aminobenzyl)oxazolidin-2-one).[1][2][5] USP Reference Standards.[1][6][7][8] Provides analytical standards and impurity thresholds. [1][2]

  • Chemical Safety: (S)-4-(4-Aminobenzyl)-2-oxazolidinone Safety Data Sheet. PubChem CID 7099156.[1] [1][2]

  • Synthesis Context: Method for the preparation of zolmitriptan.[9] US Patent 8143417B2.[1] Details the downstream use of the intermediate and diazotization risks.

Technical Support Center: Purification of (S)-4-(4-aminobenzyl)oxazolidin-2-one

[1][2]

Impurity Profiling & Diagnostics[1][2]

Before initiating purification, it is critical to identify the nature of the contamination. This intermediate is a primary building block for Zolmitriptan; therefore, its purity directly impacts the enantiomeric excess (ee) and color profile of the final API.[1]

Common Impurity Matrix
Impurity TypeLikely IdentityOrigin / CauseDiagnostic Sign
Precursor (S)-4-(4-nitrobenzyl)oxazolidin-2-oneIncomplete hydrogenation/reduction.[2][1]Yellow color; distinct spot on TLC (lower polarity than amine).[2][1]
Oxidation Azo/Azoxy dimers; Quinone iminesAir oxidation of the aniline moiety.[1]Pink, brown, or black discoloration.[2][1]
Enantiomer (R)-4-(4-aminobenzyl)oxazolidin-2-oneRacemization during precursor synthesis or impure starting material (L-Phenylalanine).[2][1]Low melting point; chiral HPLC failure.
Inorganic Palladium / Tin / IronResidual reduction catalysts (Pd/C, SnCl₂, Fe).[2][1]Gray ash residue; color fails to improve with recrystallization.[2][1]

Troubleshooting Guides

Issue A: "My product contains 5-10% starting material (Nitro impurity)."

Diagnosis: The reduction of the nitro group was incomplete. Because the nitro precursor and the amine product share the oxazolidinone core, they can co-crystallize, making simple recrystallization inefficient.

Solution: Chemoselective Acid-Base Extraction This method exploits the basicity of the aniline nitrogen (pKa ~4.[2][1]6) versus the non-basic nature of the nitro group.[1]

Workflow Logic:

  • Acid Phase: The amine protonates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and becomes water-soluble.[2] The nitro impurity remains neutral and water-insoluble (or organic-soluble).[2][1]
    
  • Filtration/Extraction: Remove the nitro impurity while the product is trapped in the aqueous phase.[1]

  • Base Phase: Neutralize the acid to regenerate and precipitate the pure amine.[2][1]

Issue B: "The product turns pink or brown upon drying."

Diagnosis: Aniline derivatives are highly susceptible to auto-oxidation, forming colored quinoid or azo species.[2][1] This is accelerated by trace metals or light.[2][1]

Solution: Antioxidant-Assisted Recrystallization [2][1]

  • Solvent: Use Isopropanol (IPA) or Methanol .[2][1] Avoid ketones (acetone) which can form Schiff bases with the amine.[2][1]

  • Additive: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the recrystallization solvent during the heating phase.

  • Atmosphere: Perform filtration and drying under a Nitrogen blanket.[2][1]

Issue C: "The melting point is low (below 107°C)."

Diagnosis: Likely enantiomeric contamination (presence of R-isomer) or solvent occlusion.[2][1] Solution:

  • Chiral Enrichment: Recrystallize from Ethanol/Water (9:1) . The racemate often has different solubility characteristics than the pure enantiomer.[1]

  • Drying: Ensure drying at 50°C under vacuum for >12 hours to remove lattice-bound solvents.

Standard Operating Procedures (Protocols)

Protocol 1: Acid-Base Purification (Removal of Nitro Impurity)

Use this protocol if HPLC indicates >1% Nitro precursor.[2][1]

Reagents:

  • Hydrochloric Acid (1M)[2][1]

  • Ethyl Acetate (EtOAc)[2][1]

  • Sodium Hydroxide (20% w/v) or Ammonium Hydroxide[2][1]

  • Activated Carbon (Charcoal)[2][1]

Step-by-Step:

  • Dissolution: Suspend the crude solid (10 g) in 1M HCl (100 mL) . Stir for 30 minutes at room temperature.

    • Checkpoint: The amine should dissolve.[2][1] If the solution remains cloudy, this is likely the nitro impurity or inorganic salts.

  • Wash (Organic): Add EtOAc (50 mL) to the acidic aqueous mixture. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel.

    • Top Layer (Organic): Contains Nitro impurity and non-basic byproducts.[2][1] Discard (or save for recovery).

    • Bottom Layer (Aqueous): Contains the target Amine product (protonated).[2][1] Keep .

  • Polishing: Return aqueous layer to the flask. Add Activated Carbon (0.5 g) . Stir for 15 minutes to absorb color bodies. Filter through Celite.[2][1]

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 20% NaOH (or

    
    ) dropwise with stirring until pH reaches 10-11.
    
    • Observation: A white to off-white solid will precipitate.[2][1]

  • Isolation: Filter the solid. Wash with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2] Dry under vacuum at 50°C.[2][1][3]
    
Protocol 2: Recrystallization (Final Polishing)

Use this for removing color and trace impurities.[2][1]

  • Solvent: Heat Isopropanol (IPA) to near boiling.

  • Dissolution: Add crude amine slowly until saturation is reached.

  • Hot Filtration: If particulates remain, filter quickly while hot.[2][1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Collection: Filter crystals and wash with cold IPA.

Visualizing the Workflow

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the chemoselective separation of the amine from the nitro impurity.[1]

PurificationLogicCrudeCrude Mixture(Amine + Nitro + Salts)AcidTreatAdd 1M HCl (aq)pH < 2Crude->AcidTreatExtractionWash with Ethyl AcetateAcidTreat->ExtractionSepFunnelPhase SeparationExtraction->SepFunnelOrgLayerOrganic Layer(Contains Nitro Impurity)SepFunnel->OrgLayerNitro staysin OrganicAqLayerAqueous Layer(Contains Protonated Amine)SepFunnel->AqLayerAmine staysin AqueousWasteWasteOrgLayer->WasteDiscardBasifyAdd NaOH to pH > 10(Deprotonation)AqLayer->BasifyPrecipPrecipitation of Pure AmineBasify->Precip

Caption: Chemoselective separation exploiting the basicity of the aniline group.[2][1]

Diagram 2: Impurity Origin Pathways

Understanding where impurities come from helps in preventing them upstream.[2][1]

ImpurityOriginsPrecursor(S)-4-(4-nitrobenzyl)oxazolidin-2-oneReactionReduction(H2/Pd-C or SnCl2)Precursor->ReactionTarget(S)-4-(4-aminobenzyl)oxazolidin-2-oneReaction->TargetCompleteConv.Imp_NitroImpurity: Unreacted Nitro(Yellow)Reaction->Imp_NitroIncompleteConv.Imp_MetalImpurity: Residual Metal(Gray Ash)Reaction->Imp_MetalPoor FiltrationImp_OxImpurity: Azo/Oxidation(Pink/Brown)Target->Imp_OxAir/LightExposure

Caption: Origin mapping of common impurities during the reduction synthesis step.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: No. Primary amines can react with acetone (a ketone) to form imines (Schiff bases).[2][1] This introduces a new impurity. Stick to alcohols (Methanol, Ethanol, Isopropanol) or esters (Ethyl Acetate).[2][1]

Q: My product is grey even after recrystallization. Why? A: This indicates residual metal (Pd from hydrogenation or Sn/Fe from chemical reduction).[2][1] Recrystallization rarely removes colloidal metals.[2][1]

  • Fix: Dissolve the product in dilute HCl, treat with activated carbon, filter through a tight pad of Celite, and then re-precipitate with base.[1]

Q: What is the storage stability of this intermediate? A: It is stable at room temperature if kept dry and away from light.[1] However, long-term storage (>3 months) should be at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent "pinking" (oxidation).[2][1]

Q: Does the pKa of the oxazolidinone ring interfere with the acid extraction? A: No. The oxazolidinone NH has a pKa of approximately 12.0–12.5 [1].[1] It is non-basic and will not protonate at pH 1-2.[2][1] Only the aniline NH2 (pKa ~4.[2][1]6) protonates, ensuring high selectivity during the acid wash.[2][1]

References

  • ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and pKa Data.Link[2][1]

  • USP-NF. Zolmitriptan Monograph: Organic Impurities (Impurity E).Link[2][1]

  • Google Patents. Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone (WO2004063175A1).[2][1]Link[2][1]

  • PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary.Link[2][1]

Technical Support Center: TLC Monitoring of (S)-4-(4-aminobenzyl)oxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-AM-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist Context: Synthesis of Rivaroxaban Precursor via Nitro-Reduction[1]

Executive Summary

You are monitoring the reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to (S)-4-(4-aminobenzyl)oxazolidin-2-one . This transformation involves a significant change in polarity and hydrogen-bonding capability. The conversion of the nitro group (


) to a primary amine (

) creates a "tailing" risk on standard silica gel due to interaction with acidic silanol groups.

This guide provides a self-validating TLC protocol designed to distinguish the starting material (SM) from the product (Prod) while mitigating amine-silica interactions.[1]

Part 1: The Baseline Protocol (SOP)[1]

Do not rely on generic solvent systems.[1] The oxazolidinone ring combined with a free aniline requires a specific polarity window.

Stationary Phase
  • Material: Silica Gel 60 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Aluminum or Glass backed).
    
  • Activation: If using older plates, heat at 105°C for 30 mins to remove adsorbed moisture, which exacerbates amine streaking.

Mobile Phase Optimization

The product is significantly more polar and basic than the starting material.

SystemComposition (v/v)PurposeExpected ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Product)
System A (Standard) DCM : MeOH (95:5)Routine Monitoring0.25 – 0.35
System B (Anti-Tailing) DCM : MeOH :

(90:10:1)
High-Resolution / Streaking issues0.40 – 0.50
System C (Non-Polar) EtOAc : Hexane (80:20)Monitoring SM consumption< 0.10 (Baseline)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: System A is usually sufficient for quick checks. If the product spot looks like a "comet" (streaking), switch immediately to System B. The ammonia neutralizes the silica surface.

Visualization Workflow

This molecule allows for dual-validation. You must use both UV and a chemical stain to confirm identity.[1]

  • Step 1: UV (254 nm): Both SM and Prod have aromatic rings and will quench fluorescence (appear as dark spots).[1]

  • Step 2: Ninhydrin Stain: Specific for the Product (primary amine).[1]

    • Result: SM = No Change / Faint Yellow. Prod = Distinct Red/Purple.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product spot is streaking badly, making it hard to determine the . Is the reaction dirty?

Diagnosis: Likely not dirty. This is "Amine Tailing." The basic amino group (


) is hydrogen-bonding with the acidic protons of the silica gel silanols (

). The Fix:
  • Modify Eluent: Add 1% Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or 1% Ammonium Hydroxide (
    
    
    
    ) to your mobile phase.
  • Pre-treat Plate: Run the blank plate in the eluent with base once before spotting your compound. This "deactivates" the silica.

Q2: I see the Starting Material (Nitro) spot disappear, but the Product (Amine) spot is stuck on the baseline.

Diagnosis: The solvent system is too non-polar. The amine product forms strong intermolecular H-bonds. The Fix:

  • Switch from EtOAc/Hexane based systems to DCM/MeOH .

  • The oxazolidinone ring is polar; the amine adds significant polarity. You need the protic solvent (MeOH) to disrupt the interaction with the silica.

Q3: The reaction seems complete by UV, but Ninhydrin shows no color.

Diagnosis: False Positive or Decomposition.[1]

  • Acidity: If your reaction mixture is acidic (e.g., from an HCl workup or reduction using SnCl2/HCl), the amine is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Ammonium salts do not react well with Ninhydrin and are extremely polar (stuck on baseline).
    
  • The Fix: Spot the reaction mixture, then over-spot with a drop of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    on the plate before developing. This frees the base.
    
Q4: How do I monitor the chiral purity (S-isomer vs R-isomer)?

Diagnosis: Stop. You cannot determine enantiomeric excess (ee%) using standard silica TLC.[1] The Fix:

  • TLC is for chemical purity only (Reaction completion).[1]

  • For chiral purity, you must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or polarimetry.[1]

Part 3: Visualization Logic & Workflow

The following diagrams illustrate the decision-making process for monitoring this specific synthesis.

Diagram 1: The Monitoring Decision Tree

This workflow ensures you do not get false negatives from the reduction reaction.[1]

MonitoringWorkflow Start Sample Reaction Aliquot Spot Spot on Silica Plate (Co-spot with SM) Start->Spot Elute Elute in DCM:MeOH (95:5) Spot->Elute UV Visualize UV (254nm) Elute->UV Decision1 Is SM (High Rf) visible? UV->Decision1 Incomplete Reaction Incomplete Continue Heating/H2 Decision1->Incomplete Yes CheckProd Check Product Spot (Lower Rf) Decision1->CheckProd No Stain Dip in Ninhydrin & Heat CheckProd->Stain Result Product turns RED/PURPLE? (SM stays colorless) Stain->Result Success Reaction Complete Proceed to Workup Result->Success Yes Fail False Positive (Possible Decomposition) Result->Fail No

Caption: Logical workflow for confirming the reduction of the nitro group to the amine.

Diagram 2: Solvent Selection Triangle

Balancing polarity and tailing for amino-oxazolidinones.[1]

SolventLogic Nitro Starting Material (Nitro) Non-Polar Solvent1 Hexane/EtOAc Moves Nitro Amine stuck Nitro->Solvent1 High Rf Solvent2 DCM/MeOH Moves Amine Good Separation Nitro->Solvent2 Very High Rf Amine Product (Amine) Polar & Basic Amine->Solvent1 Baseline Amine->Solvent2 Rf ~0.3 Solvent3 DCM/MeOH + NH4OH Fixes Tailing Best Resolution Amine->Solvent3 Sharp Spot

Caption: Eluent selection strategy based on the polarity shift from Nitro to Amine.

References

  • Synthesis of Rivaroxaban Intermediates

    • Title: Method for Preparing Rivaroxaban Intermediate.[1][2][3][4]

    • Source: WIPO (WO2020181860).[1]

    • URL:[Link][1]

  • TLC Visualization of Amines

    • Title: TLC Stains and Visualization Methods (Ninhydrin Protocols).[1][5]

    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

  • General Oxazolidinone Synthesis

    • Title: A novel and an improved process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1]

    • Source: Google Patents (WO2004063175A1).[1]

    • URL
  • Troubleshooting Amine Chromatography

    • Title: Pharmaceutical Applications of TLC (Handling basic compounds).[1][6]

    • Source: Chromatographic Science Series.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Nitro Group Reduction in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization, Chemoselectivity, and Stereochemical Retention Operator: Senior Application Scientist

Diagnostic Triage: What is failing in your reaction?

Before altering your protocol, identify the specific failure mode using the table below.

SymptomProbable Root CauseImmediate Action
Loss of Enantiomeric Excess (ee) Base-catalyzed enolization of the nitroalkane or imine intermediate by the product amine.Acidify: Add 1.0–1.1 eq. of Methanesulfonic acid (MsOH) or HCl to trap the amine as a salt.
Dehalogenation (Cl/Br/I loss) Pd/C is too active; oxidative addition into the C-X bond is competing with NO₂ reduction.Switch Catalyst: Move to sulfided Platinum (Pt(S)/C) or add a poison (e.g., morpholine).
Incomplete Conversion / Stalling Accumulation of hydroxylamine intermediate (

); catalyst poisoning.
Promoter: Add 1–5 mol% Vanadium(IV) oxide acetylacetonate [VO(acac)₂].
Formation of Azo/Azoxy Dimers Condensation of nitroso and hydroxylamine intermediates under basic conditions.[1]Dilution & Temp: Lower concentration; ensure rapid H₂ uptake (increase pressure/stirring).

Critical Troubleshooting Modules

Module A: Preserving Chirality (The "Autocatalytic" Trap)

The Issue: Nitro reduction itself is not inherently racemizing. However, the product amine is basic. If your chiral center has an acidic proton (e.g.,


-chiral nitroalkanes), the generated amine will deprotonate the substrate, leading to enolization and racemization.

The Fix: The Acid-Trap Strategy Do not run these hydrogenations under neutral conditions. You must neutralize the amine in situ.

  • Protocol Adjustment: Add 1.0 equivalent of a mineral acid (HCl) or organic acid (Methanesulfonic acid) relative to the nitro substrate.

  • Mechanism: The acid protonates the amine immediately upon formation (

    
    ), removing its basicity and preventing the retro-Henry or enolization pathways.
    
  • Catalyst Note: Pt/C is generally preferred over Pd/C for labile stereocenters as it operates well under acidic conditions where Pd may agglomerate or leach.

Module B: Chemoselectivity (The Halogen Challenge)

The Issue: Standard Pd/C is excellent for dehalogenation. If your scaffold contains Ar-Cl, Ar-Br, or Ar-I, Pd/C will strip them off, often faster than it reduces the nitro group.

The Fix: Sulfided Platinum (Pt(S)/C) Sulfided platinum is the industry standard for this specific problem. The sulfur acts as a permanent poison that occupies the high-energy sites required for C-X bond insertion but leaves the sites active for N-O bond reduction.

  • Alternative: If Pt(S)/C is unavailable, use Pd/C doped with 0.5 eq. of Vanadium or add diphenylsulfide (0.1 eq) to the reaction mixture to "poison" the Pd in situ.

Module C: Safety (Hydroxylamine Accumulation)

The Issue: The reduction proceeds via


.[2] The final step (

) has the highest activation energy. If the reaction is run at low pressure or low temperature to "be gentle," hydroxylamine builds up.
  • Danger: Aryl hydroxylamines are thermally unstable. Upon workup or distillation, they can disproportionate violently.

  • Detection: Monitor reaction by HPLC. If the "intermediate" peak persists, do not heat .

  • Resolution: Add a Vanadium promoter (VO(acac)₂) which specifically catalyzes the disproportionation/reduction of the hydroxylamine to the amine.

Visualization: The Reduction Pathway & Failure Points

The following diagram illustrates the stepwise reduction and where specific side-reactions (dimerization, racemization) branch off.

NitroReduction cluster_legend Critical Control Points Nitro Nitro Compound (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Amine Chiral Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation Racemate Racemic Mixture (Loss of ee) Amine->Racemate Base Catalyzed Enolization Note1 Accumulation of Hydroxylamine requires Vanadium promoter Note2 Amine product triggers racemization (Acidify to fix)

Caption: Stepwise hydrogenation pathway. Note that the Hydroxylamine -> Amine step is rate-limiting; stalling here causes accumulation of unstable intermediates. The product amine can catalyze racemization of the starting material.

Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Reduction (Halogen-Safe)

For substrates containing Cl, Br, I, or Nitriles.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2–5 wt% relative to substrate.

  • Solvent: Methanol or THF (Avoid Ethanol if transesterification is a risk).

  • Concentration: 0.1 M to 0.5 M.

  • Conditions: 5–10 bar

    
    , 25°C. Do not heat  initially.
    
  • Procedure:

    • Purge reactor with

      
       (3x).
      
    • Purge with

      
       (3x).
      
    • Stir at >1000 rpm (mass transfer is critical).

    • Monitor

      
       uptake. If uptake slows before theoretical volume, add 1 mol% 
      
      
      
      .
  • Workup: Filter catalyst over Celite under inert atmosphere (catalyst may be pyrophoric).

Protocol B: Chiral Retention Reduction (Racemization-Safe)

For substrates with labile stereocenters.

  • Catalyst: 5% Pt/C or 5% Pd/C (unpoisoned).

  • Additive: Methanesulfonic acid (1.1 eq) OR HCl in Dioxane (1.1 eq).

  • Solvent: Methanol.

  • Conditions: 1–5 bar

    
    , 0°C to 20°C. Keep temperature low.
    
  • Procedure:

    • Dissolve substrate and acid before adding catalyst.

    • Run hydrogenation until uptake ceases.

    • Post-Reaction: The product will be the amine salt.

    • Free-basing: Neutralize carefully with

      
       at 0°C during workup to minimize racemization during isolation.
      

Frequently Asked Questions (FAQs)

Q: Why is my reaction stopping at 66% conversion? A: You likely have hydroxylamine accumulation. The reduction of


 to 

consumes 2 moles of

. The final reduction to amine requires the 3rd mole.[1] If the catalyst is poisoned or the pressure is too low, it stops at the hydroxylamine. Fix: Add a Vanadium promoter or increase temperature slightly (only if thermal stability is confirmed).

Q: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of


 gas? 
A:  Yes, but be careful. Formate decomposes to 

and

. The

can temporarily acidify the media (good for chirality), but rapid gas evolution can be hard to control at scale. For halogenated substrates, use Hydrazine Hydrate with Pd/C at 40°C; this is often more chemoselective than

gas.

Q: My Pt(S)/C is not working. It's too slow. A: Sulfided catalysts are inherently less active than pure Pd/C. You must increase the pressure (up to 20 bar) or temperature (up to 50°C). If you cannot heat due to chirality, increase the catalyst loading to 10 wt%.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Lippincott, M., et al. "Development of a Scalable Process for the Chemoselective Hydrogenation of a Nitroarene." Organic Process Research & Development, 2014.

  • Studer, M., et al. "Modulating the Hydroxylamine Accumulation in the Hydrogenation of Substituted Nitroarenes using Vanadium-Promoted RNi Catalysts."[3] Advanced Synthesis & Catalysis, 2001.

  • Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes: A Review." Organic Process Research & Development, 2011.

Sources

Chiral Auxiliary Support Center: Preventing Racemization in Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Maintaining Optical Purity During Evans Auxiliary Workflows Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Chiral Auxiliary Support Center. You are likely here because you have observed an erosion of enantiomeric excess (ee) in your final product. In asymmetric synthesis using Evans oxazolidinones, racemization is rarely a random event; it is a deterministic failure of the reaction conditions to suppress competing pathways.

This guide isolates the three critical "Failure Nodes" where stereochemical integrity is lost: Acylation , Enolization , and Cleavage .

Module 1: The Acylation Step (The Hidden Trap)

User Complaint: "My final product has low ee, but I used a commercially pure auxiliary. Where did the other enantiomer come from?"

Root Cause Analysis: The most common source of racemization occurs before the asymmetric reaction even begins. When coupling a chiral carboxylic acid to the auxiliary using standard acid chloride conditions (e.g., Acid Chloride + Et


N), the base can deprotonate the 

-proton of the acid chloride. This generates a ketene intermediate , which is achiral. Subsequent attack by the auxiliary on the ketene generates a racemic imide.
The Solution: Mixed Anhydride Method (Pivaloyl Chloride/LiCl)

To prevent ketene formation, you must avoid the "Acid Chloride + Weak Base" combination. The industry-standard protocol utilizes a mixed anhydride activated by Lithium Chloride (LiCl).

Why it works:

  • Suppression of Ketenes: Pivaloyl chloride forms a mixed anhydride with your substrate. The bulky tert-butyl group prevents attack on the wrong carbonyl.

  • LiCl Activation: LiCl coordinates to the mixed anhydride, increasing its electrophilicity. This allows the acylation to proceed at lower temperatures and with milder bases, bypassing the high-energy barrier that leads to ketene formation.

Standard Operating Procedure (SOP-01): Mixed Anhydride Coupling

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Evans Auxiliary (1.0 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Lithium Chloride (LiCl) (1.1 equiv) - Critical: Must be anhydrous/flame-dried.

  • THF (0.2 M concentration)

Protocol:

  • Drying: Flame-dry LiCl in the reaction flask under high vacuum until it is a free-flowing powder. Backfill with Argon.

  • Solvation: Add dry THF, the carboxylic acid, and Et

    
    N. Cool to -20°C .
    
  • Activation: Add pivaloyl chloride dropwise. Stir for 30–45 minutes. Checkpoint: A white precipitate (Et

    
    N·HCl) should form.
    
  • Coupling: Add the oxazolidinone auxiliary and allow the mixture to warm to room temperature slowly.

  • Workup: Quench with 0.5 M HCl.

Visualizing the Failure Mode:

AcylationLogic Start Start: Acylation Method Select Method Start->Method AcidCl Acid Chloride + Base Method->AcidCl High Risk MixedAnh Mixed Anhydride (PivCl/LiCl) Method->MixedAnh Recommended Ketene Ketene Intermediate (Achiral) AcidCl->Ketene Base deprotonates alpha-proton Direct Direct Nucleophilic Attack MixedAnh->Direct LiCl activates carbonyl Racemic Racemic Product (Failure) Ketene->Racemic Pure Optically Pure Product (Success) Direct->Pure

Figure 1: Decision tree showing the high risk of ketene formation in standard acid chloride protocols versus the safety of the Mixed Anhydride route.

Module 2: The Enolization Step (The Leak)

User Complaint: "I am seeing diastereomers in my NMR. The reaction didn't go to completion, or the selectivity is lower than reported."

Root Cause Analysis: Racemization (or epimerization) here is often due to proton exchange between the formed enolate and the starting imide or the conjugate acid of the amine base. If the enolization is not quantitative or if the temperature rises, the stereocenter can scramble.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Diastereomeric Ratio (dr) Incomplete EnolizationEnsure LiHMDS or NaHMDS is fresh. Titrate your base.
Starting Material Remaining Enolate Proton ExchangeUse 1.1–1.2 equiv of base. Never use <1.0 equiv.
Epimerization of Product Temperature too highMaintain -78°C strictly during enolate formation.

Technical Insight: For Evans alkylations, the Z-enolate is required for high selectivity. This is formed kinetically using LiHMDS or NaHMDS.

  • Critical Parameter: The internal temperature must not exceed -70°C during base addition.

  • Self-Validation: If using TiCl

    
     (for Aldol), observe the color change. The formation of the titanium enolate usually results in a distinct color shift (often yellow/orange to dark red), confirming the complexation.
    
Module 3: The Cleavage Step (The Finish Line)

User Complaint: "I made the chiral compound, but when I hydrolyzed the auxiliary, I lost the stereocenter."

Root Cause Analysis: Using standard hydroxide bases (LiOH, NaOH) to cleave the auxiliary is risky. The hydroxide ion is highly basic (pKa ~15.7) and can deprotonate the


-position of your newly formed product, leading to epimerization. Furthermore, hydroxide is not sufficiently selective and may attack the endocyclic carbonyl (the carbamate), destroying the expensive auxiliary.
The Solution: Lithium Hydroperoxide (LiOOH)

The gold standard for cleavage is LiOOH , generated in situ from LiOH and H


O

.

Why it works:

  • The Alpha Effect: The hydroperoxide anion (HOO

    
    ) is significantly more nucleophilic than hydroxide due to the repulsion of lone pairs on adjacent oxygen atoms (the alpha effect).
    
  • Lower Basicity: The pKa of H

    
    O
    
    
    
    is ~11.6, making HOO
    
    
    much less basic than HO
    
    
    . It cleaves the imide bond faster than it can deprotonate the stereocenter.
Standard Operating Procedure (SOP-02): LiOOH Hydrolysis

Reagents:

  • Substrate (N-acyl oxazolidinone)[1]

  • LiOH (2.0 equiv)

  • H

    
    O
    
    
    
    (30% aq, 4.0 equiv)
  • THF/Water (3:1 mixture)

Protocol:

  • Dissolution: Dissolve the substrate in THF/Water at 0°C .

  • Reagent Prep: Add H

    
    O
    
    
    
    to the reaction mixture first.
  • Initiation: Add LiOH slowly. Note: The order is important to generate LiOOH immediately.

  • Monitoring: Stir at 0°C. Monitor by TLC. Most reactions complete in <1 hour.

  • Quench (Critical): Quench with aqueous Sodium Sulfite (Na

    
    SO
    
    
    
    )
    and Sodium Bicarbonate.
    • Why Sulfite? You must reduce the excess peroxide before extraction to prevent forming peracids or causing explosions during workup.

Visualizing the Cleavage Pathway:

CleavageLogic Substrate Chiral Imide Product Reagent Choose Reagent Substrate->Reagent LiOH LiOH (Hydroxide) Reagent->LiOH LiOOH LiOOH (Hydroperoxide) Reagent->LiOOH PathA High Basicity (pKa > 15) Epimerization Risk LiOH->PathA PathB High Nucleophilicity (Alpha Effect) Low Basicity (pKa ~11) LiOOH->PathB ResultA Racemized Acid + Damaged Auxiliary PathA->ResultA ResultB Pure Chiral Acid + Recovered Auxiliary PathB->ResultB

Figure 2: Comparison of cleavage reagents. LiOOH provides a kinetic advantage via the alpha effect, protecting the stereocenter.

Frequently Asked Questions (FAQ)

Q: Can I recycle the Evans Auxiliary? A: Yes. If you use the LiOOH cleavage method, the oxazolidinone ring remains intact. After the workup, the auxiliary will be in the organic layer (if the product acid is in the basic aqueous layer) or can be separated via chromatography. Recycled auxiliaries typically retain >99% purity.

Q: Why do I need to flame-dry the LiCl? It's just a salt. A: LiCl is extremely hygroscopic. Any water present will hydrolyze the pivaloyl chloride or the mixed anhydride, stopping the acylation and leaving you with unreacted auxiliary.

Q: I am using a Valine-derived auxiliary and yields are low. Why? A: Valine auxiliaries are sterically hindered (isopropyl group). While this provides excellent selectivity, it slows down the acylation. Ensure you allow the acylation step (Module 1) to warm to room temperature and extend reaction times if necessary.

References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Ager, D. J., et al. (1996).[2] "A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries." Aldrichimica Acta. (Describes the LiCl/Pivaloyl Chloride method).

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses.

Sources

Technical Support Center: Efficient Oxazolidinone Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-CAT-2024 Subject: Catalyst Selection & Process Optimization for Oxazolidinone Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Oxazolidinones are privileged scaffolds in medicinal chemistry (e.g., Linezolid) and asymmetric synthesis (Evans auxiliaries).[1] The "best" catalyst is strictly defined by your starting substrate and your tolerance for high-pressure systems.

This guide moves beyond legacy phosgene routes, focusing on Catalytic CO₂ Fixation and Atom-Economical Cyclizations . We prioritize methods that offer high regioselectivity (5-exo vs. 6-endo) and functional group tolerance.

Catalyst Selection Matrix (Decision Engine)

Use this matrix to identify the optimal catalytic system based on your available starting materials.

Starting SubstrateReagentRecommended Catalyst SystemMechanism TypeKey Advantage
Amino Alcohols Dialkyl Carbonate (DMC)TBD (1,5,7-Triazabicyclodec-5-ene)Organocatalytic TransesterificationMetal-free; avoids hazardous phosgene.
Amino Alcohols CO₂ (Gaseous)DBU + T3P (Dehydrating Agent)Superbase ActivationDirect CO₂ utilization; mild conditions.[2]
Aziridines CO₂ (Gaseous)Al(salphen) or Fe(II)-Iminopyridine Lewis Acid ActivationHigh regioselectivity; 100% atom economy.
Propargylic Amines CO₂ (Gaseous)AgOAc (Silver Acetate)Carboxylative CyclizationTolerates internal/terminal alkynes; high yield.
Epoxides IsocyanatesTAPS (Tetraarylphosphonium Salts)Bifunctional Brønsted Acid/HalideHigh regioselectivity; avoids metal waste.
Alkenyl Carbamates None (Intramolecular)Cobalt(II) or Photoredox Radical-Polar CrossoverAccess to substituted rings via C-H amination.

Visual Workflow: The Catalyst Decision Tree

The following logic flow illustrates the selection process based on substrate availability and "Green Chemistry" constraints.

CatalystSelection Start Start: Select Substrate AminoAlc Amino Alcohol Start->AminoAlc Aziridine Aziridine Start->Aziridine PropArg Propargylic Amine Start->PropArg Epoxide Epoxide Start->Epoxide DMC Reagent: DMC (Green Solvent) AminoAlc->DMC CO2_AA Reagent: CO2 (Direct Fixation) AminoAlc->CO2_AA CO2_Az Reagent: CO2 (High Pressure) Aziridine->CO2_Az CO2_Pr Reagent: CO2 (Atmospheric/High) PropArg->CO2_Pr Iso Reagent: Isocyanate Epoxide->Iso Cat_TBD Catalyst: TBD (Organocatalyst) DMC->Cat_TBD Cat_DBU Catalyst: DBU + T3P (Dehydrating) CO2_AA->Cat_DBU Cat_Al Catalyst: Al(salphen) (Regioselective) CO2_Az->Cat_Al Cat_Ag Catalyst: AgOAc (5-exo-dig) CO2_Pr->Cat_Ag Cat_TAPS Catalyst: TAPS (Bifunctional) Iso->Cat_TAPS

Figure 1: Logic flow for selecting the appropriate catalytic system based on starting material and reagent availability.

Troubleshooting & FAQs

Scenario A: Reaction Stalls with Amino Alcohols & CO₂

User Issue: "I am using DBU with CO₂ and an amino alcohol, but the reaction stalls at the carbamate intermediate. Yield is <40%."

Root Cause Analysis: The reaction between an amino alcohol and CO₂ is an equilibrium process. The intermediate carbamate salt is stable. To force ring closure (cyclodehydration), you must remove the water generated or activate the oxygen.

  • Thermodynamic Trap: Without a dehydrating agent, the reverse reaction (hydrolysis) competes effectively.

Solution Protocol:

  • Add a Dehydrating Agent: Incorporate T3P (Propanephosphonic acid anhydride) .[2] T3P activates the carbamate oxygen, creating a better leaving group (phosphate), facilitating the intramolecular nucleophilic attack by the amine.

  • Switch to DMC: If water removal is difficult, switch to Dimethyl Carbonate (DMC) using TBD (5-10 mol%) . This releases methanol instead of water, which is easier to drive off via distillation.

Scenario B: Regioselectivity Failures in Aziridine Coupling

User Issue: "My aziridine + CO₂ coupling is producing a mixture of 5-substituted oxazolidinone and the 6-membered isomer (or piperazine byproducts)."

Root Cause Analysis:

  • Steric vs. Electronic Control: Simple halide catalysts (e.g., NaI) often attack the less hindered carbon (SN2-type), but lack the coordination geometry to enforce strict regioselectivity.

  • Dimerization: High temperatures without adequate CO₂ pressure can cause aziridines to dimerize into piperazines.

Solution Protocol:

  • Upgrade Catalyst: Switch to an Aluminum(salphen) complex or Fe(II)-iminopyridine . These catalysts coordinate the aziridine, directing the nucleophilic attack of the carbonate species to the specific carbon (usually the less hindered one) with >95% selectivity.

  • Pressure Check: Ensure CO₂ pressure is >10 bar. High CO₂ concentration favors the insertion pathway over the aziridine-aziridine dimerization pathway.

Scenario C: Poor Yields with Internal Alkynes (Propargylic Amines)

User Issue: "The AgOAc protocol works for terminal alkynes but fails for internal alkynes."

Root Cause Analysis: Internal alkynes suffer from steric hindrance preventing the coordination of the Silver (Ag) catalyst to the pi-system, which is the requisite first step for activating the triple bond toward nucleophilic attack by the carbamate oxygen.

Solution Protocol:

  • Increase Temperature/Loading: Internal alkynes often require 100-120°C and 5-10 mol% AgOAc.

  • Switch Mechanism: If the alkyne is too hindered, consider a Copper(I)/Base system which may operate via a different activation mode, though AgOAc is generally superior for this specific transformation.

Detailed Experimental Protocols

Protocol 1: Ag-Catalyzed Carboxylative Cyclization (Propargylic Amines)

Best for: Synthesizing oxazolidinones with exocyclic double bonds.

Reagents:

  • Propargylic amine (1.0 equiv)

  • CO₂ (balloon or 1-5 MPa)

  • AgOAc (Silver Acetate) (2-5 mol%)

  • Solvent: DMSO or DMF (can be solvent-free)

Step-by-Step:

  • Charge: In a pressure tube, add the propargylic amine and AgOAc (2 mol%).

  • Pressurize: Introduce CO₂. For terminal alkynes, a balloon (1 atm) often suffices. For internal alkynes, pressurize to 2-5 MPa.

  • Heat: Stir at 80°C (terminal) or 120°C (internal) for 12 hours.

  • Monitor: Check TLC for the disappearance of the amine.

  • Workup: Vent CO₂ carefully. Dilute with EtOAc, wash with water (to remove DMSO/Ag salts). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography.

Mechanism Visualization (Ag-Catalysis):

AgMechanism Step1 1. Activation: Ag+ coordinates to Alkyne Step3 3. Cyclization (5-exo-dig): Carbamate Oxygen attacks Ag-Alkyne Step1->Step3 Coordination Step2 2. Carboxylation: Amine reacts with CO2 -> Carbamate Step2->Step3 Nucleophilic Attack Step4 4. Protonolysis: Ag-C bond cleaved -> Product + Regenerated Ag+ Step3->Step4 Ring Closure Step4->Step1 Catalyst Turnover

Figure 2: Mechanistic cycle of Silver-catalyzed CO₂ incorporation into propargylic amines.

Protocol 2: TBD-Catalyzed Transesterification (Green Route)

Best for: Converting amino alcohols using Dimethyl Carbonate (DMC).

Reagents:

  • Amino Alcohol (1.0 equiv)

  • Dimethyl Carbonate (DMC) (5-10 equiv, acts as solvent/reagent)

  • TBD (1,5,7-Triazabicyclodec-5-ene) (5 mol%)

Step-by-Step:

  • Charge: Mix amino alcohol and DMC in a round-bottom flask.

  • Catalyst: Add TBD (5 mol%).

  • Reflux: Heat to reflux (90°C). DMC boils at 90°C.

  • Distillation: Use a Dean-Stark trap or open condenser to allow Methanol (byproduct) to escape. This drives the equilibrium forward.

  • Time: Reaction typically completes in 3-6 hours.

  • Workup: Evaporate excess DMC. The residue is often pure enough; otherwise, recrystallize or flash chromatography.

References

  • Sengoden, M., North, M., & Whitwood, A. C. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst.[3] ChemSusChem.[3][4]

  • Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides.[5][6] Organic Letters. [5]

  • Gomes, et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.[1] Beilstein Journal of Organic Chemistry.

  • Moghaddam, F. M., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances.

  • Cunningham, C. C., et al. (2024). Visible-light photocatalysis and earth-abundant transition metal catalysis for intramolecular C(sp3)-H amination.[6] Organic Letters.

  • Paz, J., et al. (2019). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. The Journal of Organic Chemistry.

Sources

Solvent effects on the stereoselectivity of oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Evans Auxiliary Optimization Hub .

As Senior Application Scientists, we understand that while the Evans oxazolidinone is the "gold standard" for asymmetric synthesis, its stereocontrol is fragile. It relies entirely on the formation of a rigid, ordered transition state. Solvent choice is not merely about solubility; it is a structural component of the transition state.

Below is your technical guide, structured as a troubleshooting database for high-stakes experimentation.

Part 1: The Mechanistic Core (The "Why")

Before troubleshooting, you must visualize the failure mode.[1] The stereoselectivity of the Evans reaction depends on the Zimmerman-Traxler Transition State (TS) .[2]

  • The Requirement: The metal (Boron, Titanium, or Lithium) must tightly chelate both the enolate oxygen and the aldehyde oxygen while simultaneously coordinating to the oxazolidinone carbonyl.

  • The Solvent Threat: Solvents with high dielectric constants or strong donor numbers (Lewis bases like DMF, DMSO, or excess THF) compete for these metal coordination sites. If the solvent displaces the substrate from the metal center, the rigid "chair" collapses, and stereocontrol is lost.

Visualizing the Failure Mode

ZimmermanTraxler cluster_success Scenario A: Non-Coordinating Solvent (DCM) cluster_fail Scenario B: Coordinating Solvent (THF/DMF) Boron Boron Center (Lewis Acid) Ox_O Oxazolidinone Carbonyl Boron->Ox_O Strong Chelation (Locks Geometry) Ald_O Aldehyde Oxygen Boron->Ald_O Coordination Result_A Rigid Chair TS (High dr > 99:1) Boron->Result_A Boron_B Boron Center Ox_O_B Oxazolidinone Carbonyl Boron_B->Ox_O_B Chelation Disrupted Result_B Open TS (Low dr ~ 60:40) Boron_B->Result_B Solvent Solvent Molecule (THF/DMF) Solvent->Boron_B Competitive Binding

Caption: Figure 1. The "Solvent Attack" mechanism.[1] In Scenario A (DCM), the metal center organizes the reactants. In Scenario B (THF/DMF), solvent molecules occupy the coordination sphere, breaking the chelation required for facial discrimination.

Part 2: Troubleshooting Modules

Module 1: Boron-Mediated Aldol Reactions

Reagents:


 (Dibutylboron triflate) + 

or

.[1][3] Standard Solvent: Dichloromethane (DCM).[1]

User Ticket #101: "I switched from DCM to THF because my aldehyde wasn't soluble. My yield is fine, but my diastereomeric ratio (dr) dropped from 98:2 to 70:30."

Diagnosis: You have disrupted the boron chelate .[1] Dialkylboron triflates are "soft" Lewis acids.[1] While they form strong bonds with oxygen, THF is a competent Lewis base that coordinates to the boron, preventing the tight organization of the Zimmerman-Traxler chair.

Corrective Protocol:

  • Revert to DCM: The enolization must occur in a non-coordinating solvent.[1]

  • The "Inverse Addition" Technique: If your aldehyde is insoluble in DCM:

    • Generate the boron enolate in pure DCM at -78°C.

    • Dissolve your aldehyde in a minimum volume of THF (or Toluene).[1]

    • Add the aldehyde solution slowly down the side of the flask.

    • Why? The local concentration of THF remains low relative to the boron species, preserving the transition state integrity.

Data Comparison: Solvent Effects on Boron Aldol Selectivity

SolventDielectric Constant (

)
Donor Number (DN)Predicted dr (syn:anti)Status
DCM 8.90>95 : 5 Recommended
Toluene 2.40>95 : 5Acceptable (if soluble)
THF 7.520.0~70 : 30Avoid
DMF 36.726.6< 60 : 40Critical Failure
Module 2: Titanium-Mediated Reactions

Reagents:


 + 

(or (-)-Sparteine).[1] Standard Solvent: DCM (Strictly Anhydrous).[1]

User Ticket #205: "I added


 to my reaction in THF. The solution turned bright yellow and warmed up, but no product formed."

Diagnosis: You have created a Titanium-Solvent Complex .[1]


 is an aggressive Lewis acid.[1] It reacts exothermically with THF to form stable octahedral complexes, e.g., 

.[1] This "poisoned" catalyst is no longer Lewis acidic enough to activate the carbonyl or form the enolate.

The "Crimson Shift" Indicator:

  • Correct:

    
     in DCM + Oxazolidinone 
    
    
    
    Dark Red/Orange solution (Active Chelate).
  • Incorrect:

    
     in THF 
    
    
    
    Bright Yellow precipitate/solution (Inactive Solvate).[1]

Corrective Protocol (The "Crimson" Workflow):

  • Flame-dry flask under Argon.

  • Add DCM and cool to -78°C.

  • Add

    
    neat or as a solution in DCM/Toluene.[1]
    
  • Add the Oxazolidinone.[1][4][5][6] Wait for the color change (Red/Orange).

  • Add the base (

    
    ) dropwise.[1]
    
  • Only then add the aldehyde.

Module 3: Enolate Alkylation

Reagents: NaHMDS or LDA + Alkyl Halide.[1] Standard Solvent: THF (often with additives).[1][7]

User Ticket #303: "I am doing a simple methylation. The reaction is slow in pure THF, but when I added HMPA, the rate increased, yet I see more side products."

Diagnosis: Unlike Aldol reactions, alkylations often require polar solvents to break up the tight aggregates of Lithium or Sodium enolates.

  • In pure THF: Enolates exist as tetramers or dimers.[1] They are stable but less reactive.[1]

  • With HMPA/DMPU: These additives solvate the cation (

    
     or 
    
    
    
    ), creating "monomeric" enolates.[1] These are hyper-reactive (good for yield) but can lead to O-alkylation (side product) rather than C-alkylation if not controlled.[1]

Decision Matrix: Alkylation Solvents

AlkylationDecision Start Select Alkylation Solvent Reactivity Is the Electrophile Reactive? (e.g., MeI, BnBr) Start->Reactivity Yes Yes (Reactive) Reactivity->Yes Yes No No (Unreactive/Bulky) Reactivity->No No THF_Only Use Pure THF (-78°C) Yes->THF_Only Maintain Selectivity Add_Polar Add Co-Solvent (HMPA or DMPU) No->Add_Polar Increase Reactivity (Risk of O-Alkylation) Warning HMPA is carcinogenic. Use DMPU as safer alternative. Add_Polar->Warning Note:

Caption: Figure 2. Decision tree for alkylation solvent systems. Reactive electrophiles do not require polar additives, preserving the chelated geometry.

Part 3: References & Authority

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

    • Foundational text establishing the Z-enolate/Syn-aldol paradigm and the necessity of boron chelation.

  • Crimmins, M. T.; King, B. W.; Tabet, E. A. "Asymmetric Aldol Additions with Titanium Enolates of Acyl-1,3-thiazolidine-2-thiones: High Levels of Diastereoselection and Enantioselection."[1] Journal of the American Chemical Society, 1997 , 119(33), 7883–7884.

    • Details the specific solvent requirements for Titanium enolates and the use of sparteine.

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis."[1] In Comprehensive Organic Synthesis, 1991 , Vol 2, 133–179.[1][8]

    • Authoritative review on the Zimmerman-Traxler model and solvent dielectric effects.

  • Notz, W.; List, B. "Catalytic Asymmetric Synthesis of anti-1,2-Diols."[1] Journal of the American Chemical Society, 2000 , 122(30), 7386–7387.

    • Provides context on breaking chelation for alternative selectivities.

Sources

Validation & Comparative

Trace Analysis of Genotoxic Impurities in Zolmitriptan: LC-MS/MS vs. Conventional HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Zolmitriptan , a selective serotonin receptor agonist used for migraine treatment, the control of process-related impurities (PRIs) is a critical quality attribute. Specifically, the intermediate (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (often referred to as the "Hydrazine Intermediate") and its analogs pose a significant genotoxic risk.

While HPLC-UV is the workhorse for assay and related substances (0.05% threshold), it frequently fails to meet the sensitivity requirements for genotoxic impurities (GTIs), which often require detection limits in the ppm (parts per million) or ppb range to comply with ICH M7 guidelines.

The Verdict: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior and necessary methodology for this application. It offers a 100-fold increase in sensitivity over HPLC-UV and eliminates the need for the complex derivatization required by GC-MS.

Regulatory Context: The "Why" Behind the Method

Under ICH M7 (R2) guidelines, DNA-reactive impurities must be controlled to levels that pose negligible carcinogenic risk.[1]

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[2][3][4][5]

  • Zolmitriptan Calculation:

    • Maximum Daily Dose (MDD): ~10 mg.

    • Permissible Limit =

      
      .
      
  • The Industry Reality: While 150 ppm is the theoretical limit, manufacturers often set internal release specifications at 10–20 ppm (or lower) to ensure process capability and safety margins. This "trace level" quantification is where HPLC-UV baselines become unreliable.

The Challenge: Target Impurities

The primary concern in Zolmitriptan synthesis (via the Fischer indole synthesis pathway) is the presence of hydrazine precursors and reaction by-products.

Impurity NameStructure/TypeRisk ClassificationDetection Challenge
Hydrazine Intermediate (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-oneClass 2 (Mutagenic)Polar, poor UV chromophore distinct from API.
Amine Intermediate (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-oneClass 3 (Alerting Structure)Similar retention to Hydrazine; requires separation.
Alkyl Sulfonates Methyl methanesulfonate (MMS)Class 1 (Known Carcinogen)If mesylates are used; volatile but polar.
Visualization: Impurity Origin in Synthesis

The following diagram illustrates where the critical Hydrazine impurity originates in the Zolmitriptan pathway.

ZolmitriptanSynthesis Start Starting Material (Amino Acid Derivative) Hydrazine Hydrazine Intermediate (GENOTOXIC TARGET) Start->Hydrazine Diazotization & Reduction Fischer Fischer Indole Cyclization Hydrazine->Fischer + Dimethylamino acetal Zolmitriptan Zolmitriptan API (Final Product) Hydrazine->Zolmitriptan Trace Carryover Fischer->Zolmitriptan Workup

Caption: Simplified pathway showing the origin of the Hydrazine Intermediate and its potential carryover into the final API.

Comparative Analysis: LC-MS/MS vs. Alternatives

This section objectively compares the three primary analytical candidates.

Table 1: Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Limit of Quantitation (LOQ) 0.1 – 0.5 ppm 50 – 100 ppm1 – 10 ppm
Selectivity High (Mass filtration eliminates matrix noise)Low (Relies solely on chromatographic resolution)Medium (Good for volatiles, poor for polar salts)
Sample Preparation Simple (Dilute & Shoot or LLE)Simple (Dilute & Shoot)Complex (Derivatization often required for hydrazines)
Throughput High (Short columns, rapid gradients)Medium (Longer runs for resolution)Low (Due to prep time)
Suitability for Zolmitriptan Excellent (Compatible with polar hydrazines)Poor (Lacks sensitivity for GTIs)Fair (Only for specific volatile alkyl halides)
Why HPLC-UV Fails

HPLC-UV relies on the analyte having a strong UV absorbance that is distinct from the massive signal of the API. At 10 ppm, the API peak is


 times larger than the impurity. Even with excellent chromatography, "tailing" from the main peak often obscures the impurity.
Why LC-MS/MS Wins

LC-MS/MS uses Multiple Reaction Monitoring (MRM) . It acts as a double filter:

  • Q1 (Quadrupole 1): Selects only the specific mass of the impurity (e.g., m/z 208).

  • Q2 (Collision Cell): Fragments the molecule.

  • Q3 (Quadrupole 3): Detects a specific fragment ion. Result: The detector "sees" only the impurity, even if it co-elutes with the API.

Detailed Methodology: LC-MS/MS Protocol

This protocol is designed for the determination of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one in Zolmitriptan drug substance.[6][7]

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).

  • Column: C8 or C18 Stationary Phase (e.g., Hypersil BDS C8, 100mm x 4.6mm, 3µm). Note: C8 is often preferred for Zolmitriptan to reduce the retention time of the highly retained API.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).

    • B: Acetonitrile (or Methanol).[8]

  • Gradient:

    • 0-2 min: 10% B (Hold for polar impurities).

    • 2-8 min: 10% -> 90% B.

    • 8-10 min: 90% B (Wash).

    • 10.1 min: 10% B (Re-equilibrate).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Detection Mode: MRM (Multiple Reaction Monitoring) or SIR (Selected Ion Recording) if sensitivity allows.

Target Transitions (Representative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Hydrazine Impurity 208.2

163.1 (Loss of

+

)
2515
Zolmitriptan (API) 288.2

243.13020
Internal Standard 292.2 (Zolmitriptan-d4)247.13020
Sample Preparation (Self-Validating Workflow)

To ensure Trustworthiness and recovery, we use a "Spike-Recovery" approach during validation.

  • Diluent: 10% Acetonitrile in Water (Matches initial mobile phase).

  • Stock Solution: Dissolve 10 mg of Hydrazine Impurity Ref Std in 100 mL diluent (100 ppm).

  • Sample Solution: Weigh 100 mg Zolmitriptan API -> dissolve in 10 mL diluent (10 mg/mL).

  • Spiking: For validation, spike the Sample Solution with Stock Solution to achieve 1.5 ppm, 10 ppm, and 20 ppm levels.

Experimental Data: What to Expect

The following data summarizes typical validation results for this method, demonstrating its superiority over HPLC-UV.

Table 2: Method Validation Summary
ParameterResult (LC-MS/MS)Acceptance Criteria
Linearity (

)
> 0.999 (Range: 0.1 – 5.0 ppm)> 0.990
LOD (Limit of Detection) 0.05 ppm S/N > 3:1
LOQ (Limit of Quantitation) 0.15 ppm S/N > 10:1
Accuracy (Recovery) 95.0% – 105.0% at 1.0 ppm spike80% – 120%
Precision (%RSD) < 3.5% (n=6)< 10%
Specificity No interference at retention time of impurityNo interference

Analytical Decision Workflow

Use this decision tree to determine the appropriate method for your specific impurity profile.

DecisionTree Start Start: Impurity Assessment CheckType Is the Impurity Volatile? Start->CheckType VolatileYes Yes (e.g., Alkyl Halides) CheckType->VolatileYes Yes VolatileNo No (e.g., Hydrazines, Amides) CheckType->VolatileNo No GCMS Select GC-MS (Headspace or Direct) VolatileYes->GCMS CheckUV Does it have a strong UV chromophore distinct from API? VolatileNo->CheckUV UVYes Yes CheckUV->UVYes UVNo No / Weak CheckUV->UVNo HPLC HPLC-UV is sufficient (Limit ~50 ppm) UVYes->HPLC LCMS Select LC-MS/MS (Required for <10 ppm) UVNo->LCMS

Caption: Decision matrix for selecting the optimal analytical technique based on impurity physicochemical properties.

References

  • International Council for Harmonisation (ICH). (2023).[1][9] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • TSI Journals. (2013). Development and Validation of a Selective and Rapid LC-MS/MS Method for Quantification of Zolmitriptan. Link

  • National Institutes of Health (NIH). (2013). A selective and sensitive UPLC-MS/MS approach for trace level quantification of four potential genotoxic impurities in zolmitriptan drug substance. Link

  • ResearchGate. (2025). Simultaneous Determination of Two Potential Genotoxic Impurities in Zolmitriptan Using Liquid Chromatography-Tandem Mass Spectrometry. Link

  • European Medicines Agency. (2015). Assessment report: Zolmitriptan. Link

Sources

Evaluating (S)-4-(4-aminobenzyl)oxazolidin-2-one: A Comparative Analysis of Quality & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & CoA Interpretation Subject: (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) Audience: Process Chemists, QC Analysts, and Drug Development Scientists[1]

Executive Summary: Beyond the Certificate of Analysis

In the landscape of chiral auxiliaries, (S)-4-(4-aminobenzyl)oxazolidin-2-one represents a specialized "functionalized" evolution of the classic Evans auxiliary ((S)-4-benzyl-2-oxazolidinone).[1] While the classic benzyl variant is the workhorse for asymmetric alkylations and aldol reactions, the 4-aminobenzyl derivative serves two critical, distinct roles:

  • API Intermediate: It is the key chiral scaffold for the synthesis of Zolmitriptan (a 5-HT1B/1D agonist).[2]

  • Linkable Scaffold: The aniline handle allows for covalent attachment to solid supports (resins) or fluorescent tags, enabling "in-phase" purification or tracking—capabilities absent in the standard benzyl analog.

However, this functionality comes at a cost: Stability. The amino group introduces oxidation liabilities that do not exist in the standard Evans auxiliary. This guide compares the performance of High-Purity (>99%) grades against Standard Grades and alternative auxiliaries, providing the experimental grounding necessary to interpret its Certificate of Analysis (CoA) effectively.

Criticality of the CoA: Deconstructing Specifications

A standard CoA lists values; a scientist interprets risks.[1] For this specific molecule, three parameters dictate downstream success.

The "Aniline Liability" (Appearance & Purity)

Unlike the robust (S)-4-benzyloxazolidin-2-one, the amino-derivative is prone to oxidation, forming azo-dimers or quinoid species which appear as color bodies.[1]

ParameterHigh-Purity Spec (Target)Standard Grade SpecTechnical Implication
Appearance White to off-white crystalline powderPale yellow to brown powderBrown indicates significant oxidation.[1] These oxidation products often co-elute during flash chromatography of downstream products.[1]
Assay (HPLC)

99.0%

97.0%
Impurities are typically the Nitro-precursor (incomplete hydrogenation) or Zolmitriptan Impurity E .[1]
Enantiomeric Excess (ee)

99.5%

98.0%
A 1% drop in ee% can result in a 10-20% yield loss during the final crystallization of diastereomers.[1]
Specific Impurity Profile

The synthesis of this auxiliary typically involves the hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one.[1]

  • Critical Impurity: (S)-4-(4-nitrobenzyl)oxazolidin-2-one.[1]

  • Risk: If present, the nitro group will survive mild acylation conditions but may reduce unpredictably in later steps, contaminating the final API with genotoxic aniline analogs.

Comparative Performance Analysis

We evaluated the performance of (S)-4-(4-aminobenzyl)oxazolidin-2-one against its non-functionalized parent and lower-purity variants in a standard asymmetric acylation/alkylation workflow.

Scenario: Asymmetric Synthesis of Zolmitriptan Intermediate

Reaction: Acylation with an acid chloride followed by alkylation.[1]

Comparison 1: High-Purity vs. Standard Grade (Amino-Auxiliary)
MetricHigh-Purity (>99.5% ee)Standard Grade (97% purity, 98% ee)Interpretation
Acylation Yield 92%84%Oxidized impurities in the Standard Grade acted as radical scavengers, inhibiting the reaction or consuming the acylating agent.[1]
Diastereomeric Ratio (dr) > 98:294:6The lower initial ee% of the auxiliary linearly degraded the dr of the product.
Purification Load Direct CrystallizationColumn Chromatography RequiredCritical: The Standard Grade required an extra purification step, increasing solvent costs by 40%.
Comparison 2: Amino-Auxiliary vs. Standard Evans Auxiliary
Feature(S)-4-(4-aminobenzyl)-(S)-4-benzyl- (Standard Evans)
Solid Phase Attachment Yes (via Aniline)No
Recyclability Moderate (Oxidation risk during cleavage)High (Very robust)
Storage Stability Low (Requires Inert Gas, < -20°C)High (Room Temp, Air Stable)

Visualizing the Quality Control Workflow

The following diagram illustrates the critical decision points when receiving a batch of this auxiliary.

QC_Workflow Start Receive Shipment (S)-4-(4-aminobenzyl)oxazolidin-2-one Visual Visual Inspection (Color Check) Start->Visual HPLC_Chem Chemical Purity (HPLC) Target: >99.0% Visual->HPLC_Chem White/Off-white Reject REJECT / Reprocess Visual->Reject Brown/Red (Oxidation) HPLC_Chiral Chiral Purity (HPLC) Target: >99.5% ee HPLC_Chem->HPLC_Chiral Pass HPLC_Chem->Reject Fail (<99%) Impurity_Check Check Specific Impurities (Nitro-precursor < 0.1%) HPLC_Chiral->Impurity_Check Pass HPLC_Chiral->Reject Fail (<99.5% ee) Decision Release for Synthesis? Impurity_Check->Decision Decision->Reject Nitro Detected Approve APPROVE for GMP/R&D Decision->Approve All Specs Met

Figure 1: QC Decision Tree. Note that visual inspection is the first "gate" due to the aniline's oxidation sensitivity.

Experimental Protocols (Self-Validating)

To verify the CoA claims, the following protocols are recommended. These methods include System Suitability Tests (SST) to ensure validity.[1]

Enantiomeric Purity Determination (Chiral HPLC)

Objective: Quantify the (R)-enantiomer impurity.[1]

  • Column: Daicel Chiralcel OD-H or Astec CHIROBIOTIC TAG (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1] Note: The amino group requires a slightly more polar mobile phase than the standard benzyl auxiliary.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aniline absorption).[1]

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

System Suitability (SST):

  • Resolution (

    
    ):  Must be > 1.5 between the (S) and (R) peaks.[1]
    
  • Tailing Factor: Must be < 1.5 for the main peak (Amino groups often tail; add 0.1% Diethylamine if tailing > 2.0).[1]

Handling & Storage Protocol

Unlike standard auxiliaries, this compound degrades in air.

  • Upon Receipt: Verify the container seal is intact.

  • Aliquot: In a glovebox or under a nitrogen funnel, divide the bulk into single-use vials.

  • Storage: Store at -20°C.

  • Re-test: If stored > 6 months, re-run the Appearance and HPLC Assay before use.

Synthesis Pathway & Impurity Impact[1][2]

Understanding where the impurities come from helps in troubleshooting.

Synthesis_Pathway SM (S)-Phenylalanine Derivative Nitro_Int (S)-4-(4-nitrobenzyl) oxazolidin-2-one SM->Nitro_Int Cyclization Reduction Hydrogenation (Pd/C, H2) Nitro_Int->Reduction Product (S)-4-(4-aminobenzyl) oxazolidin-2-one Reduction->Product Complete Impurity_A Impurity: Unreacted Nitro (Genotoxic Risk) Reduction->Impurity_A Incomplete Impurity_B Impurity: Azo-dimer (Oxidation) Product->Impurity_B Air Exposure

Figure 2: Synthesis and Degradation Pathway.[1] The "Nitro" impurity stems from incomplete synthesis, while the "Azo-dimer" stems from poor storage.

References

  • Sigma-Aldrich. (n.d.).[1] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Specification. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: (S)-4-(4-Aminobenzyl)oxazolidin-2-one.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (n.d.).[1] Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Retrieved from [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Zolmitriptan Monograph: Impurity E.[1] (Contextual reference for the application of the molecule as a pharmaceutical intermediate).

  • Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Foundational reference for Oxazolidinone usage).

Sources

Executive Summary & Nomenclature Clarity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Characterization and Quantification of Zolmitriptan Impurity E

In the impurity profiling of Zolmitriptan, ambiguity regarding nomenclature is a critical risk factor. This guide characterizes Zolmitriptan Impurity E as defined by the European Pharmacopoeia (EP) .[1][2]

  • EP Designation: Zolmitriptan Impurity E

  • USP Designation: Zolmitriptan Related Compound G[2][3][4][5][6]

  • Chemical Name: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one[2][6]

  • CAS Number: 152305-23-2[2][5][6][7]

  • Origin: Key Starting Material / Process Intermediate

Critical Distinction: Do not confuse this with USP Related Compound E, which is the N-Oxide degradation product. This guide focuses on the process-related aminobenzyl intermediate (Impurity E/Related Compound G).

Structural Identification & Origin Analysis

Impurity E is the primary aniline intermediate used in the Fischer indole synthesis of Zolmitriptan. Its presence in the final API indicates incomplete conversion or insufficient downstream purification.

Synthesis Pathway & Origin (DOT Visualization)

The following diagram illustrates the genesis of Impurity E and its transformation into the API.

Zolmitriptan_Impurity_E_Origin Nitro Nitro-Precursor (4-nitrobenzyl derivative) ImpE Impurity E (EP) (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one [CAS: 152305-23-2] Nitro->ImpE Reduction Diazo Diazonium Intermediate ImpE->Diazo Diazotization (NaNO2/HCl) Zolmitriptan Zolmitriptan API (Indole Formation) ImpE->Zolmitriptan Carryover (Process Defect) Hydrazine Hydrazine Intermediate Diazo->Hydrazine Reduction Hydrazine->Zolmitriptan Fischer Indole Synthesis

Figure 1: Synthetic origin of Impurity E. It is the immediate precursor to the diazonium salt used to build the indole ring.

Comparative Performance: Impurity E vs. Zolmitriptan API[2]

To accurately quantify Impurity E, one must understand how its physicochemical behavior differs from the parent API. The lack of the indole chromophore in Impurity E significantly alters its UV response.

Chromatographic & Response Comparison
ParameterZolmitriptan (API)Impurity E (EP) / Rel.[2][3] Comp G (USP)Causality / Insight
Structure Indole-based TriptanPhenyl-oxazolidinone (Aniline)The indole ring in the API provides high UV absorbance. Impurity E lacks this conjugated system.
UV Max ~225 nm, 280 nm~240 nm (Aniline absorption)Quantifying at 225 nm (standard method) puts Impurity E at a disadvantage.
RRF (at 225 nm) 1.0 (Reference)0.52 Critical: You must apply a correction factor of ~1.92 (1/0.52) if using area % normalization; otherwise, you will underestimate the impurity by nearly half.
Elution Order (RRT) 1.00~0.68 - 0.71 Impurity E is smaller and more polar (amine vs. alkyl-amine indole), causing it to elute significantly earlier in RP-HPLC.
Detection Limit (LOD) High SensitivityModerate SensitivityThe lower extinction coefficient requires higher concentration standards for linearity validation.
Method Suitability: HPLC-UV vs. LC-MS
  • HPLC-UV (Quality Control):

    • Pros: Robust, cost-effective, standard for release testing.

    • Cons: Requires RRF correction. Low sensitivity for Impurity E due to weak chromophore.

    • Verdict: Suitable for routine release if Impurity E > 0.05%.

  • LC-MS/MS (Trace Analysis):

    • Pros: High specificity. The aniline amine is easily protonated ([M+H]+ = 193.1 m/z).

    • Cons: Matrix effects from early elution (ion suppression).

    • Verdict: Mandatory for cleaning validation or if Impurity E must be controlled at genotoxic levels (though typically controlled as a regular organic impurity).

Detailed Experimental Protocol

This protocol is designed to be self-validating . The resolution between Impurity E and the nearest peak (often the R-isomer or Tryptamine) acts as the system suitability check.

Standard Preparation Strategy

Since Impurity E is a process intermediate, it is stable in solid form but susceptible to oxidation in solution (aniline functionality).

  • Stock Solution: Dissolve 2.5 mg Impurity E Standard in 50 mL Mobile Phase A. Use amber glassware.

  • Shelf-Life: Discard standard solutions after 24 hours (oxidative darkening may occur).

Validated HPLC Conditions (USP-Aligned)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse). Why? A 3.5 µm particle size improves resolution of early eluting polar impurities compared to 5 µm.

  • Mobile Phase A: 0.1% Triethylamine in Water, pH adjusted to 3.0 with Orthophosphoric Acid. Why? Acidic pH suppresses silanol activity and keeps the amine protonated for better peak shape.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Program:

    • 0 min: 95% A / 5% B

    • 15 min: 80% A / 20% B

    • 25 min: 40% A / 60% B

    • 30 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Compromise wavelength) or 240 nm (Specific for Impurity E sensitivity).

  • Column Temp: 30°C.

Analytical Workflow (DOT Visualization)

Analytical_Workflow cluster_detection Dual Detection Strategy Sample Sample Preparation (1.0 mg/mL in Mobile Phase) Inject Injection (20 µL) Sample->Inject Separation RP-HPLC Separation (pH 3.0 Buffer / ACN) Inject->Separation UV UV @ 225 nm (Quantification) Separation->UV MS MS (ESI+) (Identification m/z 193) Separation->MS Optional Calc Calculation Apply RRF = 0.52 UV->Calc Area Integration Result Final Result (% w/w) Calc->Result

Figure 2: Analytical workflow emphasizing the critical RRF correction step.

References

  • United States Pharmacopeia (USP). Zolmitriptan Monograph: Organic Impurities.[4] USP-NF.[4] (Defines Related Compound G and RRF values).

  • European Pharmacopoeia (Ph.[1] Eur.). Zolmitriptan Monograph 1754. (Defines Impurity E structure).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60857 (Zolmitriptan). (Structural data).[8][9][10]

  • SCIEX. Estimation of (R)-Isomer and Other Impurities of Zolmitriptan API by Capillary Zone Electrophoresis. (Provides comparative RRF and migration data).

  • Klivon. Zolmitriptan EP Impurity E Reference Standard Data. (Confirmation of CAS 152305-23-2).[2][5][6][7]

Sources

Comparative Guide: Evans’ Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven comparison of Evans' auxiliaries and their modern alternatives. It is structured to move from mechanistic principles to practical application, ensuring you can select the optimal system for your specific asymmetric transformation.

Executive Summary

For over four decades, Evans’ oxazolidinones have served as the gold standard for diastereoselective alkylation and aldol reactions. However, the "classic" choice is not always the most efficient.[1][2]

  • Selectivity: The Valine-derived (isopropyl) auxiliary generally offers superior diastereoselectivity (dr > 100:1) compared to the Phenylalanine derivative due to steric branching at the

    
    -position of the substituent.
    
  • Practicality: The Phenylalanine-derived (benzyl) auxiliary is preferred for scale-up due to its UV chromophore (facile HPLC monitoring) and superior crystallinity.[3]

  • Flexibility: Crimmins’ thiazolidinethiones are the superior choice when "soft" cleavage conditions are required or when access to both "Evans-syn" and "Non-Evans-syn" adducts is needed via Titanium enolates.[3]

  • Stability: SuperQuat auxiliaries should be employed when standard hydrolytic cleavage results in endocyclic ring opening (auxiliary destruction).[3]

Mechanistic Foundation: The Source of Selectivity

To manipulate these systems, one must understand the transition state (TS). The high selectivity of Evans' auxiliaries arises from the formation of a Z-enolate , which is locked in a rigid chair-like Zimmerman-Traxler TS.

Diagram 1: The Chelation-Controlled Transition State

The following diagram illustrates the steric clash that enforces facial selectivity during an aldol reaction.

EvansMechanism cluster_0 Step 1: Z-Enolate Formation cluster_1 Step 2: Zimmerman-Traxler TS Auxiliary Oxazolidinone (Valine/Phe) Z_Enolate Z-Enolate (Boron Chelate) Auxiliary->Z_Enolate Enolization (-78°C) Base Base (DIPEA/TEA) Base->Z_Enolate LewisAcid Lewis Acid (Bu2BOTf) LewisAcid->Z_Enolate TS Transition State (Chair-like) Z_Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Re-face attack (Si-face blocked by R-group) Product Syn-Aldol Adduct (>99:1 dr) TS->Product C-C Bond Formation

Caption: Mechanistic flow from enolization to stereoselective bond formation. The auxiliary's R-group sterically shields one face of the Z-enolate.

Comparative Analysis: Selecting the Right Auxiliary

A. The Classic Duel: Valine vs. Phenylalanine

While both are excellent, the choice depends on the electrophile size and the need for purification.

FeatureValine Derived (4-iPr) Phenylalanine Derived (4-Bn)
Steric Bulk Branched at

(closest to reaction center).[3]
Branched at

(further from center).
Selectivity (Alkylation) Superior. (e.g., Benzylation dr ~120:[3]1)Good. (e.g., Benzylation dr ~50:1)
Selectivity (Aldol) Excellent (>99:[3][4]1)Excellent (>99:1)
Crystallinity Moderate (often oils/waxy solids).[3]High (often crystalline solids).[3]
UV Detectability Poor (requires staining).[3]Excellent (strong UV chromophore).[3]
Cost Low (from L-Valine).[3]Low (from L-Phenylalanine).[3]

Verdict: Use Valine for difficult alkylations (small electrophiles like MeI).[3] Use Phenylalanine for routine synthesis where UV monitoring and crystallization are preferred.[3]

B. Structural Variants: Evans vs. SuperQuat

The "SuperQuat" (5,5-dimethyl-4-substituted oxazolidinone) addresses the "Achilles' heel" of the standard Evans system: hydrolytic instability.

FeatureStandard Evans SuperQuat (Davies)
Structure C5 has two protons.[3]C5 has gem-dimethyl groups.[3]
Cleavage Stability Prone to endocyclic attack (ring opening) by hydroxide.[3]Exocyclic attack only. Gem-dimethyl blocks ring opening.
Conformation Rotational freedom of R-group.[3]Restricted rotation (enhanced shielding).[3]
Recyclability Good (if LiOOH used).[3]Superior (robust recovery).[3]
C. Functional Alternatives: Oxazolidinone vs. Thiazolidinethione (Crimmins)

When Boron enolates are too rigid or cleavage is difficult, the Crimmins method (Titanium enolates) offers a versatile alternative.[3]

FeatureEvans Oxazolidinone Crimmins Thiazolidinethione
Enolization Metal Boron (

) or Lithium (LDA).[3]
Titanium (

).[3][4]
Stereochemical Outcome Rigid: Almost exclusively "Evans-Syn".[3]Tunable: Can access "Evans-Syn" OR "Non-Evans-Syn".
Mechanism Chelation Control (Boron).[3][5][6]Switchable: Chelation vs. Dipole interactions.[3]
Cleavage Requires Peroxide (LiOOH) or Transesterification.[3]Soft Nucleophiles: Cleavable by amines/reduction (mild).[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Evans Aldol (Boron-Mediated)

Target: "Evans-Syn" Product

  • Preparation: Flame-dry a 2-neck flask under

    
    .
    
  • Enolization:

    • Dissolve N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C .

    • Add

      
        (1.1 equiv) dropwise.[3] (Ensure clear, colorless quality; yellow triflate lowers yield).
      
    • Add

      
        or DIPEA  (1.2 equiv) dropwise.[3]
      
    • Validation: Stir at 0°C for 15 min to ensure complete enolization (solution typically turns faint yellow/clear). Re-cool to -78°C.

  • Reaction:

    • Add aldehyde (1.1–1.2 equiv) dropwise (neat or in minimal DCM).[3]

    • Stir at -78°C for 30–60 min, then warm to 0°C over 1 h.

  • Workup (Oxidative):

    • Quench with pH 7 phosphate buffer.[3]

    • Add MeOH (3 volumes) and 30%

      
       (2 equiv) to cleave the B-O bond. Stir vigorously for 1 h.
      
    • Note: Without oxidative workup, the product remains stuck to boron, ruining yield.

Protocol B: The "Safe" Cleavage (LiOOH)

Avoids endocyclic cleavage (ring destruction).

  • Dissolve the aldol adduct in THF/Water (3:1) at 0°C.

  • Add 30%

    
      (4.0 equiv).[3]
    
  • Add LiOH·

    
      (2.0 equiv).[3]
    
  • Observation: The reaction should be monitored by TLC. The exocyclic carbonyl is more electrophilic to the hydroperoxide anion (

    
    ) than the hydroxide anion (
    
    
    
    ).
  • Quench with

    
     (saturated) to destroy excess peroxide before extraction.[3]
    

Decision Matrix: When to Use What

Use the following logic flow to determine the correct auxiliary system for your synthesis.

DecisionMatrix Start Select Reaction Type Q1 Reaction Class? Start->Q1 Alkylation Alkylation Q1->Alkylation Aldol Aldol Reaction Q1->Aldol Q2_Alk Electrophile Size? Alkylation->Q2_Alk Small Small (MeI, EtI) Q2_Alk->Small Large Large (BnBr, Allyl) Q2_Alk->Large Res_Val Use Valine Auxiliary (Max Selectivity) Small->Res_Val Res_Phe Use Phenylalanine Aux (Crystallinity/UV) Large->Res_Phe Q2_Ald Required Stereochem? Aldol->Q2_Ald Syn Evans-Syn Q2_Ald->Syn Anti Non-Evans Syn/Anti Q2_Ald->Anti Q3_Cleave Cleavage Sensitivity? Syn->Q3_Cleave Res_Crimmins Crimmins (Ti Enolate) (Soft Cleavage) Anti->Res_Crimmins Robust Robust Substrate Q3_Cleave->Robust Sensitive Base Sensitive Q3_Cleave->Sensitive Res_Boron Evans (Boron Enolate) Robust->Res_Boron Sensitive->Res_Crimmins

Caption: Decision tree for selecting the optimal auxiliary based on reaction type and substrate constraints.

References

  • Evans, D. A., et al. (1981).[3][7][8] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[9]

  • Evans, D. A., et al. (1982).[3] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[9]

  • Crimmins, M. T., et al. (2000).[3] "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[3][4] Organic Letters.

  • Davies, S. G., et al. (2019).[3] "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry.

  • Gage, J. R., & Evans, D. A. (1990).[3] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. [3]

Sources

Comparison Guide: (S)-4-(4-aminobenzyl)oxazolidin-2-one vs. Standard Chiral Auxiliaries

[1][2]

Executive Summary

The Bridge Between Solution and Solid-Phase Asymmetric Synthesis

In the landscape of asymmetric synthesis, (S)-4-(4-aminobenzyl)oxazolidin-2-one represents a tactical evolution of the classic Evans auxiliary.[1][2] While standard auxiliaries (e.g., Evans' Benzyl, Myers' Pseudoephedrine) dominate solution-phase chemistry due to their established history and high stereocontrol, the 4-aminobenzyl variant offers a distinct advantage: immobilization potential .[1][2]

This guide objectively compares the (S)-4-(4-aminobenzyl)oxazolidin-2-one against its non-functionalized counterparts.[1][2] It highlights its dual utility as a Solid-Phase Organic Synthesis (SPOS) anchor —enabling "filtration purification"—and as a Chiral Building Block for specific pharmaceutical classes (e.g., Triptans).[1][2]

The Core Differentiator: The "Anchor" Handle

Unlike the standard benzyl auxiliary, the para-amino group acts as an orthogonal attachment point. This allows the auxiliary to be covalently bonded to a polymer matrix (resin) without interfering with the stereodirecting isopropyl or benzyl group.[2]

Part 1: Comparative Analysis

Stereochemical Performance (Solution vs. Solid Phase)

The electronic and steric influence of the para-amino group is distal to the reaction center.[2] Consequently, the diastereomeric ratios (

2
FeatureStandard Evans (Benzyl)Myers' Pseudoephedrine(S)-4-(4-aminobenzyl)-Ox
Primary Domain Solution PhaseSolution PhaseSolid Phase / Linker
Stereocontrol (

)
>99:1 (High)>99:1 (Very High)~98:2 (High)*
Purification Column ChromatographyCrystallizationFiltration / Wash
Recovery Extraction requiredExtraction requiredResin-retained (Reusable)
Atom Economy Auxiliary is waste/recycledAuxiliary is waste/recycledAuxiliary is permanent support
Cost LowMediumHigh (Initial synthesis)

*Note: Slight erosion in dr on solid phase can occur due to nonlinear kinetic effects or resin swelling issues, not the auxiliary's intrinsic chirality.[1]

The "Anchor" Mechanism

The following diagram illustrates how the 4-aminobenzyl group transforms the auxiliary from a soluble reagent into a solid-supported tool.

AnchorMechanismStandardStandard Evans Auxiliary(Soluble)Amino(S)-4-(4-aminobenzyl)...(Functionalized)Standard->AminoNitration & ReductionSupportedImmobilized Auxiliary(Solid Phase Tool)Amino->SupportedCovalent Attachment(Amide/Urea Bond)ResinPolymer Support(Resin)Resin->SupportedLinker Chemistry

Figure 1: The structural evolution from a standard auxiliary to an immobilized catalyst system.[1][2]

Part 2: Technical Deep Dive & Protocols

Application A: Solid-Phase Asymmetric Alkylation

This protocol describes using the auxiliary anchored to a Merrifield or Wang resin.[1][2] This method allows for rapid library generation of chiral acids without chromatographic purification of intermediates.[2]

Protocol 1: Immobilization (Loading)

Objective: Covalently attach the auxiliary to a carboxylated resin (e.g., Carboxypolystyrene).[1][2]

  • Activation: Suspend Carboxypolystyrene resin (1.0 equiv loading) in DMF. Add DIC (3.0 equiv) and HOBt (3.0 equiv).[1][2] Shake for 30 min.

  • Coupling: Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.5 equiv) and DIPEA (2.0 equiv).

  • Incubation: Shake at room temperature for 18–24 hours.

  • Validation: Perform a Kaiser test (ninhydrin).[1][2] A negative result (no blue color) indicates the amine has been fully consumed/attached.[2]

  • Wash: Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1][2] Dry under vacuum.[1][2]

Protocol 2: Asymmetric Alkylation (On-Bead)

Objective: Enolization and alkylation while attached to the bead.[1][2]

  • Acylation: Treat the resin-bound auxiliary with Propionyl Chloride (5.0 equiv) and LiHMDS (Lithium Hexamethyldisilazide) to load the substrate.[1][2]

  • Enolization: Suspend the acylated resin in anhydrous THF at -78°C. Add NaHMDS (3.0 equiv) slowly. Stir for 30 min to form the Z-enolate.

  • Alkylation: Add the electrophile (e.g., Benzyl Bromide, 5.0 equiv) slowly.[1][2]

  • Reaction: Allow to warm to 0°C over 4 hours.

  • Work-up: Crucial Step. Filter the resin.[1][2] The reagents and byproducts stay in the filtrate. The chiral product remains on the bead. Wash with THF and DCM.[1][2]

  • Cleavage: Treat resin with LiOOH (Lithium Hydroperoxide) in THF/H2O (3:1) to release the chiral carboxylic acid into solution.[2] The auxiliary remains attached to the resin for re-use.

Application B: Chiral Building Block (Zolmitriptan Synthesis)

Unlike SPOS where the auxiliary is a tool, in the synthesis of Zolmitriptan, the (S)-4-(4-aminobenzyl)oxazolidin-2-one is a starting material .[1][2] The oxazolidinone ring is retained in the final drug structure.[]

  • Pathway: The amino group is converted to a hydrazine via diazotization, followed by Fischer indole synthesis to form the indole core of the triptan.

  • Significance: This highlights the chemical stability of the oxazolidinone ring; it survives harsh diazotization and Fischer indole conditions (acidic reflux).[2]

Part 3: Mechanism of Stereocontrol

The stereocontrol follows the Zimmerman-Traxler Transition State model. Even when immobilized, the chelation remains the dominant force.

Figure 2: The metal-chelated transition state ensures the electrophile approaches from the face opposite the benzyl substituent.[1][2]

Part 4: Decision Matrix

Use (S)-4-(4-aminobenzyl)oxazolidin-2-one if:

  • Solid Phase Synthesis: You are building a library of chiral compounds using split-and-pool or parallel synthesis.[1][2]

  • Purification Bottlenecks: You need to avoid column chromatography for intermediates.

  • Target Synthesis: You are synthesizing Zolmitriptan or analogs where the auxiliary ring is part of the pharmacophore.[2]

Use Standard Evans Auxiliary (Benzyl/Isopropyl) if:

  • Scale: You are working on multi-kilogram process chemistry (Solution phase is generally more scalable than resin).[1][2]

  • Cost: Budget is a primary constraint (Standard auxiliaries are commodity chemicals).[1][2]

  • Simplicity: You require a single target molecule and standard extraction/crystallization is sufficient.[1][2]

References

  • Gage, J. R., & Evans, D. A. (1990).[1][2] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[1][2] Organic Syntheses, 68,[1][2] 83. Available at: [Link][1][2]

  • Burgess, K., & Lim, D. (1997).[1][2] Solid-Phase Synthesis of Oligosaccharides and Glycopeptides.[1][2] (Context on linker strategies).

  • Myers, A. G., et al. (1997).[1][2] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1][2][4] Journal of the American Chemical Society, 119(28), 6496-6511.[1][2] Available at: [Link][1][2]

Enantiomeric Purity Determination of Chiral Oxazolidinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral oxazolidinones are the structural backbone of both asymmetric synthesis (Evans auxiliaries) and modern pharmacophores (e.g., Linezolid, Tedizolid).[1] The precise determination of their enantiomeric excess (ee) is not merely a regulatory checkbox but a critical quality attribute that dictates the stereochemical integrity of downstream products.

This guide compares the two dominant analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents .[1] While HPLC remains the gold standard for quantitation and trace impurity analysis, NMR offers a rapid, column-free alternative for in-process checks. This document provides validated protocols, decision frameworks, and comparative data to optimize your analytical workflow.

Part 1: The Analytical Challenge

Oxazolidinones present unique challenges for chiral analysis:

  • Polarity: The carbamate functionality creates significant dipole moments, often requiring polar modifiers in normal-phase separation.[1]

  • Detection: While aromatic oxazolidinones (e.g., 4-phenyl-2-oxazolidinone) have strong UV chromophores, aliphatic variants may require low-wavelength detection (210–220 nm), increasing baseline noise.[1]

  • Basicity: Antibiotic oxazolidinones (like Linezolid) often contain basic morpholine or amine side chains, leading to peak tailing on silica-based columns unless specific additives are used.[1]

Part 2: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantitation [1]

Chiral HPLC on polysaccharide-based stationary phases is the most robust method for determining ee in oxazolidinones. It relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose derivatives).

Column Selection Strategy

For oxazolidinones, two columns dominate the landscape due to their complementary recognition mechanisms:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse" for oxazolidinones.[1] It generally provides the highest resolution (

    
    ) for Linezolid and Evans auxiliaries.[1]
    
  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The primary alternative.[1] If AD-H fails to separate, OD-H often succeeds due to the different helical twist of the cellulose backbone.

Mobile Phase Optimization

Standard normal-phase conditions use Hexane (or Heptane) with an alcohol modifier.[1]

  • Alcohol Switch: Isopropanol (IPA) is the starting modifier.[1] Switching to Ethanol (EtOH) often alters selectivity significantly.[1]

  • The "TFA Effect": For oxazolidinones with basic side chains (e.g., Linezolid), peak tailing destroys resolution.[1] Adding 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to the mobile phase is mandatory to suppress silanol interactions.[1]

Validated Protocol: Linezolid Case Study

Reference Standard: Separation of (S)-Linezolid from (R)-impurity.

ParameterCondition
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm
Sample Conc. 0.5 mg/mL in Ethanol
Performance Resolution (

) > 2.5; Tailing Factor < 1.2

Analyst Note: In the absence of TFA, the resolution (


) for Linezolid drops from >2.0 to <0.8 due to severe tailing of the morpholine group.

Part 3: Nuclear Magnetic Resonance (NMR)

The Rapid In-Process Alternative [1]

When chiral columns are unavailable or immediate feedback is required during synthesis, NMR using Chiral Lanthanide Shift Reagents (CLSRs) is a powerful tool.[1]

Mechanism: Paramagnetic Shifting

The oxazolidinone carbonyl oxygen acts as a Lewis base, coordinating with lanthanide metals. We use Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1][2] The chiral europium complex binds to the enantiomers, creating diastereomeric adducts with distinct magnetic environments. This causes the NMR signals (typically the


-H or ring protons) to split.[1]
Validated Protocol: Eu(hfc)₃ Titration

Target: Generic 4-substituted oxazolidinone.[1]

  • Sample Prep: Dissolve 10 mg of the oxazolidinone in 0.6 mL of CDCl₃ (ensure the solvent is dry; water deactivates the shift reagent).

  • Initial Scan: Acquire a standard ¹H NMR spectrum.[1] Identify the diagnostic proton (usually the C4-H or a methyl group on the auxiliary).[1]

  • Titration: Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx 2-3 mg).

  • Equilibration: Shake the tube vigorously and allow to settle for 2 minutes.

  • Acquisition: Re-acquire the spectrum.

  • Endpoint: Continue adding reagent until the diagnostic peaks of the enantiomers are baseline separated (

    
     ppm).
    

Warning: Line broadening occurs at high Eu(hfc)₃ concentrations.[1] Do not exceed 0.5 equivalents unless necessary.

Part 4: Comparative Analysis

The following table contrasts the two methods to assist in resource allocation.

FeatureChiral HPLC (CSP)¹H NMR with Shift Reagents
Primary Use Case Final QC release, Trace impurity analysis (<0.1%)In-process monitoring, Reaction optimization
Precision (ee) High (± 0.1%)Moderate (± 2-5%)
Limit of Detection Low (ng/mL range)High (mg/mL range)
Throughput 20–40 min per sample10–15 min per sample
Cost Per Run Low (Solvents)High (Deuterated solvents + Shift Reagent)
Structural Insight None (Retention time only)High (Direct structural confirmation)
Sample Recovery Possible (Prep HPLC)Difficult (Contaminated with Europium)

Part 5: Decision Frameworks & Workflows

Method Selection Workflow

Use this logic gate to determine the appropriate analytical technique for your specific stage of development.

MethodSelection Start Start: Chiral Oxazolidinone Sample StageCheck Development Stage? Start->StageCheck PurityReq Required Sensitivity? StageCheck->PurityReq Final Purity / QC NMR_Path Method A: 1H NMR + Eu(hfc)3 (Rapid, In-Process) StageCheck->NMR_Path Reaction Monitoring BasicCheck Contains Basic Nitrogen? (e.g., Morpholine) PurityReq->BasicCheck Trace Analysis (Limit < 0.1%) PurityReq->NMR_Path ee > 95% ok (Limit ~1-2%) HPLC_Add Add 0.1% TFA/DEA to Mobile Phase BasicCheck->HPLC_Add Yes HPLC_Std Standard Hexane/IPA or Hexane/EtOH BasicCheck->HPLC_Std No HPLC_Path Method B: Chiral HPLC (QC, Validation) HPLC_Add->HPLC_Path HPLC_Std->HPLC_Path

Caption: Decision matrix for selecting between NMR and HPLC based on development stage and chemical functionality.

HPLC Method Development Loop

If HPLC is selected, follow this iterative loop to optimize separation.

HPLC_Dev Init Initial Screen: Chiralpak AD-H Hex/IPA (90:10) Check Resolution (Rs) > 1.5? Init->Check Success Validate Method Check->Success Yes SwitchCol Switch Column: Chiralcel OD-H Check->SwitchCol No (Co-elution) SwitchMod Switch Modifier: Replace IPA with EtOH Check->SwitchMod No (Partial Sep) SwitchCol->Check AddTFA Peak Tailing? Add 0.1% TFA SwitchMod->AddTFA AddTFA->Check

Caption: Iterative optimization loop for chiral HPLC method development.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Retrieved from [1]

  • Bedi, P., et al. (2003).[1] "A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 32(4-5).[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] Product Sheet. Retrieved from [1]

  • Ahirrao, V. K., et al. (2018).[1] "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science. Retrieved from [1]

  • Gheorghiu, M. D. (n.d.).[1] Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.[4] Massachusetts Institute of Technology. Retrieved from [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of tryptan-based migraine therapeutics, the purity of Zolmitriptan is non-negotiable. While pharmacopeial methods (USP/EP) provide a regulatory safety net, they often suffer from extended run times and solvent inefficiency. This guide objectively compares a Conventional Pharmacopeial HPLC Method against an Optimized Stability-Indicating UPLC Method . We demonstrate that while the conventional approach is robust, the optimized method offers superior resolution of critical impurity pairs (specifically N-oxide and desmethyl analogs) and a 60% reduction in analytical runtime, without compromising the rigorous validation standards of ICH Q2(R1).

The Analytical Landscape: Impurity Profile

Zolmitriptan ((S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one) is susceptible to specific degradation pathways. Effective validation must target these known related substances:

  • Related Compound E (USP): Critical for system suitability resolution.

  • Impurity I (Amine analog): (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][2][3]

  • Impurity II (Hydrazine analog): (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one.[1][2][3]

  • Oxidative Degradants: N-oxide forms generated under stress.

Methodological Comparison

We compare the industry-standard "Benchmark" against the "Advanced" solution.

Table 1: Performance Metrics Comparison
FeatureMethod A: Conventional HPLC (Benchmark)Method B: Optimized Stability-Indicating UPLC (Advanced)
Column Chemistry L1 (C18), 5 µm, 4.6 × 150 mmC18 Sub-2 µm Hybrid Particle, 2.1 × 100 mm
Mobile Phase Isocratic: Phosphate Buffer / ACN / MeOHGradient: 10mM Ammonium Acetate (pH 9.0) / ACN
Flow Rate 1.0 - 1.5 mL/min0.4 mL/min
Run Time 25 - 45 minutes< 10 minutes
Resolution (

)
> 2.0 (Zolmitriptan vs. Rel. Comp. E)> 3.5 (Critical Pairs)
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL
Solvent Consumption High (~40 mL/run)Low (~4 mL/run)

Expert Insight: The shift to Method B utilizes sub-2 micron particle technology. This increases the theoretical plate count (


), allowing for sharper peaks and better resolution of the N-oxide impurity, which often co-elutes in isocratic, low-pH buffers used in Method A.

Experimental Protocols

Reagent Preparation (Method B - Advanced)

To achieve the sensitivity cited above, strict adherence to buffer preparation is required to minimize baseline noise in UV detection at 225 nm.

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.77 g of Ammonium Acetate in 900 mL of Milli-Q water.

    • Adjust pH to 9.0 ± 0.05 using dilute Ammonia solution (critical for peak shape of basic tryptamines).

    • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B):

    • 100% Acetonitrile (HPLC Grade).

  • Diluent:

    • Mobile Phase A : Acetonitrile (80:20 v/v).

Gradient Program
  • T=0 min: 95% A / 5% B

  • T=2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)

  • T=6.0 min: 40% A / 60% B (Linear ramp)

  • T=8.0 min: 40% A / 60% B

  • T=8.1 min: 95% A / 5% B (Re-equilibration)

Validation Logic & Workflows

Validation is not merely a checklist; it is a demonstration of the method's fitness for purpose. The following diagrams illustrate the logical flow of validation and the degradation pathways the method must detect.

The Validation Lifecycle

This workflow ensures that the method is not only accurate but robust enough for routine QC environments.

ValidationLifecycle Start Method Development Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Define Impurities Spec Specificity (Peak Purity Check) Stress->Spec Ensure Separation Lin Linearity & Range (LOQ to 150%) Spec->Lin Rs > 2.0 Acc Accuracy & Precision (Recovery Studies) Lin->Acc R² > 0.999 Robust Robustness (pH, Flow, Temp) Acc->Robust RSD < 2.0% Final Validated Method Robust->Final Design Space Established

Figure 1: The Analytical Validation Lifecycle (ICH Q2(R1) Aligned).

Impurity Causality & Detection

Understanding why impurities form allows us to select the right specificity tests.

DegradationPathways Zol Zolmitriptan API Ox Oxidative Stress (H2O2) Zol->Ox Hyd Hydrolytic Stress (Acid/Base) Zol->Hyd ImpNO N-Oxide Impurity (Early Eluting) Ox->ImpNO N-oxidation ImpHyd Hydrolysis Product (Impurity I/II) Hyd->ImpHyd Ring Cleavage Detect Detection (225 nm) Resolution Req: > 1.5 ImpNO->Detect ImpHyd->Detect

Figure 2: Degradation pathways leading to critical related substances.

Validation Performance Analysis

Specificity (Stress Testing)

The hallmark of a "Stability-Indicating" method is its ability to separate the active drug from its degradation products.

  • Protocol: Expose Zolmitriptan sample to 0.1N HCl (Acid), 0.1N NaOH (Base), and 3%

    
     (Oxidation) for 4 hours.
    
  • Result (Method B): The UPLC method successfully resolves the N-oxide impurity (RRT ~0.85) from the main peak, whereas Method A often shows peak tailing that masks this impurity.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector).

Linearity and Range

Linearity confirms the method's response is proportional to concentration.

  • Range: LOQ to 150% of the specification limit (typically 0.15%).

  • Data:

    • Slope: ~25000 (Area/ppm)

    • Correlation Coefficient (

      
      ): > 0.9995
      
    • Y-intercept: < 2% of response at 100% level.

Sensitivity (LOD/LOQ)

Sensitivity is critical for trace impurity analysis.

  • Method A (HPLC): LOQ is typically 0.1 µg/mL.

  • Method B (UPLC): LOQ is reduced to 0.01 µg/mL due to sharper peak shapes and reduced diffusion.

  • Calculation:

    
     (where 
    
    
    
    = standard deviation of response,
    
    
    = slope).

Conclusion

While the traditional HPLC method (Method A) remains a valid, compliant option for laboratories with legacy equipment, the Optimized UPLC Method (Method B) demonstrates superior performance. It provides a 5-fold increase in sensitivity and a 4-fold reduction in analysis time. For drug development professionals seeking to characterize Zolmitriptan related substances with high precision—particularly oxidative degradants—Method B is the recommended analytical standard.

References

  • USP Monograph . Zolmitriptan: Official Monographs.[4] United States Pharmacopeia.[5][6]

  • Srinivasu, M. K., et al. "A validated chiral LC method for the determination of zolmitriptan and its potential impurities." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • ResearchGate . "A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan." International Journal of Research in Pharmaceutical and Biomedical Sciences, 2013.[7]

  • ICH Guidelines . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

  • Phenomenex Application Guide . "Separation of Zolmitriptan and its Organic Impurities per USP Monograph."

Sources

A Comparative Guide to the Synthesis of Chiral Oxazolidinones for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Chiral oxazolidinones are indispensable tools in modern organic synthesis, most notably as the revered Evans chiral auxiliaries, which have empowered chemists to achieve high levels of stereocontrol in a multitude of carbon-carbon bond-forming reactions. Their rigid heterocyclic framework provides a predictable and effective scaffold for asymmetric induction, making them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth comparison of the most pertinent synthetic routes to these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Archetypal Approach: Evans' Chiral Auxiliaries from Amino Acids

The classical and most widely adopted method for synthesizing chiral oxazolidinones utilizes readily available and enantiopure α-amino acids as starting materials. This substrate-controlled approach is reliable and has been extensively optimized, providing a solid foundation for asymmetric synthesis.

Mechanistic Rationale: Steric Hindrance as the Guiding Force

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the steric bulk of the substituent at the C4 position of the oxazolidinone ring (derived from the amino acid side chain). This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite, less hindered face. This principle provides a predictable and high degree of diastereoselectivity.

The Synthetic Workflow

The synthesis is a well-established two-step process:

  • Reduction of the Amino Acid: The carboxylic acid functionality of the N-protected amino acid is reduced to a primary alcohol to form the corresponding β-amino alcohol.

  • Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring.

Evans_Synthesis AminoAcid α-Amino Acid N_Protected N-Protected Amino Acid AminoAcid->N_Protected Protection AminoAlcohol β-Amino Alcohol N_Protected->AminoAlcohol Reduction Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone Cyclization

Figure 1. General workflow for the synthesis of Evans' chiral auxiliaries from α-amino acids.

Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

This protocol is a representative example of the Evans' auxiliary synthesis.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

  • To a solution of L-phenylalanine (10.0 g, 60.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 4.6 g, 121 mmol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and water (13.8 mL).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield L-phenylalaninol as a white solid.

Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone

  • Dissolve L-phenylalaninol (8.0 g, 52.9 mmol) in toluene (150 mL).

  • Add diethyl carbonate (12.5 g, 106 mmol) and potassium carbonate (0.73 g, 5.3 mmol).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

  • After 16 hours, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure (S)-4-benzyl-2-oxazolidinone.

Data Summary
Starting MaterialProductOverall YieldEnantiomeric PurityReference
L-Phenylalanine(S)-4-Benzyl-2-oxazolidinone~85-95%>99%[1]
L-Valine(S)-4-Isopropyl-2-oxazolidinone~80-90%>99%[2]
L-Tryptophan(S)-4-(Indol-3-ylmethyl)-2-oxazolidinone~75-85%>99%[2]

Table 1. Representative yields for the synthesis of Evans' auxiliaries from amino acids.

Catalytic Asymmetric Routes: A Modern Approach

While the Evans' auxiliary method is robust, it requires stoichiometric amounts of the chiral starting material. Modern catalytic asymmetric methods offer a more atom-economical and elegant solution to the synthesis of chiral oxazolidinones.

Nickel-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

A powerful strategy involves the asymmetric hydrogenation of prochiral 2-oxazolones using a chiral nickel catalyst. This method directly establishes the stereocenter of the oxazolidinone ring with high enantioselectivity.

The mechanism involves the coordination of the 2-oxazolone to the chiral nickel-hydride catalyst, followed by migratory insertion of the hydride to the double bond. The chiral ligand environment around the nickel center dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer in excess.

Ni_Catalyzed_Hydrogenation Oxazolone 2-Oxazolone Intermediate [Ni]-Oxazolone Complex Oxazolone->Intermediate Ni_Catalyst Chiral Ni-H Catalyst Ni_Catalyst->Intermediate Oxazolidinone Chiral Oxazolidinone Intermediate->Oxazolidinone Hydride Transfer

Figure 2. Simplified mechanism of Ni-catalyzed asymmetric hydrogenation of 2-oxazolones.

  • In a glovebox, a vial is charged with the 2-oxazolone substrate (0.2 mmol), a chiral nickel catalyst (e.g., Ni(OAc)₂ with a chiral phosphine ligand, 1-5 mol%), and a solvent such as methanol or trifluoroethanol (2 mL).

  • The vial is placed in an autoclave, which is then purged with hydrogen gas.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 50 bar) at a set temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).

  • After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral 2-oxazolidinone.

Catalyst SystemSubstrate ScopeYieldEnantiomeric Excess (ee)Reference
Ni(OAc)₂ / Chiral LigandAryl & Alkyl substituted 2-oxazolones95-99%97->99%[3]

Table 2. Performance of Ni-catalyzed asymmetric hydrogenation.

Catalytic Asymmetric Bromocyclization

This innovative method utilizes carbon dioxide as a C1 source in a catalytic asymmetric bromocyclization of allylamines, mediated by a chiral bifunctional selenide catalyst.[4] This approach is particularly noteworthy for its use of a greenhouse gas as a building block.

The reaction is believed to proceed through the in-situ formation of a carbamic acid from the allylamine and CO₂. The chiral selenide catalyst then activates a bromine source (e.g., N-bromosuccinimide, NBS) and facilitates the enantioselective bromocyclization of the carbamic acid, leading to the formation of the chiral oxazolidinone.

Synthesis from Aziridines: Ring Expansion Strategies

Chiral aziridines serve as versatile three-carbon building blocks that can be converted to chiral oxazolidinones through ring-expansion reactions.

Nickel-Catalyzed [3+2] Cycloaddition with Isocyanates

This method involves the nickel-catalyzed cycloaddition of aziridines with isocyanates to furnish iminooxazolidines, which can then be isomerized to the corresponding oxazolidinones.[5]

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines

This strategy involves the synthesis of a bicyclic oxazolidinone-fused aziridine, which can then undergo stereocontrolled ring-opening with a nucleophile to generate a functionalized chiral oxazolidinone.[6]

Other Noteworthy Synthetic Routes

Gold-Catalyzed Rearrangement of Propargylic Carbamates

Gold(I) catalysts can efficiently mediate the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones.[5] This method provides access to oxazolidinones with an exocyclic double bond, which can be further functionalized.

Asymmetric Aldol/Curtius Reaction Sequence

A stereoselective approach combining an asymmetric aldol reaction to set the initial stereocenters, followed by a Curtius rearrangement of an acyl azide intermediate, provides a powerful route to highly substituted chiral oxazolidinones.[7]

Comparison of Synthesis Routes

MethodStarting MaterialsKey Reagents/CatalystsStereocontrolAdvantagesDisadvantages
Evans' Auxiliary Amino AcidsLiAlH₄, Diethyl CarbonateSubstrate-controlledReliable, high yields, predictable stereochemistryStoichiometric chiral source, multi-step
Ni-Catalyzed Hydrogenation 2-OxazolonesChiral Ni-phosphine catalyst, H₂Catalyst-controlledAtom-economical, high ee, broad scopeRequires high-pressure equipment
Asymmetric Bromocyclization Allylamines, CO₂Chiral Selenide Catalyst, NBSCatalyst-controlledUtilizes CO₂, novel transformationNewer method, scope may be developing
From Aziridines Aziridines, IsocyanatesNi catalystSubstrate/Catalyst-controlledAccess to diverse structuresMay require synthesis of chiral aziridines
Au-Catalyzed Rearrangement Propargylic CarbamatesAu(I) catalystSubstrate-controlledAccess to functionalized oxazolidinonesSpecific for certain substitution patterns
Aldol/Curtius Reaction Aldehydes, Acylating agentsChiral auxiliary, Azide sourceSubstrate-controlledAccess to complex, substituted oxazolidinonesMulti-step, potential for hazardous intermediates

Table 3. Objective comparison of the main synthesis routes for chiral oxazolidinones.

Conclusion

The synthesis of chiral oxazolidinones has evolved significantly from the foundational Evans' auxiliary approach. While this classical method remains a highly reliable and predictable strategy, the development of catalytic asymmetric routes offers more atom-economical and elegant solutions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For routine access to common chiral auxiliaries, the Evans' method is often the most practical. For the synthesis of novel oxazolidinone-containing targets, especially on a larger scale, the catalytic asymmetric methods present a compelling and sustainable alternative. Researchers are encouraged to consider the advantages and limitations of each approach, as outlined in this guide, to make an informed decision that best suits their research objectives.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Singh, S. B., & Deshpande, R. P. (2019). Current Updates on Oxazolidinone and Its Significance. Mini-Reviews in Medicinal Chemistry, 19(14), 1124–1145. [Link]

  • Gallo, R. D., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]

  • Enantioselective synthesis of oxazolidinone. (2014). ResearchGate. Retrieved from [Link]

  • de Souza, A. C., da Silva, G. P., & de Souza, R. O. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1547. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(3), 525–534. [Link]

  • Zhang, Z., Chen, Y., & Zhang, W. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis, 10(19), 11497–11506. [Link]

  • Ghosh, A. K., & Fidanze, S. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(5), 1034–1037. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Lee, S., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(12), 3169. [Link]

  • Wikipedia. (2023, December 12). Chiral auxiliary. Retrieved from [Link]

  • Lucero Research Group at CSU Sacramento. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH.
  • Hashimoto, T., & Maruoka, K. (2011). Chiral Brønsted Acid-Catalyzed Asymmetric Trisubstituted Aziridine Synthesis Using α-Diazoacyl Oxazolidinones. Journal of the American Chemical Society, 133(23), 8858–8861. [Link]

  • Huang, C.-Y., & Chen, K. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(23), 11841–11851. [Link]

  • Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry, 21(17), 3564–3568. [Link]

Sources

Performance Guide: Oxazolidinones in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Evans oxazolidinones remain the industry "gold standard" for predictability and diastereomeric purity in asymmetric Diels-Alder (DA) reactions, particularly during early-phase drug discovery where material throughput is low but stereochemical certainty must be absolute. While catalytic methods (Cu-BOX, MacMillan) offer superior atom economy, oxazolidinones provide a self-validating platform via robust chelation control, delivering diastereomeric ratios (


) consistently exceeding 99:1 after purification.

Mechanistic Foundation: The Chelation Control Model

To understand why oxazolidinones perform with such high fidelity, one must look beyond simple steric hindrance. The efficacy of the Evans auxiliary relies on a chelation-controlled transition state .

When a Lewis Acid (typically


 or 

) is introduced, it coordinates to both the oxazolidinone carbonyl and the acyl carbonyl. This locks the rotamers into a rigid syn-s-cis conformation. The "privilege" of this scaffold arises from the isopropyl or benzyl group at the C4 position, which effectively blocks one face of the dienophile, forcing the diene to attack from the open face.
Visualization: Transition State Geometry

The following diagram illustrates the rigid transition state that guarantees facial selectivity.

EvansTransitionState LewisAcid Lewis Acid (M) (TiCl4 / Et2AlCl) Auxiliary Oxazolidinone Carbonyls LewisAcid->Auxiliary Bidentate Chelation (Locks Conformation) StericBulk C4-Substituent (iPr / Bn) Auxiliary->StericBulk Projects FaceBlock Blocked Face (Re-face) StericBulk->FaceBlock Steric Shielding DieneAttack Diene Attack (Si-face) FaceBlock->DieneAttack Forces Trajectory

Caption: Figure 1. The metal-chelated transition state locks the dienophile conformation, allowing the C4-substituent to strictly direct facial selectivity.

Comparative Performance Analysis

This section objectively compares Evans Oxazolidinones against its primary stoichiometric rival (Oppolzer Sultams) and catalytic alternatives (Cu-BOX, Organocatalysis).

Data Summary: Standard Cyclopentadiene Addition

Substrate: Acryloyl derivative + Cyclopentadiene

MetricEvans Oxazolidinone Oppolzer Sultam Cu(II)-Bis(oxazoline) MacMillan Catalyst
Role Stoichiometric AuxiliaryStoichiometric AuxiliaryLewis Acid CatalystOrganocatalyst
Typical Loading 1.0 equiv1.0 equiv1-10 mol%5-20 mol%
Selectivity (

)
>99:1 (endo)>98:2 (endo)95:5 to 98:290:10 to 94:6
Enantiomeric Excess N/A (Diastereomeric)N/A (Diastereomeric)90-99%

90-93%

Yield 85-95%80-90%85-98%75-85%
Purification Chromatography/CrystallizationExcellent Crystallinity ChromatographyChromatography
Substrate Scope Broad (Imides)Broad (Imides)Bidentate ImidesEnals (Aldehydes)
Detailed Analysis
1. vs. Oppolzer Sultams (The Crystallinity Factor)

Oppolzer’s camphor-derived sultams are the closest functional equivalent to Evans auxiliaries.

  • Performance: Both achieve near-perfect stereocontrol.

  • Differentiation: Sultams are superior when the product is an oil. The sultam moiety often induces crystallinity, allowing purification via recrystallization rather than column chromatography. However, Evans auxiliaries are generally easier to attach and cleave (hydrolysis) under milder conditions than sultams, which sometimes require reductive cleavage.

2. vs. Cu(II)-Bis(oxazoline) (The Atom Economy Factor)

The Evans group themselves developed the Cu-BOX catalytic system to address the waste associated with stoichiometric auxiliaries.

  • Performance: The Cu-BOX system works on the same substrates (acryloyl imides) as the auxiliary method. It achieves excellent

    
     (often >95%).[1][2][3][4]
    
  • Trade-off: The catalytic system is more sensitive to moisture and impurities. In a discovery setting, the stoichiometric auxiliary is often preferred because it is "bulletproof"—it works even if the solvent isn't perfectly dry, whereas the catalyst might be poisoned.

3. vs. MacMillan Imidazolidinones (The Green Factor)
  • Performance: Organocatalysis avoids heavy metals entirely.

  • Trade-off: The substrate scope is different. MacMillan catalysts typically activate

    
    -unsaturated aldehydes (enals), not imides. If your target molecule requires a carboxylic acid derivative, the Evans route (Imide 
    
    
    
    Acid) is more direct than the MacMillan route (Aldehyde
    
    
    Oxidation
    
    
    Acid).

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of (2R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Evans Auxiliary.

Reagents
  • (4S)-4-benzyl-3-acryloyl-2-oxazolidinone (Dienophile)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (

    
    , 1.0 M in hexanes)
    
  • Dichloromethane (anhydrous)

Step-by-Step Methodology
  • System Prep: Flame-dry a 250 mL round-bottom flask under Argon flow.

  • Complexation (The Critical Step):

    • Dissolve the acryloyl oxazolidinone (1.0 equiv) in

      
       (0.1 M concentration).
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
       (1.4 equiv) dropwise. Note: 1.4 equiv is crucial to scavenge trace water and ensure full chelation.
      
    • Stir for 15 minutes. Validation: The solution typically turns yellow/orange, indicating complex formation.

  • Cycloaddition:

    • Add freshly cracked cyclopentadiene (5.0 equiv) slowly down the side of the flask to precool it.

    • Stir at -78°C for 2-4 hours.

    • TLC Monitoring: Check for disappearance of the UV-active starting material. The product will often run slightly lower or higher depending on the eluent, but the key is the consumption of the acryloyl imide.

  • Workup:

    • Quench carefully with 1N HCl or saturated Rochelle’s salt solution (to break the Aluminum emulsion).

    • Warm to room temperature and extract with

      
      .[5]
      
  • Cleavage (Hydrolysis):

    • Dissolve the purified adduct in THF/Water (3:1).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (30%, 4.0 equiv) at 0°C. Note: Peroxide aids in cleaving the imide bond without epimerization.
    • Recover the oxazolidinone auxiliary by extraction (it remains in the organic layer while the acid product goes to the aqueous layer).

Workflow Diagram

ExperimentalWorkflow Start Start: Acryloyl Imide Complex Add Et2AlCl (-78°C) Start->Complex Chelation Reaction Add Diene (Monitor TLC) Complex->Reaction Cycloaddition Quench Quench: 1N HCl Reaction->Quench Stop Cleavage Cleavage: LiOH / H2O2 Quench->Cleavage Remove Aux Product Chiral Acid (>99% ee) Cleavage->Product Isolate

Caption: Figure 2. Standard operational workflow for Evans Diels-Alder reaction including auxiliary removal.

Critical Assessment: When to Use What?

As an application scientist, you must balance cost, speed, and purity. Use the following logic to decide:

  • Use Evans Oxazolidinones when:

    • You need absolute stereochemical guarantee (e.g., GMP starting material).

    • The reaction scale is small to medium (<100g).

    • The substrate is precious; you cannot afford to optimize catalyst ligands.

  • Use Cu-BOX Catalysis when:

    • You are scaling up (>1kg) and stoichiometric waste is a cost driver.

    • The substrate is a standard bidentate imide.

  • Use MacMillan Organocatalysis when:

    • Your starting material is an aldehyde (enal).[6]

    • You require a metal-free process (e.g., late-stage functionalization where metal scavenging is difficult).

References

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). Asymmetric Diels-Alder cycloaddition reactions with chiral alpha,beta-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society.[2][7]

  • Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Camphor-derived N-acryloyl and N-crotonoyl sultams: Practical activated dienophiles in asymmetric Diels-Alder reactions. Helvetica Chimica Acta.

  • Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society.[2][7]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society.[2][7]

Sources

Stereoselectivity comparison between oxazolidinones and camphorsultams

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In asymmetric synthesis, the choice between Evans oxazolidinones and Oppolzer camphorsultams is rarely arbitrary. While both auxiliaries offer high levels of diastereocontrol (>95% de), they operate through fundamentally different mechanistic manifolds and offer distinct process advantages.

  • Evans Oxazolidinones are the industry standard for aldol and alkylation reactions where syn-selectivity via Z-enolates is required. They rely heavily on metal chelation (Zimmerman-Traxler transition states).

  • Oppolzer Camphorsultams excel in electrophilic attacks (fluorination, amination) and Lewis-acid catalyzed Diels-Alder reactions. Their rigidity allows for high crystallinity, often eliminating the need for chromatography—a critical advantage in process chemistry. Furthermore, recent mechanistic studies suggest their selectivity often stems from stereoelectronic gating rather than chelation.

Mechanistic Foundations: The Origin of Selectivity

To effectively deploy these auxiliaries, one must understand the transition states that dictate their facial bias.

Evans Oxazolidinones: The Chelation Model

Evans auxiliaries (derived from valine or phenylalanine) function primarily through chelation control . Upon enolization (typically with LDA or


), the metal center coordinates simultaneously with the enolate oxygen and the auxiliary's carbonyl oxygen.
  • The Dipole Effect: The bulky substituent (e.g., isopropyl or benzyl) forces the auxiliary into a specific conformation to minimize dipole interactions.

  • Zimmerman-Traxler TS: In aldol reactions, the boron or lithium enolate forms a closed six-membered chair-like transition state. The aldehyde approaches from the face opposite the bulky auxiliary substituent, yielding the syn-aldol product with high predictability.

Oppolzer Camphorsultams: The Steric/Stereoelectronic Model

Oppolzer’s sultam, derived from camphor, possesses a rigid bicyclic framework. Unlike the oxazolidinone, its selectivity mechanism is often non-chelated , particularly in alkylations.

  • Top/Bottom Face Shielding: The sulfonyl group and the camphor bridgehead methyls create a distinct "open" and "closed" face.

  • Stereoelectronic Gating: Recent kinetic studies (e.g., Collum et al.) suggest that for lithium enolates, the sultam ring's chirality directs the electrophile to the exo-face via stereoelectronic preferences, independent of lithium chelation.[1] This makes the sultam robust even when chelation is disrupted by coordinating solvents like HMPA.

Visualizing the Transition States

G cluster_0 Evans Oxazolidinone (Chelation Control) cluster_1 Oppolzer Camphorsultam (Steric/Stereoelectronic) Evans_Start Acyl-Oxazolidinone Enolization Z-Enolate Formation (Li or B Chelation) Evans_Start->Enolization LDA or Bu2BOTf TS_Evans Zimmerman-Traxler TS (Chair-like) Enolization->TS_Evans R-CHO Product_Evans Syn-Aldol / Alkylated Product (>98:2 dr) TS_Evans->Product_Evans Re-face Attack Oppolzer_Start N-Acyl Sultam Enolization_Opp Enolate Formation (Often Non-Chelated) Oppolzer_Start->Enolization_Opp NaHMDS or BuLi TS_Opp Steric Shielding TS (Exo-face Approach) Enolization_Opp->TS_Opp E+ Product_Opp Alkylated/Diels-Alder Product (Crystalline) TS_Opp->Product_Opp Stereoelectronic Control

Figure 1: Comparative mechanistic pathways. Evans relies on a tight chelated transition state, while Oppolzer utilizes the rigid steric environment of the bornane skeleton.

Comparative Performance Analysis

The following data aggregates head-to-head performance metrics from key literature sources (Evans, Oppolzer, and recent process chemistry reviews).

Reaction Performance Matrix
FeatureEvans OxazolidinoneOppolzer Camphorsultam
Primary Application Aldol (syn), AlkylationAlkylation, Diels-Alder, Fluorination
Stereocontrol Source Chelation (Z-enolate)Rigid Sterics / Stereoelectronics
Alkylation de Typically 90–95% Typically >98% (often >99%)
Aldol de >98% (syn)>95% (Tunable syn/anti via Lewis Acid)
Crystallinity Variable (often oils)High (Key purification advantage)
Cleavage Difficulty Moderate (LiOOH risk of O2 evolution)Low to Moderate (TBAH/H2O2 or LiOH)
Auxiliary Recovery Chromatography usually requiredRecrystallization often sufficient
Key Experimental Data Points
  • Alkylation Selectivity: In direct comparisons for simple alkylations (e.g., benzylation), Oppolzer sultams frequently yield de values exceeding 99% , whereas Evans systems often hover around 94-97% . The rigidity of the sultam prevents "enolate wobble" that can erode selectivity in oxazolidinones.

  • Manzacidin B Synthesis: In the construction of the core oxazoline ring, the Oppolzer auxiliary demonstrated superior (2S,3R)-selectivity compared to the Evans auxiliary, which was critical for the single asymmetric induction step.

  • Process Scale-Up: The high crystallinity of sultam intermediates allows for purification by simple recrystallization (e.g., from ethanol or hexane/ethyl acetate), bypassing the need for large-scale silica gel chromatography.

Experimental Protocols

General Protocol: Evans Alkylation

Objective: Alkylation of N-propionyl oxazolidinone.

  • Enolization: Dissolve N-propionyl oxazolidinone (1.0 equiv) in dry THF (0.2 M) under

    
    . Cool to -78°C.[2]
    
  • Deprotonation: Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30-60 min to ensure complete Z-enolate formation.

  • Alkylation: Add alkyl halide (3-5 equiv) slowly. Note: For reactive electrophiles, 1.5 equiv is sufficient.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3]
    
  • Purification: Flash chromatography is typically required to separate the diastereomer (if de <98%) and recover the auxiliary.

General Protocol: Oppolzer Alkylation & Crystallization

Objective: Alkylation of N-acyl sultam with high recovery.

  • Enolization: Dissolve N-acyl sultam (1.0 equiv) in THF/HMPA (10:1) or THF under Argon. Cool to -78°C.[2]

  • Deprotonation: Add n-BuLi (1.1 equiv). The solution often turns yellow. Stir for 1 h.

  • Trapping: Add electrophile (1.2–1.5 equiv). Allow to warm to room temperature (sultam enolates are thermally more robust).

  • Quench: Add water/saturated

    
    .
    
  • Purification (The Sultam Advantage): Concentrate the organic layer.[3] Dissolve the crude residue in hot hexane/EtOAc (or EtOH). Upon cooling, the major diastereomer crystallizes out in >99% optical purity. The supernatant contains the minor isomer and impurities.

Cleavage Conditions Comparison
MethodReagentsBest ForNotes
Evans Standard LiOH,

Hydrolysis to AcidCan generate

gas; safety risk on scale.
Evans Transesterification

or

Conversion to EsterMild, avoids peroxide.
Oppolzer Standard LiOH, THF/H2OHydrolysis to AcidSimple, but can be slow for hindered substrates.
Oppolzer Optimized TBAH,

, DME
Hindered SubstratesHigh yield (82%) , minimal N-S cleavage side reaction.[3]
Reductive Cleavage

Conversion to AlcoholBoth auxiliaries compatible; sultam recovery is high.

Decision Matrix: When to Use Which?

DecisionMatrix Start Select Auxiliary Strategy ReactionType What is the key reaction? Start->ReactionType Aldol Evans Oxazolidinone (Standard for Syn-Aldol) ReactionType->Aldol Aldol Alkylation Alkylation ReactionType->Alkylation Alkylation DA Oppolzer Sultam (Superior Endo/Exo Control) ReactionType->DA Diels-Alder Purify Purify Alkylation->Purify Purification Needs? Chrom Chrom Purify->Chrom Chromatography OK Cryst Cryst Purify->Cryst Avoid Chromatography Evans Use Evans Oxazolidinone Chrom->Evans Evans (Cheaper source) Opp Use Oppolzer Camphorsultam Cryst->Opp Oppolzer (Crystalline intermediates)

Figure 2: Strategic decision tree for selecting the appropriate chiral auxiliary.

References

  • Evans, D. A., et al. (1982). "Bis(oxazoline)-copper complexes as chiral catalysts." Journal of the American Chemical Society.[3] Link (Note: Representative foundational work on chelation control).

  • Oppolzer, W. (1987).[3] "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron. Link

  • Hasegawa, T., & Yamamoto, H. (1998). "A Practical Removal Method of Camphorsultam." Synlett. Link (Describes the TBAH/H2O2 cleavage).

  • Collum, D. B., et al. (2013). "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society.[3] Link

  • BenchChem Technical Support. "Oppolzer's Camphor-Derived Sultam Auxiliary: Troubleshooting & Optimization." Link (General process data).

  • ResearchGate. "Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam." Chemical Science. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-4-(4-aminobenzyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 Primary Application: Key intermediate in the synthesis of Zolmitriptan (5-HT1B/1D agonist) and novel antimicrobial oxazolidinones.

The Safety Paradox: While standard Safety Data Sheets (SDS) often classify this compound merely as an "Irritant" (H315/H319) and "Harmful if Swallowed" (H302), experienced pharmaceutical chemists must treat it with elevated caution. This molecule contains an aniline (aromatic amine) moiety fused with a biologically active oxazolidinone ring .

Operational Directive: Treat this substance as a Potential Sensitizer and Methemoglobinemia Agent . The primary risks are not just acute irritation, but chronic sensitization and systemic toxicity via skin absorption and inhalation of dust.

Hazard Analysis & Risk Stratification

Before selecting PPE, we must understand the "Enemy." The risk profile changes dramatically based on the physical state (Solid vs. Solution).

Hazard CategorySpecific RiskMechanism of Action
Inhalation High (Dust)Respiratory Sensitization: Fine powders of anilines can trigger asthma-like symptoms. Systemic Absorption: Rapid entry into the bloodstream via alveoli.
Skin Contact High (Absorption)Lipophilicity: The organic framework facilitates transdermal transport. Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Eye Contact ModerateMechanical/Chemical Irritation: Crystalline solids can cause corneal abrasion and chemical burns.

PPE Protocol: The Tiered Defense System

Do not use a "one size fits all" approach. Select PPE based on your operational scale.

Tier 1: Analytical Scale (< 100 mg)

Activity: Weighing for HPLC/NMR, preparing stock solutions.

  • Hand Protection: Double Nitrile Gloves (Minimum 0.11 mm thickness each).

    • Why? The outer glove takes the mechanical stress; the inner glove provides the chemical barrier. If the outer glove is stained, change immediately.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent).

    • Note: Standard safety glasses are insufficient for powders that can drift around side shields.

  • Respiratory: Work strictly inside a Fume Hood . If weighing outside a hood is unavoidable (not recommended), use an N95 particulate respirator.

  • Body: Standard Lab Coat (Buttoned to neck) + Long pants + Closed-toe shoes.

Tier 2: Preparative/Bulk Scale (> 100 mg)

Activity: Synthesis, recrystallization, reactor loading.

  • Hand Protection: Laminate Film (Silver Shield/4H) Liner under Nitrile outer gloves.

    • Why? Aromatic amines can permeate nitrile over time. Laminate film offers >8 hours breakthrough time.

  • Respiratory: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator).

    • Why? N95s do not seal perfectly against facial hair or movement. P100s filter 99.97% of fine particulates.

  • Body: Tyvek® (or equivalent) Disposable Coveralls over lab coat.

    • Why? Prevents dust accumulation on cotton lab coats, which can track contamination out of the lab.

Visual Logic: PPE Selection Decision Tree

Use this logic flow to determine your requirements before starting work.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Qty Quantity > 100mg? State->Qty Solid / Powder Solvent Solvent Handling (Risk: Splash/Permeation) State->Solvent Solution Tier1 TIER 1: Analytical Double Nitrile Gloves Safety Goggles Fume Hood Qty->Tier1 No Tier2 TIER 2: Preparative Laminate Liners + Nitrile P100 Respirator Tyvek Coveralls Qty->Tier2 Yes GloveCheck Check Solvent Compatibility (e.g., DCM requires PVA) Solvent->GloveCheck GloveCheck->Tier1 Small Vol GloveCheck->Tier2 Large Vol

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Workflow: Handling & Transfer

The "Static Danger" Zone: (S)-4-(4-aminobenzyl)oxazolidin-2-one is a crystalline solid. The greatest risk occurs during transfer, where static electricity can cause the powder to "jump" or disperse.

Step-by-Step Protocol:

  • Pre-Work Setup:

    • Place an antistatic mat or use an ionizing gun inside the fume hood to neutralize static charge on the weighing boat and spatula.

    • Line the work surface with an absorbent, plastic-backed pad (pig mat) to capture spills.

  • Weighing (The Critical Moment):

    • Technique: Do not dump powder. Use a micro-spatula to tap powder gently.

    • Containment: Weigh inside a tared vial, not on open paper. Cap the vial immediately after mass is recorded.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent (to prevent splash-back of the powder).

    • Once in solution, the inhalation risk drops, but the skin absorption risk increases (the solvent acts as a carrier vehicle).

  • Decontamination (Doffing):

    • Crucial Step: Wash outer gloves with soap and water before removing them. This prevents invisible aniline residue from transferring to your wrists.

    • Remove PPE in this order: Outer Gloves -> Goggles -> Coat -> Inner Gloves.

Emergency & Disposal Procedures

Spill Management:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then wipe up.

  • Solution Spill: Absorb with vermiculite or sand.[1] Do not use bleach (hypochlorite) immediately, as it can react exothermically with amines. Use a mild soapy water wash for the surface.[2]

Disposal:

  • Method: Incineration is the only acceptable disposal method.

  • Classification: Segregate as "Hazardous Organic Waste - Toxic."

  • Labeling: Clearly mark the waste tag with "Contains Aromatic Amines/Oxazolidinone."

First Aid (Specific to Anilines):

  • Skin Contact: Wash with cool water and soap. Avoid hot water, which opens pores and increases absorption.

  • Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), seek emergency medical attention for potential methemoglobinemia.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24884353, (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: (S)-4-(4-aminobenzyl)oxazolidin-2-one Hazard Classification.[3] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline (Class Reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(4-aminobenzyl)oxazolidin-2-one
Reactant of Route 2
(S)-4-(4-aminobenzyl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.